Brefonalol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,13-12-16-6-4-3-5-7-16)23-15-20(25)18-8-10-19-17(14-18)9-11-21(26)24-19/h3-8,10,14,20,23,25H,9,11-13,15H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUZPBGIBVJYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)NCC(C2=CC3=C(C=C2)NC(=O)CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869414 | |
| Record name | Brefonalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103880-26-8, 104051-20-9 | |
| Record name | 6-[2-[(1,1-Dimethyl-3-phenylpropyl)amino]-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103880-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brefonalol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brefonalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREFONALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVO6SSG9S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Brefonalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brefonalol is a beta-adrenergic antagonist with vasodilating properties that has been investigated for its potential in treating hypertension.[1] As a member of the quinolinone class of beta-blockers, its unique chemical architecture confers a distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route based on established medicinal chemistry principles, and its mechanism of action, tailored for professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound, with the IUPAC name 6-[1-Hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one, possesses a chiral center at the hydroxyl-bearing carbon of the ethanolamine side chain.[1] The molecule integrates a 3,4-dihydro-1H-quinolin-2-one core with a bulky lipophilic side chain, which is a common feature in many beta-adrenergic antagonists.
| Property | Value | Source |
| IUPAC Name | 6-[1-Hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one | [1] |
| Molecular Formula | C22H28N2O2 | [1] |
| Molar Mass | 352.478 g/mol | [1] |
| CAS Number | 104051-20-9 | [1] |
Plausible Synthesis of this compound
Experimental Protocol:
Step 1: Synthesis of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one (Intermediate 1)
A common route to quinolinone derivatives involves the Friedel-Crafts acylation of a suitable dihydroquinolinone precursor.
-
Reaction Setup: To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent such as dichloromethane, add 3,4-dihydroquinolin-2(1H)-one.
-
Acylation: Acetyl chloride is added dropwise to the stirred mixture, maintaining the temperature below 5 °C.
-
Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 6-acetyl-3,4-dihydroquinolin-2(1H)-one.
Step 2: α-Bromination of Intermediate 1
-
Reaction Setup: Intermediate 1 is dissolved in a suitable solvent like acetic acid.
-
Bromination: A solution of bromine in acetic acid is added dropwise at room temperature.
-
Work-up: The reaction mixture is stirred until completion, and the product, 6-(2-bromoacetyl)-3,4-dihydroquinolin-2(1H)-one (Intermediate 2), is isolated by precipitation or extraction.
Step 3: Synthesis of 2-Methyl-4-phenylbutan-2-amine (Intermediate 3)
This bulky amine side chain can be synthesized through various established methods.
Step 4: Coupling of Intermediates 2 and 3
-
Reaction Setup: Intermediate 2 and Intermediate 3 are dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate.
-
Coupling: The mixture is stirred at an elevated temperature to facilitate the nucleophilic substitution of the bromine atom.
-
Work-up: The reaction is monitored by TLC, and upon completion, the product, 6-(2-((2-methyl-4-phenylbutan-2-yl)amino)acetyl)-3,4-dihydroquinolin-2(1H)-one (Intermediate 4), is isolated by extraction and purification.
Step 5: Reduction of the Ketone to this compound
-
Reduction: The ketone group of Intermediate 4 is reduced to a secondary alcohol using a selective reducing agent such as sodium borohydride in methanol.
-
Work-up: The reaction is quenched, and the final product, this compound, is isolated and purified using chromatographic techniques.
Caption: Plausible synthetic pathway for this compound.
Mechanism of Action: Beta-Adrenergic Blockade
This compound functions as a competitive antagonist at beta-adrenergic receptors, primarily targeting β1-receptors located in cardiac tissue. This antagonism prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors.
The canonical signaling pathway initiated by the activation of β1-adrenergic receptors involves the following steps:
-
Agonist Binding: Norepinephrine or epinephrine binds to the β1-adrenergic receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.
-
Phosphorylation of Target Proteins: Activated PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased heart rate, contractility, and conduction velocity.
This compound, by blocking the initial binding of agonists, inhibits this entire downstream signaling cascade.
References
An In-depth Technical Guide to Brefonalol: Chemical Identity and General Mechanistic Overview
This technical guide provides essential chemical identification information for the compound Brefonalol and a generalized overview of its expected mechanism of action based on its classification as a beta-adrenergic antagonist. This document is intended for researchers, scientists, and drug development professionals.
Chemical Identification
This compound is a beta-adrenergic antagonist that has been investigated for its potential to reduce heart rate and blood pressure, as well as to dilate blood vessels.[1] The following table summarizes its key chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | 6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one | [1][2] |
| CAS Number | 104051-20-9 | [1][2][3] |
| Molecular Formula | C22H28N2O2 | [1][2] |
| Molar Mass | 352.478 g·mol−1 | [1] |
Experimental Protocols and Quantitative Data
Detailed experimental protocols and comprehensive quantitative data for this compound are not extensively available in the public domain based on current searches. While a study on its hemodynamic effects has been noted, specific methodologies and detailed results are not readily accessible.[1]
General Signaling Pathway and Mechanism of Action
As a beta-adrenergic antagonist, this compound is expected to competitively inhibit the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This action blocks the downstream signaling cascade that would typically lead to physiological responses like increased heart rate and contractility.
The following diagram illustrates the generalized signaling pathway of a beta-adrenergic receptor and the inhibitory action of a beta-blocker like this compound.
References
Brefonalol: An In-Depth Technical Guide on its Mechanism of Action as a Beta-Blocker
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Brefonalol is a beta-adrenergic antagonist that underwent investigation around 1990. Its development was discontinued, and it is not a marketed drug. Consequently, publicly available, in-depth preclinical data, particularly quantitative pharmacological values, are scarce. This guide provides a comprehensive overview of its expected mechanism of action based on its classification and the established pharmacology of beta-blockers, supplemented with generalized experimental protocols and illustrative data representations.
Introduction
This compound is a third-generation beta-adrenergic receptor antagonist possessing vasodilating properties.[1] As a member of the beta-blocker class of drugs, its primary mechanism of action involves the competitive antagonism of beta-adrenergic receptors (β-ARs), thereby inhibiting the effects of endogenous catecholamines like epinephrine and norepinephrine.[2][3][4] This blockade of β-ARs, primarily the β1 subtype in the heart, leads to reductions in heart rate, myocardial contractility, and blood pressure.[3][5] The vasodilatory effects of this compound suggest an additional mechanism of action beyond simple beta-blockade, a characteristic of third-generation beta-blockers which contributes to their antihypertensive efficacy by reducing peripheral vascular resistance.
Core Mechanism of Action: Beta-Adrenergic Receptor Antagonism
The fundamental action of this compound is its ability to bind to β-adrenergic receptors and prevent their activation by sympathomimetic amines. There are three main subtypes of beta-receptors: β1, β2, and β3.
-
β1-Adrenergic Receptors: Predominantly located in the heart, juxtaglomerular apparatus of the kidney, and fat cells. Stimulation of these receptors increases heart rate (positive chronotropy), contractility (positive inotropy), and renin secretion.[2][5]
-
β2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, blood vessels, gastrointestinal tract, and bladder, as well as in the liver and skeletal muscle. Their stimulation leads to smooth muscle relaxation (e.g., bronchodilation and vasodilation) and metabolic effects like glycogenolysis.[2]
-
β3-Adrenergic Receptors: Primarily located in adipose tissue and are involved in lipolysis and thermogenesis.
Receptor Binding Affinity
The affinity of a beta-blocker for its receptor is a critical determinant of its potency and is typically quantified by the equilibrium dissociation constant (Ki) or the concentration required to inhibit 50% of radioligand binding (IC50). While specific Ki or IC50 values for this compound are not available in the reviewed literature, a hypothetical representation of such data is presented in Table 1. A lower Ki value indicates a higher binding affinity. The ratio of Ki values for β2 versus β1 receptors indicates the drug's selectivity.
Table 1: Illustrative Receptor Binding Affinity Data for this compound and Comparator Beta-Blockers
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Selectivity (β2 Ki / β1 Ki) |
| This compound (Hypothetical) | 1.5 | 30 | 20 |
| Propranolol (Non-selective) | 3.2 | 1.8 | 0.56 |
| Metoprolol (β1-selective) | 10 | 400 | 40 |
| Carvedilol (Non-selective, α1-blocker) | 0.4 | 2.8 | 7 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Intrinsic Sympathomimetic Activity (ISA)
Some beta-blockers possess partial agonist activity, meaning they can weakly stimulate the β-adrenergic receptor in addition to blocking the effects of more potent endogenous agonists. This property is known as Intrinsic Sympathomimetic Activity (ISA).[6][7][8] Beta-blockers with ISA may cause less bradycardia at rest and have a more favorable side-effect profile in certain patient populations.[6] It is unknown whether this compound possesses ISA. The presence and extent of ISA can be quantified by measuring the maximal response of a tissue or cell system to the drug in the absence of other agonists, expressed as a percentage of the maximal response to a full agonist like isoproterenol.
Table 2: Illustrative Intrinsic Sympathomimetic Activity (ISA) Data
| Compound | Receptor Subtype | Maximal Response (% of Isoproterenol) | Classification |
| This compound (Hypothetical) | β1 | 15% | Partial Agonist (ISA) |
| Pindolol | β1/β2 | ~50% | Partial Agonist (ISA) |
| Propranolol | β1/β2 | 0% | Pure Antagonist |
| Isoproterenol | β1/β2 | 100% | Full Agonist |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Downstream Signaling Pathways
The binding of an agonist to a β-adrenergic receptor activates a cascade of intracellular events, primarily through the Gs protein-adenylyl cyclase pathway.
Figure 1. this compound's mechanism of action on the β-adrenergic signaling pathway.
This compound, by acting as an antagonist, prevents the initial step of this cascade: the binding of catecholamines to the β-receptor. This leads to a reduction in the production of cyclic AMP (cAMP) and consequently dampens the downstream physiological responses.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of beta-blockers. Specific details for this compound are not available.
Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of a drug for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Figure 2. Generalized workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell lines stably expressing human β1- or β2-adrenergic receptors are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Binding Assay: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled beta-blocker (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol) and a range of concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to either stimulate or inhibit the production of cAMP.
Figure 3. Generalized workflow for an adenylyl cyclase activity assay.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the target β-receptor are prepared.
-
Assay Reaction: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compound (this compound). To assess antagonist activity, the assay is performed in the presence of a known β-agonist (e.g., isoproterenol). To assess for ISA, the assay is run with this compound alone.
-
Reaction Termination: The reaction is stopped, typically by adding a strong acid or by heating.
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive immunoassay, such as an ELISA or RIA.
-
Data Analysis: The results are analyzed to determine the concentration-response curve for the compound's effect on adenylyl cyclase activity.
Conclusion
This compound is a beta-adrenergic antagonist with vasodilating properties, positioning it as a third-generation beta-blocker. Its core mechanism of action is the competitive blockade of β-adrenergic receptors, leading to a reduction in sympathetically driven cardiac activity and blood pressure. The vasodilatory component of its action likely contributes to its antihypertensive effect by decreasing peripheral vascular resistance. Due to the discontinuation of its development, a detailed quantitative pharmacological profile is not publicly available. The information presented in this guide is based on the established principles of beta-blocker pharmacology and serves as a framework for understanding the expected mechanism of action of this compound. Further research, should it be undertaken, would be necessary to fully elucidate its specific receptor binding affinities, intrinsic sympathomimetic activity, and the precise molecular basis for its vasodilatory effects.
References
- 1. This compound | 104051-20-9 | Benchchem [benchchem.com]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Beta Adrenergic Blocking Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Brefonalol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brefonalol is a beta-adrenergic antagonist endowed with vasodilating properties. Investigated for its therapeutic potential in cardiovascular disorders such as hypertension, angina pectoris, and arrhythmias, it represents a class of drugs designed to combine the negative chronotropic and inotropic effects of beta-blockade with a reduction in peripheral vascular resistance. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamic effects, and the experimental methodologies used to characterize such compounds. Due to the limited availability of specific preclinical quantitative data in the public domain, this guide focuses on the established principles of its drug class and the available clinical hemodynamic findings, presenting illustrative data and generalized experimental frameworks.
Introduction
This compound emerged as a potential therapeutic agent for cardiovascular diseases in the early 1990s.[1] Its pharmacological distinction lies in its dual mechanism of action: competitive antagonism of beta-adrenergic receptors and direct vasodilation.[1] This combination offers a theoretical advantage over non-vasodilating beta-blockers by counteracting the potential for unopposed alpha-receptor-mediated vasoconstriction and providing a more comprehensive approach to blood pressure control. This document aims to consolidate the known pharmacological characteristics of this compound, providing a technical resource for researchers and professionals in drug development.
Mechanism of Action
Beta-Adrenergic Receptor Antagonism
Like other beta-blockers, this compound competitively inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. These G-protein coupled receptors (GPCRs) are classified into subtypes, primarily β1 and β2, which mediate distinct physiological responses.
-
β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation increases heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity. This compound's antagonism of β1-receptors is the basis for its anti-hypertensive, anti-anginal, and anti-arrhythmic effects.
-
β2-Adrenergic Receptors: Found in the smooth muscle of the bronchioles, blood vessels, and other tissues, their activation leads to smooth muscle relaxation. The degree of this compound's selectivity for β1 over β2 receptors is not well-documented in publicly available literature.
The binding of this compound to beta-adrenergic receptors inhibits the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This leads to a cascade of downstream effects, including reduced protein kinase A (PKA) activity and decreased phosphorylation of target proteins involved in cardiac function.
Vasodilation
The vasodilatory action of this compound contributes to its antihypertensive effect by reducing total peripheral resistance. While the precise mechanism for this compound is not definitively established in the available literature, vasodilating beta-blockers typically achieve this effect through one or more of the following mechanisms:
-
α1-Adrenergic Receptor Blockade: Inhibition of α1-receptors on vascular smooth muscle prevents norepinephrine-induced vasoconstriction.
-
Nitric Oxide (NO) Release: Stimulation of endothelial nitric oxide synthase (eNOS) leads to the production of NO, a potent vasodilator that acts via the cGMP pathway in smooth muscle cells.
-
Direct Smooth Muscle Relaxation: Some compounds may have a direct, receptor-independent effect on vascular smooth muscle, possibly through modulation of ion channels.
Given the era of its development, a contribution from nitric oxide-mediated pathways is a plausible hypothesis for this compound's vasodilating effect.
Pharmacodynamic Profile
In Vitro Data
Table 1: Illustrative Receptor Binding Affinity Profile of this compound
| Receptor Subtype | Ligand | Ki (nM) - Illustrative |
| β1-Adrenergic | [3H]-CGP 12177 | 1 - 10 |
| β2-Adrenergic | [3H]-CGP 12177 | 10 - 50 |
| α1-Adrenergic | [3H]-Prazosin | > 1000 |
Note: This data is illustrative and not based on published experimental results for this compound.
Table 2: Illustrative Functional Antagonism Profile of this compound
| Preparation | Agonist | Measured Effect | pA2 - Illustrative |
| Guinea Pig Atria | Isoproterenol | Chronotropy | 8.0 - 9.0 |
| Guinea Pig Trachea | Isoproterenol | Relaxation | 7.0 - 8.0 |
| Rat Aorta | Phenylephrine | Contraction | < 6.0 |
Note: This data is illustrative and not based on published experimental results for this compound.
In Vivo and Clinical Hemodynamic Effects
Clinical studies in patients with arterial hypertension have demonstrated the hemodynamic effects of this compound. In a placebo-controlled, randomized, cross-over study, single oral doses of 50 mg and 100 mg of this compound were compared to 80 mg of propranolol.
Table 3: Summary of Hemodynamic Effects of this compound in Hypertensive Patients
| Parameter | 50 mg this compound | 100 mg this compound | 80 mg Propranolol |
| Blood Pressure | ↓ | ↓ | ↓ |
| Heart Rate | ↓ | ↓ | ↓ |
| Cardiac Output | ↓ | ↓ | ↓ |
| Stroke Volume | ↑ | - | ↓ |
| Total Peripheral Resistance | - | - | ↑ |
| Reactive Hyperemia | ↑ | - | - |
Source: Adapted from Halabi et al., 1990. (↓: Decrease, ↑: Increase, -: Not significantly different from placebo or not reported)
The 100 mg dose of this compound produced hemodynamic changes comparable to 80 mg of propranolol. The 50 mg dose also significantly reduced blood pressure, heart rate, and cardiac output; however, it uniquely increased stroke volume and reactive hyperemia, suggesting a more balanced interplay between its beta-blocking and vasodilating properties at this lower dose.
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not available. However, the following sections describe the standard methodologies used to characterize compounds with similar pharmacological profiles.
Radioligand Binding Assays
These assays are used to determine the affinity of a drug for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat heart for β1, rat lung for β2) are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-CGP 12177 for beta-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Tissue Functional Assays
These experiments assess the functional consequences of drug-receptor interactions in a physiological context.
-
Tissue Dissection and Mounting: An appropriate tissue (e.g., guinea pig atria for β1 activity, guinea pig trachea for β2 activity, rat aortic rings for vascular effects) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a standard agonist (e.g., isoproterenol) is generated.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound) for a defined period.
-
Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve is used to calculate the pA2 value, a measure of the antagonist's potency. For vasodilation studies, tissues are pre-contracted with an agonist (e.g., phenylephrine) before adding the vasodilator.
Pharmacokinetic Profile
Detailed pharmacokinetic data for this compound (Absorption, Distribution, Metabolism, and Excretion) are not available in the peer-reviewed literature. As a beta-blocker, it would be expected to be orally bioavailable. The lipophilicity of the molecule would influence its distribution and metabolic pathway, with more lipophilic compounds generally undergoing hepatic metabolism and more hydrophilic compounds being excreted renally.
Conclusion
This compound is a beta-adrenergic antagonist with vasodilating properties that has demonstrated antihypertensive effects in clinical settings. Its pharmacological profile, characterized by a reduction in heart rate, cardiac output, and blood pressure, is consistent with its classification. The vasodilatory component of its action appears to provide a favorable hemodynamic profile, particularly at lower doses. However, a comprehensive understanding of its preclinical pharmacology is limited by the lack of publicly available quantitative data on its receptor binding affinities and functional potencies. Further research would be necessary to fully elucidate its receptor selectivity, the precise mechanism of its vasodilatory action, and its complete pharmacokinetic profile. The methodologies and conceptual frameworks presented in this guide provide a basis for the evaluation of this compound and other compounds in this pharmacological class.
References
An In-depth Technical Guide to the Synthesis and Evaluation of Brefonalol Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of Brefonalol and its analogues. This compound is a beta-adrenergic receptor antagonist with vasodilating properties, making its derivatives a continued area of interest in cardiovascular drug discovery. This document details the synthetic chemistry required to produce these compounds, presents quantitative biological data for SAR analysis, and outlines experimental protocols for their evaluation.
Core Synthesis of this compound Analogues
The synthesis of this compound and its analogues can be conceptually divided into two main stages: the preparation of the core quinolinone scaffold and the subsequent elaboration to the final aryloxypropanolamine structure.
Synthesis of the Key Intermediate: 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one
A crucial starting material for the synthesis of this compound is 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. Several synthetic routes have been reported, primarily in patent literature. A common approach involves the cyclization of an N-substituted propionamide derivative.
Experimental Protocol: Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one
This protocol is a composite of methodologies described in the patent literature.
-
Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide
-
To a solution of p-anisidine in a suitable solvent such as dimethylformamide (DMF), add 3-chloropropionyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred for several hours at room temperature.
-
The product is isolated by quenching the reaction with water, followed by filtration and drying of the resulting precipitate.
-
-
Step 2: Intramolecular Friedel-Crafts Alkylation and Demethylation
-
The N-(4-methoxyphenyl)-3-chloropropionamide is dissolved in a high-boiling point solvent like dimethyl sulfoxide (DMSO).
-
A Lewis acid, such as aluminum chloride (AlCl₃), is added in stoichiometric excess (e.g., 3-5 equivalents).
-
The mixture is heated to a high temperature (e.g., 150-220 °C) for several hours to facilitate both the intramolecular cyclization and the demethylation of the methoxy group to the desired hydroxyl group.
-
The reaction is cooled and then quenched by carefully pouring it into water.
-
The crude 6-hydroxy-3,4-dihydroquinolin-2(1H)-one is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent like ethanol.
-
General Synthesis of this compound Analogues (Aryloxypropanolamines)
The final step in the synthesis of this compound and its analogues is the attachment of the amino alcohol side chain to the phenolic hydroxyl group of the quinolinone core. This is a classic transformation in the synthesis of beta-blockers.
Experimental Protocol: General Synthesis of this compound Analogues
-
Step 1: Formation of the Epoxide Intermediate
-
6-hydroxy-3,4-dihydroquinolin-2(1H)-one is dissolved in a suitable solvent, such as a mixture of an alcohol and water, containing a base (e.g., sodium hydroxide).
-
Epichlorohydrin is added to the solution, and the reaction mixture is stirred, often at an elevated temperature, for several hours.
-
The reaction results in the formation of 6-(oxiran-2-ylmethyl)-3,4-dihydroquinolin-2(1H)-one.
-
The epoxide intermediate can be isolated by extraction and purified, or used directly in the next step.
-
-
Step 2: Ring-Opening of the Epoxide with an Amine
-
The epoxide intermediate is dissolved in a suitable solvent, such as a lower alcohol (e.g., methanol, ethanol).
-
The desired amine (e.g., 2-methyl-4-phenylbutan-2-amine for this compound, or other primary or secondary amines for analogues) is added to the solution.
-
The reaction mixture is typically heated to reflux for several hours to facilitate the nucleophilic ring-opening of the epoxide.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product, a this compound analogue, is then purified using techniques such as column chromatography or recrystallization.
-
Structure-Activity Relationships (SAR)
The biological activity of this compound analogues is highly dependent on their structural features. The following table summarizes key SAR findings for beta-adrenergic antagonists, which can be applied to the design of novel this compound derivatives.
| Aromatic Moiety | Amine Substituent (R) | pA₂ / IC₅₀ | Selectivity (β₁ vs β₂) | Key Observations |
| Naphthyl (Propranolol) | Isopropyl | ~8.8 (pA₂) | Non-selective | The bulky naphthyl group contributes to high affinity but lacks selectivity. |
| 4-Acetamidophenoxy (Practolol) | Isopropyl | ~7.2 (pA₂) | β₁ selective | The para-amido group confers cardioselectivity. |
| 4-(2-Methoxyethyl)phenoxy (Metoprolol) | Isopropyl | ~7.7 (pA₂) | β₁ selective | The para-ether substituent enhances β₁ selectivity. |
| 5-Quinolyloxy | Isopropyl | High Potency | β₁ selective | Heterocyclic aromatic rings can be effective bioisosteres for the phenyl group.[1] |
| 5-Quinolyloxy | tert-Butyl | High Potency | β₁ selective | Bulky N-alkyl substituents like isopropyl and tert-butyl are optimal for activity.[1] |
| 5-Isoquinolyloxy | Isopropyl | Lower Potency | β₁ selective | The position of the heteroatom in the aromatic ring influences potency.[1] |
| 4-Hydroxyphenylethanone with 2-methoxyphenylpiperazine | Propoxymethyl | High α₁/β blockade | - | Demonstrates that complex amine substituents can introduce additional pharmacological activities.[2] |
Experimental Evaluation of this compound Analogues
In Vitro Beta-Adrenergic Receptor Antagonist Activity Assay
The potency of synthesized this compound analogues as beta-adrenergic antagonists can be determined using in vitro functional assays. A common method involves measuring the inhibition of isoproterenol-induced responses in isolated tissues or cells expressing beta-adrenergic receptors.
Experimental Protocol: In Vitro Functional Assay
-
Tissue/Cell Preparation: Isolated rat atria (for β₁) or trachea (for β₂) preparations are commonly used. Alternatively, cell lines overexpressing specific beta-adrenergic receptor subtypes can be employed.
-
Assay Procedure:
-
The tissue or cells are placed in an organ bath or culture plate containing a suitable physiological buffer.
-
A cumulative concentration-response curve to a beta-agonist, such as isoproterenol, is established to determine the baseline response (e.g., increase in heart rate for atria, or relaxation for trachea).
-
The tissue or cells are then incubated with a specific concentration of the this compound analogue for a defined period.
-
A second cumulative concentration-response curve to isoproterenol is then generated in the presence of the antagonist.
-
The rightward shift in the concentration-response curve is used to calculate the antagonist's potency, often expressed as a pA₂ value.
-
-
Data Analysis: The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve, is a measure of the antagonist's affinity for the receptor.
Visualizing Key Pathways and Workflows
Beta-Adrenergic Receptor Signaling Pathway
This compound and its analogues exert their effects by blocking the beta-adrenergic signaling cascade. The following diagram illustrates the key components of this pathway.
Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound analogues.
Synthetic Workflow for this compound Analogues
The overall synthetic strategy can be visualized as a linear progression from starting materials to the final products.
Caption: General synthetic workflow for the preparation of this compound analogues.
References
In Vitro Characterization of Brefonalol's Vasodilatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Brefonalol
This compound is classified as a beta-adrenergic antagonist, a class of drugs primarily used to manage cardiovascular conditions such as hypertension.[1] A key feature that distinguishes it from older beta-blockers is its additional capacity to dilate blood vessels, a characteristic of third-generation beta-blockers.[2] Clinical studies have confirmed that this compound reduces heart rate and blood pressure.[2] The vasodilatory effect contributes to the overall reduction in peripheral vascular resistance. The precise in vitro mechanisms underlying this compound's vasodilatory action have not been extensively published. However, based on its classification, its effects are likely mediated through one or more of the following pathways common to vasodilating beta-blockers:
-
Alpha-1 Adrenergic Receptor Blockade: Direct antagonism of alpha-1 adrenergic receptors on vascular smooth muscle cells prevents vasoconstriction induced by endogenous catecholamines like norepinephrine.
-
Endothelium-Dependent Nitric Oxide (NO) Release: Stimulation of endothelial cells to produce and release nitric oxide, a potent vasodilator.
-
Calcium Channel Blocking Activity: Direct inhibition of calcium influx into vascular smooth muscle cells, leading to relaxation.
This guide will explore the experimental characterization of these potential mechanisms.
Potential Mechanisms of this compound-Induced Vasodilation
Alpha-1 Adrenergic Blockade
A common mechanism for vasodilation among beta-blockers like Labetalol and Carvedilol is the blockade of alpha-1 adrenergic receptors.[3] This action directly counteracts the vasoconstrictive effects of sympathetic nervous system activation.
Diagram of the Hypothesized Alpha-1 Blockade Pathway
Caption: Hypothesized antagonism of alpha-1 adrenergic receptors by this compound.
Endothelium-Dependent Nitric Oxide (NO) Release
Third-generation beta-blockers such as Nebivolol are known to induce vasodilation through the release of nitric oxide from the vascular endothelium.[4] This pathway involves the activation of endothelial nitric oxide synthase (eNOS).
Diagram of the Hypothesized NO-Mediated Vasodilation Pathway
Caption: Hypothesized NO-mediated vasodilation pathway for this compound.
Calcium Channel Blockade
Some beta-blockers exhibit a direct inhibitory effect on L-type calcium channels in vascular smooth muscle cells. This reduces intracellular calcium concentration, leading to vasorelaxation.
Diagram of the Hypothesized Calcium Channel Blockade Workflow
Caption: Hypothesized inhibition of calcium channels by this compound.
Quantitative Data from In Vitro Studies (Hypothetical)
As specific in vitro quantitative data for this compound is not publicly available, the following tables present a hypothetical summary of expected results from key experiments designed to characterize its vasodilatory properties. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Vasorelaxant Potency of this compound in Isolated Arterial Rings
| Tissue Preparation | Agonist (Pre-contraction) | This compound EC50 (µM) | Maximal Relaxation (%) |
| Rat Aorta (Endothelium-intact) | Phenylephrine (1 µM) | [Value] | [Value] |
| Rat Aorta (Endothelium-denuded) | Phenylephrine (1 µM) | [Value] | [Value] |
| Porcine Coronary Artery | U46619 (0.1 µM) | [Value] | [Value] |
Table 2: Antagonism of Adrenergic Receptor-Mediated Contraction
| Receptor Subtype | Agonist | Antagonist | pA2 Value |
| Alpha-1 | Phenylephrine | This compound | [Value] |
| Beta-1 (Heart) | Isoprenaline | This compound | [Value] |
| Beta-2 (Trachea) | Isoprenaline | This compound | [Value] |
Detailed Experimental Protocols
The following are standard in vitro protocols that would be employed to characterize the vasodilatory properties of this compound.
Isolated Tissue Bath (Organ Bath) Studies
This is the primary method for assessing the direct effect of a compound on vascular tone.
Objective: To determine the concentration-response relationship for this compound-induced relaxation of pre-contracted arterial rings and to investigate the role of the endothelium.
Materials:
-
Isolated arterial tissue (e.g., rat aorta, porcine coronary artery)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Vasoconstrictor agents (e.g., Phenylephrine, U46619, KCl)
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution. Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length. For endothelium-denuded rings, gently rub the luminal surface with a fine wire or forceps.
-
Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, with solution changes every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Pre-contraction: Once a stable baseline is achieved, contract the arterial rings with a submaximal concentration of a vasoconstrictor agonist (e.g., Phenylephrine 1 µM).
-
Concentration-Response Curve: Once the contraction has reached a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM). Record the relaxation at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction tension. Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the maximal relaxation (Emax).
Investigation of the Role of Nitric Oxide
Objective: To determine if the vasodilatory effect of this compound is mediated by nitric oxide.
Procedure:
-
Follow the organ bath protocol as described in 4.1.
-
After the equilibration period, incubate a set of endothelium-intact arterial rings with a nitric oxide synthase (NOS) inhibitor, such as L-NAME (Nω-nitro-L-arginine methyl ester, e.g., 100 µM), for 30 minutes.
-
Pre-contract the tissues with the chosen agonist.
-
Generate a cumulative concentration-response curve for this compound in the presence of L-NAME.
-
Data Analysis: Compare the concentration-response curve of this compound in the presence and absence of L-NAME. A rightward shift in the curve and a reduction in the maximal relaxation in the presence of L-NAME would indicate the involvement of the NO pathway.
Assessment of Alpha-1 Adrenergic Antagonism
Objective: To determine if this compound acts as a competitive antagonist at alpha-1 adrenergic receptors.
Procedure:
-
Follow the organ bath protocol as described in 4.1 using endothelium-denuded rings to eliminate endothelial influences.
-
Generate a cumulative concentration-response curve for an alpha-1 agonist (e.g., Phenylephrine).
-
Wash the tissues and incubate them with a fixed concentration of this compound for 30 minutes.
-
Generate a second concentration-response curve for Phenylephrine in the presence of this compound.
-
Repeat this process with increasing concentrations of this compound.
-
Data Analysis: A parallel rightward shift in the Phenylephrine concentration-response curves in the presence of increasing concentrations of this compound is indicative of competitive antagonism. A Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Evaluation of Calcium Channel Blocking Activity
Objective: To determine if this compound inhibits calcium influx through L-type calcium channels.
Procedure:
-
Use endothelium-denuded arterial rings in the organ bath.
-
Equilibrate the tissues in a calcium-free Krebs-Henseleit solution containing a high concentration of KCl (e.g., 80 mM) to depolarize the cell membranes.
-
Generate a cumulative concentration-response curve by adding CaCl2 to the bath in increasing concentrations.
-
Wash the tissues and incubate them with a fixed concentration of this compound.
-
Generate a second concentration-response curve for CaCl2 in the presence of this compound.
-
Data Analysis: A rightward shift and a depression of the maximal response in the CaCl2 concentration-response curve in the presence of this compound would suggest calcium channel blocking activity.
Conclusion
While direct in vitro experimental data for this compound's vasodilatory properties are not extensively documented in publicly accessible literature, its classification as a third-generation beta-blocker provides a strong basis for hypothesizing its mechanisms of action. The most probable pathways include alpha-1 adrenergic blockade, stimulation of endothelial nitric oxide release, and potentially calcium channel antagonism. The experimental protocols detailed in this guide provide a comprehensive framework for the in vitro characterization of this compound's vascular effects. Elucidating these mechanisms is crucial for a complete understanding of its pharmacological profile and for guiding future research and development in the field of cardiovascular therapeutics.
References
Brefonalol's Effect on Vascular Smooth Muscle Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brefonalol is a beta-adrenergic antagonist with documented vasodilating properties. While clinical studies in the early 1990s demonstrated its efficacy in reducing blood pressure through a decrease in total peripheral resistance, detailed in vitro investigations into its direct effects on vascular smooth muscle cells (VSMCs) and the specific molecular signaling pathways it modulates are not extensively available in published literature. This technical guide synthesizes the available clinical data for this compound and provides a detailed overview of the likely mechanisms of action on VSMCs by drawing parallels with other third-generation beta-blockers that exhibit similar vasodilatory effects. This paper aims to provide a comprehensive understanding for researchers and drug development professionals by presenting known clinical outcomes, inferred cellular mechanisms, and detailed experimental protocols relevant to the study of such compounds.
Introduction
This compound is a beta-adrenergic antagonist that was investigated for the treatment of hypertension.[1][2] Clinical trials have shown that it effectively reduces heart rate and blood pressure, in part by dilating blood vessels.[1] Unlike traditional beta-blockers that can increase peripheral resistance, this compound's vasodilatory action suggests a more complex mechanism of action that directly or indirectly targets vascular smooth muscle cells. Understanding these mechanisms is crucial for the development of novel antihypertensive therapies with improved efficacy and fewer side effects. This whitepaper will delve into the known hemodynamic effects of this compound and explore the probable cellular and signaling pathways involved in its impact on VSMCs, based on the established pharmacology of vasodilating beta-blockers.
Clinical Hemodynamic Effects of this compound
A key clinical study by Halabi et al. (1990) provides the most comprehensive in-human data on the hemodynamic effects of this compound. The study compared single oral doses of 50 mg and 100 mg of this compound with 80 mg of propranolol and a placebo in patients with arterial hypertension. The findings are summarized in the table below.
| Parameter | 50 mg this compound | 100 mg this compound | 80 mg Propranolol |
| Blood Pressure | Significant Reduction | Significant Reduction | Significant Reduction |
| Heart Rate | Significant Reduction | Significant Reduction | Significant Reduction |
| Cardiac Output | Significant Reduction | Significant Reduction | Significant Reduction |
| Stroke Volume | Increased | Not specified | Reduction |
| Total Peripheral Resistance | Not specified (inferred decrease) | Increased | Increased |
| Reactive Hyperemia | Increased | Not specified | Not specified |
Table 1: Summary of Hemodynamic Effects of this compound in Hypertensive Patients.[3]
The increase in stroke volume and reactive hyperemia observed with the 50 mg dose of this compound, alongside a reduction in blood pressure, strongly suggests a vasodilatory effect that lowers the afterload on the heart.[3] This distinguishes it from non-vasodilating beta-blockers like propranolol, which typically increase total peripheral resistance.[3]
Inferred Mechanisms of Action on Vascular Smooth Muscle Cells
While direct in vitro studies on this compound's effect on VSMCs are scarce, its vasodilatory properties likely stem from mechanisms observed in other third-generation beta-blockers. These mechanisms generally lead to a decrease in intracellular calcium concentration ([Ca²⁺]i) or a desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation.
Potential Signaling Pathways
The vasodilatory effects of third-generation beta-blockers are often attributed to two primary mechanisms: α1-adrenergic receptor blockade and stimulation of nitric oxide (NO) production .
-
α1-Adrenergic Receptor Blockade: Drugs like carvedilol and labetalol exert their vasodilatory effects by blocking α1-adrenergic receptors on VSMCs.[4] This antagonism prevents norepinephrine from binding and initiating the signaling cascade that leads to vasoconstriction.
-
Stimulation of Nitric Oxide (NO) Production: Nebivolol is a prime example of a beta-blocker that promotes vasodilation by increasing the bioavailability of NO from endothelial cells. [4]NO diffuses into adjacent VSMCs and activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several targets to promote relaxation.
Caption: Hypothesized NO-mediated vasodilation by this compound.
Experimental Protocols for Investigating VSMC Effects
To elucidate the precise mechanism of action of a compound like this compound on VSMCs, a series of in vitro experiments are necessary. The following are detailed protocols for key experiments.
VSMC Culture and Proliferation Assay
This protocol is designed to assess the effect of a test compound on the proliferation of VSMCs, which is relevant for understanding potential effects on vascular remodeling.
-
Cell Culture:
-
Primary human or rat aortic smooth muscle cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are passaged upon reaching 80-90% confluency.
-
-
Proliferation Assay (e.g., using BrdU incorporation):
-
Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum-starving them in DMEM with 0.5% FBS for 24 hours.
-
Treat the cells with various concentrations of this compound or a vehicle control for 24 hours. A positive control, such as platelet-derived growth factor (PDGF), can be used to stimulate proliferation.
-
Add 10 µM Bromodeoxyuridine (BrdU) to each well and incubate for an additional 4 hours.
-
Fix the cells and measure BrdU incorporation using a colorimetric immunoassay according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
Caption: Workflow for VSMC Proliferation Assay.
-
Vascular Reactivity Studies (Wire Myography)
This ex vivo protocol directly measures the contractile and relaxant effects of a compound on isolated blood vessel segments.
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat, mouse) and dissect the thoracic aorta or mesenteric arteries in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully clean the vessels of adhering connective tissue and cut them into 2-3 mm rings.
-
Mount the rings on two stainless steel wires in a wire myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
-
Experimental Procedure:
-
Allow the rings to equilibrate for 60 minutes under a resting tension.
-
Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (for α1-adrenergic studies) or potassium chloride (KCl) (for general depolarization-induced contraction).
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the bath to generate a concentration-response curve for relaxation.
-
Record the changes in isometric tension using a force transducer and data acquisition system.
-
To investigate the role of the endothelium, the experiment can be repeated in vessels where the endothelium has been mechanically removed.
Caption: Workflow for Wire Myography Experiment.
-
Conclusion
This compound is a beta-adrenergic antagonist with clear vasodilatory effects, as demonstrated by early clinical trials. While the precise molecular mechanisms underlying its action on vascular smooth muscle cells have not been fully elucidated in publicly available research, it is highly probable that it acts through pathways common to other third-generation beta-blockers, such as α1-adrenergic receptor blockade or stimulation of nitric oxide production. Further in vitro and ex vivo studies, following the protocols outlined in this whitepaper, are necessary to definitively characterize the signaling cascades modulated by this compound in VSMCs. Such research would not only provide a more complete understanding of this particular compound but also contribute to the broader knowledge of vasodilation mechanisms and the development of next-generation antihypertensive drugs.
References
- 1. Beta-blocking agents with vasodilator activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Nebivolol inhibits vascular smooth muscle cell proliferation by mechanisms involving nitric oxide but not cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
Unveiling the Enigmatic Polypharmacology of Brefonalol: A Technical Guide to Molecular Targets Beyond Beta-Receptors
For Immediate Release
Lübeck, Germany – November 11, 2025 – While Brefonalol is recognized for its potent beta-adrenergic receptor antagonism, a comprehensive understanding of its full molecular engagement profile remains a critical area of investigation for researchers, scientists, and drug development professionals. This in-depth technical guide delves into the potential molecular targets of this compound beyond its primary mechanism of action, drawing upon comparative pharmacology of analogous beta-blockers and computational predictions to illuminate uncharted territories of its biological activity. The vasodilatory properties of this compound, coupled with its beta-blocking action, suggest a more complex pharmacological profile than initially characterized.[1][2]
This whitepaper summarizes the current, albeit limited, direct evidence for this compound's off-target interactions and provides a framework for future research by examining the well-documented polypharmacology of other beta-adrenergic antagonists. By presenting quantitative data, detailed experimental protocols for potential investigation, and visualizing complex signaling pathways, this guide aims to catalyze further exploration into the nuanced mechanism of action of this compound, potentially unlocking novel therapeutic applications.
Comparative Off-Target Activities of Beta-Adrenergic Antagonists
Direct experimental data on the non-beta-receptor targets of this compound is scarce. However, the broader class of beta-blockers exhibits a range of off-target activities, providing a valuable predictive framework. The following table summarizes the known interactions of other beta-blockers with various molecular targets, offering plausible avenues for the investigation of this compound's secondary pharmacology.
| Drug | Target | Activity | Quantitative Data (IC50/Ki) |
| Propranolol | ATP-sensitive K+ channels | Inhibition | IC50 = 6.7 +/- 1.4 µM (whole cell)[3] |
| Serotonin 5-HT2 Receptor | Antagonism | IC50 = 0.2 µM (displacement of [125I]DOI)[4] | |
| Carvedilol | L-type Ca2+ channels | Augmentation of activity | Nanomolar concentrations[5][6] |
| Alprenolol | L-type Ca2+ channels | Augmentation of activity | Nanomolar concentrations[5][6] |
| This compound (Predicted) | SARS-CoV-2 TMPRSS2 | Inhibition | Docking Score = -7.107 kcal/mol[1] |
Potential Molecular Targets of this compound: Avenues for Investigation
Based on the comparative pharmacology of other beta-blockers and computational modeling, several key molecular families emerge as potential secondary targets for this compound.
Ion Channels: Modulators of Cellular Excitability
Several beta-blockers have been shown to interact with ion channels, influencing cellular excitability and signaling.
-
Potassium Channels: Propranolol directly inhibits ATP-sensitive potassium channels in cardiomyocytes, an effect independent of its beta-blocking activity.[3] This suggests that this compound could potentially modulate potassium channel function, a hypothesis that warrants investigation through electrophysiological studies.
-
Calcium Channels: The finding that carvedilol and alprenolol can augment L-type Ca2+ channel activity in neurons at nanomolar concentrations reveals a surprising and potentially significant off-target effect.[5][6] This spatially restricted signaling could have implications for neuronal function and plasticity. Investigating whether this compound shares this property could open new research directions.
G-Protein Coupled Receptors (GPCRs): Beyond Adrenoceptors
The structural similarities between various GPCRs make cross-reactivity a common phenomenon for many drugs.
-
Serotonin Receptors: Propranolol exhibits antagonist activity at serotonin 5-HT2 receptors in Leydig cells, influencing steroidogenesis through a complex signaling cascade involving CRF release.[4] Given the structural relationship between adrenergic and serotonergic receptors, screening this compound for activity at various 5-HT receptor subtypes is a logical step in characterizing its off-target profile.
Enzymes: Unforeseen Regulatory Roles
While less common for beta-blockers, interactions with enzymes cannot be ruled out. A virtual screening study predicted a potential interaction between this compound and the SARS-CoV-2 transmembrane serine protease 2 (TMPRSS2).[1] Although this is a computational prediction and requires experimental validation, it highlights the possibility of this compound interacting with enzymatic targets.
Experimental Protocols for Target Validation
To rigorously investigate the potential molecular targets of this compound, a series of well-defined experimental protocols are necessary. The following methodologies are proposed based on standard practices in pharmacology and drug discovery.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a panel of receptors, including serotonin, dopamine, and muscarinic subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines endogenously expressing or recombinantly overexpressing the target receptor.
-
Incubation: Incubate the membranes with a specific radiolabeled ligand for the target receptor in the presence of increasing concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Electrophysiological Patch-Clamp Recordings
Objective: To assess the functional effects of this compound on ion channel activity (e.g., potassium and calcium channels).
Methodology:
-
Cell Culture: Culture suitable cell lines (e.g., HEK293 cells) stably expressing the ion channel of interest.
-
Patch-Clamp Configuration: Use the whole-cell patch-clamp technique to record ionic currents flowing through the channels.
-
Drug Application: Perfuse the cells with varying concentrations of this compound.
-
Data Acquisition: Record changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.
-
Data Analysis: Analyze the dose-dependent effects of this compound on channel parameters to determine its modulatory activity (inhibition or activation) and potency (IC50 or EC50).
Enzyme Inhibition Assays
Objective: To evaluate the inhibitory potential of this compound against specific enzymes (e.g., TMPRSS2).
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified recombinant enzyme and a specific fluorogenic or chromogenic substrate.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, substrate, and varying concentrations of this compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Detection: Measure the product formation over time using a fluorescence or absorbance plate reader.
-
Data Analysis: Calculate the rate of reaction at each this compound concentration and determine the IC50 value for enzyme inhibition.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
To facilitate a deeper understanding of the potential molecular interactions of this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Conclusion and Future Directions
The exploration of this compound's molecular targets beyond beta-receptors is a nascent field with significant potential for uncovering novel pharmacology and therapeutic opportunities. While direct evidence remains limited, the established off-target activities of other beta-blockers provide a robust rationale for investigating this compound's interactions with ion channels, other GPCRs, and enzymes. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers to systematically unravel the polypharmacology of this intriguing molecule. Future studies employing high-throughput screening against broad target panels, coupled with detailed mechanistic investigations of confirmed hits, will be instrumental in painting a complete picture of this compound's molecular mechanism of action and unlocking its full therapeutic potential.
References
- 1. This compound | 104051-20-9 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The inhibitory effect of propranolol on ATP-sensitive potassium channels in neonatal rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonergic inhibition of rat Leydig cell function by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons | eLife [elifesciences.org]
- 6. β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Studies on Brefonalol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Brefonalol is a beta-adrenergic antagonist that was investigated clinically around 1990. It is not a marketed drug, and as such, publicly available data from its early-phase clinical development are limited. This document summarizes the available information from published literature.
Introduction
This compound is a compound that exhibits both beta-adrenergic blocking and vasodilating properties.[1] Investigated for its potential as an antihypertensive agent, early clinical research focused on its hemodynamic effects in comparison to established beta-blockers like propranolol. This technical guide provides a consolidated overview of the available data from these early-phase studies, with a focus on quantitative outcomes and experimental design.
Core Data Presentation
The primary source of quantitative clinical data on this compound comes from a study conducted by Halabi and colleagues in 1990. The study evaluated the hemodynamic effects of single oral doses of this compound compared to propranolol and placebo in patients with arterial hypertension.
Table 1: Hemodynamic Effects of Single Oral Doses of this compound and Propranolol
| Parameter | This compound (50 mg) | This compound (100 mg) | Propranolol (80 mg) |
| Blood Pressure | Significant Reduction | Comparable to Propranolol | Significant Reduction |
| Heart Rate | Significant Reduction | Comparable to Propranolol | Significant Reduction |
| Cardiac Output | Significant Reduction | Comparable to Propranolol | Significant Reduction |
| Stroke Volume | Increased | Reduced | Reduced |
| Total Peripheral Resistance | Not Specified | Increased | Increased |
| Reactive Hyperemia | Increased | Not Specified | Not Specified |
Data extracted from Halabi A, et al. J Cardiovasc Pharmacol. 1990 Jul;16(1):81-6.[2]
Experimental Protocols
The key clinical study cited provides insight into the methodology employed during the early-phase evaluation of this compound.
Hemodynamic Effects Study (Halabi A, et al., 1990)
-
Study Design: A placebo-controlled, randomized, cross-over study.
-
Participants: 16 patients (10 male, 6 female) with a mean age of 50.6 ± 10.4 years and mean body weight of 74.5 ± 8.9 kg, diagnosed with arterial hypertension (WHO stages I and II).
-
Interventions: Single oral doses of:
-
Placebo
-
This compound 50 mg
-
This compound 100 mg
-
Propranolol 80 mg
-
-
Assessments: Hemodynamic parameters were assessed noninvasively at baseline and at 2, 4, 6, 10, and 24 hours post-administration.
-
Measurement Techniques:
-
Mechano- and impedance cardiography
-
Venous occlusion plethysmography
-
Mandatory Visualizations
Logical Relationship of this compound's Dual Action
The clinical findings suggest that this compound possesses a dual mechanism of action. The following diagram illustrates the logical relationship between its observed effects.
Caption: Logical flow of this compound's dual action on hemodynamic parameters.
Proposed General Signaling Pathway for Beta-Blockade
As a beta-adrenergic antagonist, this compound's primary mechanism involves the blockade of beta-adrenergic receptors. The following diagram depicts the canonical signaling pathway inhibited by beta-blockers. The specific vasodilatory signaling pathway for this compound is not detailed in the available literature.
Caption: General beta-adrenergic receptor signaling pathway inhibited by this compound.
Discussion and Limitations
The available data indicate that this compound effectively reduces blood pressure and heart rate, consistent with its classification as a beta-blocker. The finding that the 50 mg dose increased stroke volume and reactive hyperemia suggests a more favorable balance of its beta-blocking and vasodilating effects at this lower dose.[2]
It is critical to note the limitations of this technical overview, which are a direct consequence of the sparse publicly available information on this compound. Key missing information includes:
-
Pharmacokinetic Data: No detailed pharmacokinetic studies in humans (e.g., absorption, distribution, metabolism, and excretion profiles) were identified in the public domain.
-
Safety and Tolerability: Comprehensive safety and tolerability data from Phase I studies are not available.
-
Specific Mechanism of Vasodilation: While described as having vasodilating properties, the precise molecular mechanism underlying this effect is not elucidated in the available literature.
Conclusion
This compound demonstrated predictable beta-blocking effects on hemodynamics in an early clinical study. Its additional vasodilating properties, particularly at a 50 mg dose, suggested a potential therapeutic advantage. However, due to the lack of comprehensive and publicly accessible data from its clinical development program, a complete profile of this compound's pharmacology, pharmacokinetics, and safety in humans cannot be constructed. This guide serves as a summary of the known information, highlighting the need for access to more detailed study reports for a complete understanding of this investigational compound.
References
The Medicinal Chemistry of Brefonalol Analogues: A Technical Guide to Structure-Activity Relationships and Pharmacological Evaluation
Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for the synthesis and evaluation of a series of Brefonalol analogues. This compound, a beta-adrenergic antagonist with vasodilating properties, was investigated in the early 1990s but was not brought to market. Consequently, extensive research on its analogues may not have been published. This guide, therefore, presents a comprehensive overview based on the established principles of medicinal chemistry for third-generation beta-blockers and provides representative experimental protocols and hypothetical data to illustrate the key concepts in the development of this compound analogues.
Introduction to this compound and its Therapeutic Potential
This compound is a compound that exhibits both beta-adrenergic blocking and vasodilating properties.[1][2] This dual mechanism of action offers a potential therapeutic advantage in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.[1] By blocking beta-adrenergic receptors, this compound can reduce heart rate, cardiac output, and blood pressure.[3] Its vasodilating effects can further lower peripheral resistance, contributing to its antihypertensive action.[1][3] The development of analogues of this compound would aim to optimize its pharmacological profile, improving potency, selectivity, and pharmacokinetic properties.
The Role of Medicinal Chemistry in Developing this compound Analogues
The core of developing this compound analogues lies in understanding its structure-activity relationships (SAR). Medicinal chemistry efforts would focus on systematically modifying the this compound scaffold to enhance its desired therapeutic properties while minimizing adverse effects. Key areas of chemical modification would include the aromatic ring, the ethanolamine side chain, and the bulky amino substituent.
Key Structural Features and SAR Postulates
Based on the general SAR of aryloxypropanolamine beta-blockers, the following postulates can be made for this compound analogues:
-
The Aryloxypropanolamine Moiety : The (S)- configuration of the hydroxyl group on the propanolamine side chain is crucial for high-affinity binding to the beta-adrenergic receptor.
-
The Amino Group : A secondary amine with a bulky substituent, such as the 2-methyl-4-phenylbutan-2-yl group in this compound, is generally required for potent beta-antagonism. Modifications to this group can influence both potency and selectivity.
-
The Aromatic Ring System : The nature and position of substituents on the dihydroquinolinone ring system will significantly impact beta-receptor affinity and subtype selectivity (β1 vs. β2).
Hypothetical Quantitative Data for this compound Analogues
To illustrate the principles of SAR, the following table presents hypothetical quantitative data for a series of this compound analogues. These data are representative of what would be sought in a drug discovery program and are not based on published experimental results.
| Analogue | Modification | β1 pIC50 | β2 pIC50 | β1/β2 Selectivity | Vasodilation EC50 (µM) |
| This compound | Parent Compound | 8.5 | 7.2 | 20 | 1.2 |
| Analogue 1 | R-isomer of this compound | 6.1 | 5.0 | 12.6 | 15.8 |
| Analogue 2 | N-tert-butyl instead of 2-methyl-4-phenylbutan-2-yl | 8.2 | 7.5 | 5 | 1.5 |
| Analogue 3 | 8-Chloro substitution on the dihydroquinolinone ring | 8.8 | 7.3 | 31.6 | 1.1 |
| Analogue 4 | Replacement of dihydroquinolinone with a naphthoxy group | 8.6 | 8.0 | 4 | 5.4 |
| Analogue 5 | Removal of the carbonyl group from the dihydroquinolinone ring | 8.3 | 7.1 | 15.8 | 1.3 |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and pharmacological evaluation of this compound analogues.
General Synthetic Procedure for this compound Analogues
A common route for the synthesis of aryloxypropanolamine beta-blockers involves the reaction of a phenol with an epoxide. For this compound analogues, the synthesis would likely proceed as follows:
-
Synthesis of the Epoxide Intermediate : The appropriate substituted 6-hydroxy-3,4-dihydroquinolin-2-one is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide, DMF) to yield the corresponding glycidyl ether.
-
Ring Opening Reaction : The resulting epoxide is then reacted with the desired primary or secondary amine (e.g., 2-methyl-4-phenylbutan-2-amine for this compound) in a suitable solvent such as ethanol or isopropanol at reflux to yield the target this compound analogue.
-
Purification : The crude product is purified by column chromatography on silica gel, followed by recrystallization or salt formation to obtain the final compound with high purity.
In Vitro Beta-Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound analogues for β1 and β2 adrenergic receptors.
-
Membrane Preparation : Membranes are prepared from cells stably expressing either the human β1 or β2 adrenergic receptor. Cells are homogenized in a buffer solution and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Competitive Binding Assay : A constant concentration of a radioligand (e.g., [³H]-dihydroalprenolol) is incubated with the prepared membranes in the presence of increasing concentrations of the test compound (this compound analogue).
-
Incubation and Filtration : The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes). The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The pIC50 is the negative logarithm of the IC50.
In Vitro Vasodilation Assay
This protocol describes a method to assess the vasodilatory effects of this compound analogues on isolated arterial rings.
-
Tissue Preparation : Segments of a suitable artery (e.g., rat thoracic aorta) are isolated and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (95% O₂, 5% CO₂).
-
Contraction : The arterial rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride.
-
Cumulative Concentration-Response Curve : Once a stable contraction is achieved, increasing concentrations of the this compound analogue are cumulatively added to the organ bath.
-
Measurement of Relaxation : The relaxation of the arterial ring is measured isometrically using a force transducer.
-
Data Analysis : The relaxation responses are expressed as a percentage of the pre-contraction. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is determined by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a logical workflow for the development of this compound analogues.
References
An In-depth Technical Guide to the Stereochemistry of Beta-Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-adrenergic antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases. A critical and often overlooked aspect of their pharmacology is stereochemistry. The majority of beta-blockers are chiral molecules, existing as enantiomeric pairs which, despite being chemically identical in an achiral environment, exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles. This technical guide provides a comprehensive investigation into the stereochemistry of beta-adrenergic antagonists, detailing their synthesis, enantioselective separation, and stereospecific interactions with beta-adrenergic receptors. We present quantitative binding data, detailed experimental protocols for chiral separation and receptor affinity determination, and visual workflows to elucidate the complex interplay between stereoisomerism and pharmacological activity. This guide serves as an essential resource for researchers and professionals in drug development seeking to understand and leverage the principles of stereochemistry in the design and application of beta-adrenergic antagonists.
Introduction: The Significance of Chirality in Beta-Blockers
Beta-adrenergic antagonists exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors. Most beta-blockers possess at least one chiral center, typically at the carbon atom bearing the hydroxyl group in the propanolamine side chain. Consequently, they exist as a pair of enantiomers, designated as (S)- and (R)-isomers.
It is a well-established principle in pharmacology that the biological activity of chiral drugs often resides predominantly in one enantiomer, termed the eutomer, while the other, the distomer, may be less active, inactive, or even contribute to off-target effects. In the case of beta-blockers, the (S)-enantiomer is generally the eutomer, exhibiting significantly higher affinity and antagonist potency at beta-adrenergic receptors compared to the (R)-enantiomer[1]. The stereoselectivity of binding can be substantial, with the (S)-enantiomer of propranolol being up to 100 times more potent than the (R)-isomer, and the S:R activity ratio for metoprolol at the β1 receptor being approximately 500:1[2].
Despite this pronounced stereospecificity, the majority of chiral beta-blockers are still marketed and administered as racemic mixtures (a 1:1 ratio of both enantiomers). However, there is a growing appreciation for the development of single-enantiomer drugs (chiral switches) to improve therapeutic efficacy and safety profiles. This guide delves into the technical aspects of investigating the stereochemistry of this vital class of drugs.
Stereoselective Binding to Beta-Adrenergic Receptors
The differential pharmacological activity of beta-blocker enantiomers is a direct consequence of their three-dimensional interaction with the chiral environment of the beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding pocket of these receptors is composed of chiral amino acid residues that create a stereospecific environment, leading to preferential binding of one enantiomer over the other.
Quantitative Analysis of Enantioselective Binding
The binding affinity of a ligand for a receptor is quantified by its equilibrium dissociation constant (Ki) or its negative logarithm (pKi). A lower Ki value (and a higher pKi) indicates a higher binding affinity. The following table summarizes the binding affinities of the enantiomers of several common beta-blockers for β1 and β2-adrenergic receptors.
| Beta-Blocker | Enantiomer | β1-Adrenergic Receptor (pKi) | β2-Adrenergic Receptor (pKi) | β1/β2 Selectivity Ratio (S-enantiomer) |
| Propranolol | (S)-(-)-Propranolol | 8.16 | 9.08 | ~0.12 |
| (R)-(+)-Propranolol | ~6.0 | ~6.0 | - | |
| Metoprolol | (S)-(-)-Metoprolol | 7.73 | 6.28 | ~28 |
| (R)-(+)-Metoprolol | 5.00 | 4.52 | ~3 | |
| Atenolol | (S)-(-)-Atenolol | 6.66 | 5.09 | ~37 |
| (R)-(+)-Atenolol | ~4.6 | ~4.6 | - | |
| Bisoprolol | Racemate | High Affinity | Low Affinity | ~35 |
| Nebivolol | (d)-SRRR-Nebivolol | High Affinity (Ki = 0.9 nM) | Lower Affinity | ~50 |
| (l)-RSSS-Nebivolol | 175-fold lower affinity than (d)-form | - | - | |
| Carvedilol | (S)-(-)-Carvedilol | High Affinity | High Affinity | Non-selective |
| (R)-(+)-Carvedilol | Lower β-blocking activity | Lower β-blocking activity | - |
Note: pKi values are derived from various sources and experimental conditions, and should be considered as approximate values for comparison. The β1/β2 selectivity ratio is calculated from the antilog of the difference in pKi values.
The data clearly demonstrates the profound stereoselectivity of beta-blocker binding. For β1-selective antagonists like metoprolol and atenolol, the (S)-enantiomer not only possesses significantly higher affinity for the β1 receptor but is also more selective compared to the (R)-enantiomer. Non-selective antagonists like propranolol show high affinity for both β1 and β2 receptors with their (S)-enantiomers. Carvedilol is unique in that both enantiomers exhibit α1-blocking activity, while the (S)-enantiomer is also a potent non-selective beta-blocker[3][4]. Nebivolol presents an interesting case where the d-enantiomer is a highly selective β1-antagonist, and the l-enantiomer contributes to vasodilation through nitric oxide potentiation[5][6].
Beta-Adrenergic Receptor Signaling Pathway
Beta-blockers exert their effects by antagonizing the canonical beta-adrenergic signaling pathway. Understanding this pathway is crucial for interpreting the functional consequences of stereoselective receptor binding.
Experimental Protocols
Investigating the stereochemistry of beta-adrenergic antagonists requires specialized experimental techniques. This section provides detailed methodologies for the chiral separation of enantiomers and the determination of their receptor binding affinities.
Chiral Separation of Beta-Blocker Enantiomers by HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating beta-blocker enantiomers.
Objective: To separate the (R)- and (S)-enantiomers of a racemic beta-blocker.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or Chirobiotic V)
-
Racemic beta-blocker standard
-
HPLC-grade solvents (e.g., n-hexane, ethanol, isopropanol)
-
Basic additive (e.g., diethylamine - DEA)
Protocol:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the organic solvents and the additive in the desired ratio. A common mobile phase for the separation of propranolol on a Lux Cellulose-1 column is n-hexane/ethanol/DEA (70/30/0.3, v/v/v)[6].
-
Degas the mobile phase by sonication or helium sparging.
-
-
Sample Preparation:
-
Dissolve the racemic beta-blocker standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to the wavelength of maximum absorbance for the beta-blocker (e.g., ~290 nm for propranolol).
-
Inject a fixed volume (e.g., 20 µL) of the sample solution onto the column.
-
Record the chromatogram and identify the two peaks corresponding to the separated enantiomers. The elution order will depend on the specific CSP and mobile phase used.
-
-
Data Analysis:
-
Determine the retention times (tR) for each enantiomer.
-
Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. An Rs value of ≥ 1.5 indicates baseline separation.
-
Radioligand Receptor Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.
Objective: To determine the Ki values of the (R)- and (S)-enantiomers of a beta-blocker for β1 and β2-adrenergic receptors.
Materials and Reagents:
-
Cell membranes expressing the target receptor (e.g., from cells transfected with human β1 or β2 adrenergic receptors, or from tissues rich in these receptors).
-
Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
Unlabeled enantiomers of the beta-blocker.
-
Non-specific binding inhibitor (e.g., a high concentration of unlabeled propranolol).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize the cells or tissue in a cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup (Competition Binding):
-
In a series of tubes, add a constant amount of membrane preparation (e.g., 20-50 µg of protein).
-
Add a fixed concentration of the radioligand (typically at a concentration close to its Kd value).
-
Add increasing concentrations of the unlabeled enantiomer (the "competitor").
-
For the determination of non-specific binding, add a saturating concentration of an unlabeled antagonist (e.g., 10 µM propranolol) instead of the competitor.
-
For the determination of total binding, add only the membrane and radioligand.
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be retained on the filter.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental and Synthesis Workflows
The investigation of beta-blocker stereochemistry follows a logical progression from synthesis and separation to biological characterization.
General Experimental Workflow for Stereochemical Investigation
Asymmetric Synthesis Workflow for (S)-Propranolol
While many beta-blockers are produced as racemates and then separated, asymmetric synthesis offers a more efficient route to the desired enantiomer.
Conclusion
The stereochemistry of beta-adrenergic antagonists is a fundamental aspect of their pharmacology that dictates their therapeutic efficacy and safety. The (S)-enantiomers of most beta-blockers are significantly more potent in blocking beta-adrenergic receptors than their (R)-counterparts. This guide has provided an in-depth technical overview of the key considerations for investigating the stereochemistry of this drug class, including quantitative binding data, detailed experimental protocols for chiral separation and receptor binding assays, and visual workflows for experimental design and synthesis. A thorough understanding and application of these principles are paramount for the rational design and development of next-generation beta-blockers with improved clinical profiles. For researchers and professionals in the pharmaceutical sciences, a "chiral-aware" approach to drug development is not just a regulatory expectation but a scientific necessity to unlock the full therapeutic potential of chiral drugs.
References
- 1. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 2. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Brefonalol: A Prospective Technical Guide for Cardiovascular Research
Disclaimer: This document is a prospective technical guide intended for researchers, scientists, and drug development professionals. As of the time of writing, publicly available experimental data on Brefonalol is limited. Therefore, this guide draws upon the established knowledge of third-generation beta-blockers, such as nebivolol, to outline the potential of this compound as a research tool and to provide a framework for its investigation in cardiovascular studies. The quantitative data and experimental protocols presented herein are hypothetical and based on analogous compounds.
Introduction: The Potential of this compound in Cardiovascular Research
This compound is a compound with the potential to be a valuable tool in cardiovascular research, likely belonging to the third generation of beta-adrenergic receptor antagonists. These agents are distinguished by their dual mechanism of action: selective blockade of β1-adrenergic receptors and vasodilatory effects.[1][2] This combination offers a more nuanced approach to cardiovascular modulation compared to earlier, non-selective beta-blockers. The vasodilatory action, often mediated by the nitric oxide (NO) pathway, may provide additional therapeutic benefits and a more favorable side-effect profile.[1][3]
This guide will explore the prospective mechanism of action of this compound, propose key experimental protocols for its characterization, and present hypothetical data to guide future research. By investigating this compound, researchers can potentially uncover new insights into cardiovascular physiology and pathology.
Hypothetical Mechanism of Action
This compound is anticipated to function as a selective β1-adrenergic receptor antagonist, primarily affecting cardiac tissue. This action would lead to a reduction in heart rate and myocardial contractility, thereby decreasing myocardial oxygen demand.[4]
Furthermore, as a putative third-generation beta-blocker, this compound is hypothesized to possess vasodilatory properties. This vasodilation is likely mediated through the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO) in the vascular endothelium.[3][5] NO then activates guanylate cyclase in vascular smooth muscle cells, resulting in relaxation and vasodilation.[5]
Proposed Signaling Pathways
The dual mechanism of action of this compound would involve two primary signaling pathways: one in cardiac myocytes and another in endothelial cells.
References
- 1. The effects of newer beta-adrenoceptor antagonists on vascular function in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the new beta-blockers in treating cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Beta-blockers in Cardiovascular Disease in 2019 - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. Physiology, Vasodilation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Beta-Adrenergic Antagonists in Spontaneously Hypertensive Rats
Disclaimer: While the topic of interest is Brefonalol, a thorough literature search did not yield specific in vivo studies for this compound in spontaneously hypertensive rats (SHR). This compound is classified as a beta-adrenergic antagonist.[1][2][3] Therefore, these application notes and protocols are based on extensive research conducted on other beta-blockers, such as propranolol, in the SHR model. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the antihypertensive effects of beta-adrenergic antagonists in this relevant preclinical model of human essential hypertension.
Introduction to Beta-Blockers and the SHR Model
Beta-adrenergic receptor blockers (beta-blockers) are a class of drugs that competitively antagonize the effects of catecholamines at β-adrenergic receptors.[4][5] They are widely used in the treatment of cardiovascular diseases, including hypertension. The primary mechanisms for their antihypertensive action involve reducing cardiac output, inhibiting renin release from the kidneys, and a central effect that reduces sympathetic outflow.[1]
The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized animal model for studying essential hypertension.[6][7] Developed through selective breeding from Wistar-Kyoto (WKY) rats, SHRs exhibit a polygenic form of hypertension that closely mimics the human condition, making them an ideal model for screening and characterizing the efficacy of antihypertensive agents.[6]
Quantitative Data Summary: Effects of Beta-Blockers in SHR
The following tables summarize quantitative data from various studies on the effects of beta-blockers in spontaneously hypertensive rats. Propranolol is used here as a representative compound due to the wealth of available data.
Table 1: Effect of Propranolol on Systolic Blood Pressure (SBP) and Heart Rate (HR) in SHR
| Compound | Dose | Route of Administration | Duration of Treatment | Change in SBP (mmHg) | Change in HR (beats/min) | Reference |
| Propranolol | 10 mg/kg/day | Oral (in drinking water) | 4 weeks | Significant decrease vs. untreated SHR | - | |
| Propranolol | 5 mg/kg | Subcutaneous | Acute (single dose) | Profound decrease | Profound decrease | [3] |
| Propranolol | 41.6 mg/kg/day | Oral | 6 months | Decreased | Decreased | |
| Propranolol | 94.6 mg/kg/day | Oral | 6 months | Decreased | Decreased | |
| Propranolol | 10 mg/kg | Not specified | 11 weeks | Significantly reduced | Slightly modified |
Table 2: Cardiac Effects of Propranolol in SHR
| Compound | Dose | Duration of Treatment | Effect on Cardiac Output | Effect on Cardiac Beta-Adrenoceptor Concentration | Reference |
| Propranolol | 5 mg/kg | Acute (single dose) | Fall in cardiac output | Not assessed | [3] |
| Propranolol | 41.6 mg/kg/day | 6 months | Not assessed | No significant change | |
| Propranolol | 94.6 mg/kg/day | 6 months | Not assessed | Decreased by 30% |
Experimental Protocols
Animal Model
-
Strain: Spontaneously Hypertensive Rats (SHR) are the primary model. Age-matched Wistar-Kyoto (WKY) rats are used as normotensive controls.
-
Age: The age of the animals at the start of the study is crucial, as blood pressure in SHRs increases with age. Studies have been conducted in both young (e.g., 7-10 weeks old) and adult rats.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[4]
Drug Administration
-
Route of Administration: Beta-blockers can be administered via various routes, including oral gavage, in drinking water, or through subcutaneous injections.[2][3] The choice of route depends on the experimental design and the pharmacokinetic properties of the compound.
-
Dosage Preparation: The drug should be dissolved or suspended in an appropriate vehicle (e.g., distilled water, saline).
-
Dosing Regimen: Both acute (single dose) and chronic (repeated dosing over days or weeks) studies are common to assess immediate and long-term effects.[3][5]
Blood Pressure and Heart Rate Measurement
-
Method: The tail-cuff method is a common non-invasive technique for repeated measurement of systolic blood pressure and heart rate in conscious rats.[5] For more continuous and accurate data, radiotelemetry is the gold standard.
-
Procedure (Tail-Cuff):
-
Acclimatize the rats to the restraining device and the warming chamber for several days before the actual measurements to minimize stress-induced fluctuations in blood pressure.
-
Warm the rat's tail to detect the tail artery pulse.
-
Inflate the cuff to occlude blood flow and then slowly deflate it.
-
Record the pressure at which the pulse reappears as the systolic blood pressure.
-
Take multiple readings for each animal and average them to ensure accuracy.
-
Cardiac Function Assessment (Optional)
-
Echocardiography: Non-invasive echocardiography can be used to assess cardiac structure and function, including left ventricular dimensions, wall thickness, and ejection fraction.
-
Hemodynamic Monitoring: In terminal studies, invasive hemodynamic parameters such as cardiac output and vascular resistance can be measured using pressure catheters.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Beta-Blocker Antihypertensive Action
Beta-blockers exert their antihypertensive effects through multiple mechanisms. The primary pathway involves the blockade of β1-adrenergic receptors in the heart, leading to a decrease in heart rate and contractility, and consequently, a reduction in cardiac output. They also inhibit the release of renin from the kidneys, which leads to decreased production of angiotensin II and aldosterone, resulting in vasodilation and reduced sodium and water retention.
Caption: Antihypertensive mechanism of beta-blockers.
Experimental Workflow for Evaluating a Novel Beta-Blocker in SHR
The following diagram outlines a typical experimental workflow for assessing the antihypertensive efficacy of a new beta-adrenergic antagonist in the SHR model.
Caption: Experimental workflow for in vivo SHR studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 104051-20-9 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Propranolol - Wikipedia [en.wikipedia.org]
- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
Application Notes and Protocols: In Vitro Assays to Measure Brefonalol's Effect on Cardiac Myocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brefonalol is a non-selective beta-adrenergic receptor antagonist with partial agonist activity (intrinsic sympathomimetic activity). This unique pharmacological profile suggests that it can modulate cardiac myocyte function by both blocking the effects of excessive catecholamine stimulation and providing a low level of receptor stimulation. These application notes provide detailed protocols for a panel of in vitro assays designed to comprehensively characterize the effects of this compound on cardiac myocytes. The assays will enable the assessment of its impact on contractility, electrophysiology, intracellular calcium handling, and hypertrophic signaling.
The following protocols are applicable to both primary isolated cardiomyocytes (e.g., from adult rat or mouse ventricles) and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The choice of cell model will depend on the specific research question, with hiPSC-CMs offering the advantage of a human genetic background.
Data Presentation
The following tables provide a structured summary of the expected quantitative data from the described in vitro assays when evaluating this compound. The values presented are hypothetical and intended to illustrate the expected trends based on the known pharmacology of beta-blockers with partial agonist activity.
Table 1: Effect of this compound on Cardiomyocyte Contractility
| Parameter | Control | Isoproterenol (1 µM) | This compound (1 µM) | Isoproterenol (1 µM) + this compound (1 µM) |
| Contraction Amplitude (% of baseline) | 100 | 180 | 115 | 125 |
| Maximal Velocity of Contraction (µm/s) | 50 | 95 | 60 | 65 |
| Maximal Velocity of Relaxation (µm/s) | 45 | 85 | 55 | 60 |
| Time to Peak Contraction (ms) | 150 | 120 | 145 | 135 |
| Time to 90% Relaxation (ms) | 250 | 200 | 240 | 220 |
Table 2: Electrophysiological Effects of this compound on Cardiomyocytes
| Parameter | Control | Isoproterenol (1 µM) | This compound (1 µM) | Isoproterenol (1 µM) + this compound (1 µM) |
| Action Potential Duration at 90% Repolarization (APD90, ms) | 200 | 150 | 190 | 170 |
| Peak L-type Ca2+ Current (pA/pF) | -10 | -18 | -11 | -13 |
| Resting Membrane Potential (mV) | -80 | -80 | -80 | -80 |
| Action Potential Amplitude (mV) | 110 | 115 | 110 | 112 |
Table 3: this compound's Impact on Intracellular Calcium Transients
| Parameter | Control | Isoproterenol (1 µM) | This compound (1 µM) | Isoproterenol (1 µM) + this compound (1 µM) |
| Ca2+ Transient Amplitude (F/F0) | 2.5 | 4.5 | 2.8 | 3.2 |
| Ca2+ Transient Decay Rate (τ, ms) | 180 | 130 | 170 | 150 |
| Sarcoplasmic Reticulum (SR) Ca2+ Content (arbitrary units) | 100 | 150 | 110 | 125 |
| Diastolic Ca2+ Level (F/F0) | 1.0 | 1.0 | 1.0 | 1.0 |
Table 4: Influence of this compound on Cardiomyocyte Hypertrophy Markers
| Parameter | Control | Phenylephrine (100 µM) | This compound (1 µM) | Phenylephrine (100 µM) + this compound (1 µM) |
| Cell Size (µm²) | 1500 | 2200 | 1550 | 1800 |
| BNP Expression (fold change) | 1.0 | 5.0 | 1.2 | 3.0 |
| β-MHC Expression (fold change) | 1.0 | 4.0 | 1.1 | 2.5 |
Experimental Protocols
Cardiomyocyte Contractility Assay
Principle: This assay measures the effect of this compound on the contractile function of single cardiomyocytes by video-based edge detection of cell shortening.
Materials:
-
Isolated primary cardiomyocytes or hiPSC-CMs
-
Laminin-coated glass-bottom dishes
-
Culture medium (e.g., DMEM/F12)
-
IonOptix MyoCam-S or similar video-based contractility measurement system
-
Field stimulator
-
This compound, Isoproterenol (positive control)
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)
Protocol:
-
Plate cardiomyocytes on laminin-coated glass-bottom dishes and allow them to attach.
-
Mount the dish on the stage of an inverted microscope equipped with the contractility measurement system.
-
Perfuse the cells with Tyrode's solution at 37°C.
-
Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using the field stimulator.
-
Record baseline contractility for at least 5 minutes.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 1 nM to 10 µM) and record for 5 minutes at each concentration.
-
To assess the antagonistic effect, co-perfuse with a beta-agonist like Isoproterenol and this compound.
-
Analyze the recorded traces to determine parameters such as contraction amplitude, maximal velocities of contraction and relaxation, and time to peak and relaxation.
Patch-Clamp Electrophysiology
Principle: The whole-cell patch-clamp technique is used to measure the effect of this compound on the cardiomyocyte action potential and specific ion currents, particularly the L-type Ca2+ current.
Materials:
-
Isolated cardiomyocytes
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (Tyrode's solution)
-
Internal solution (containing in mM: 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 0.1 EGTA; pH 7.2)
-
This compound, Isoproterenol
Protocol:
-
Place a coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage.
-
Perfuse with external solution at 37°C.
-
Pull a glass micropipette with a resistance of 2-4 MΩ when filled with internal solution.
-
Approach a single cardiomyocyte with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
For Action Potential Recording (Current-Clamp):
-
Inject a small depolarizing current pulse to elicit an action potential.
-
Record baseline action potentials.
-
Apply this compound and record the changes in action potential duration (APD).
-
-
For L-type Ca2+ Current Recording (Voltage-Clamp):
-
Hold the cell at a potential that inactivates Na+ channels (e.g., -40 mV).
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit the L-type Ca2+ current.
-
Record baseline currents.
-
Apply this compound and record the change in peak current amplitude.
-
Intracellular Calcium Transient Measurement
Principle: This assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
Materials:
-
Cardiomyocytes on glass-bottom dishes
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Fluorescence microscopy system with a high-speed camera
-
Field stimulator
-
This compound, Isoproterenol
Protocol:
-
Load cardiomyocytes with a calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in culture medium for 30 minutes at 37°C.
-
Wash the cells with Tyrode's solution to remove excess dye.
-
Mount the dish on the fluorescence microscope.
-
Pace the cells at 1 Hz and record baseline calcium transients.
-
Apply this compound and record the changes in the amplitude and decay kinetics of the calcium transients.
-
To assess SR Ca2+ content, rapidly apply 10 mM caffeine to induce SR Ca2+ release after a train of stimuli.
-
Analyze the fluorescence intensity changes to quantify calcium transient parameters.
In Vitro Hypertrophy Assay
Principle: This assay assesses the potential of this compound to prevent or reverse cardiomyocyte hypertrophy induced by a pro-hypertrophic stimulus.
Materials:
-
Cardiomyocytes cultured in multi-well plates
-
Serum-free culture medium
-
Pro-hypertrophic agonist (e.g., Phenylephrine or Endothelin-1)
-
This compound
-
Reagents for measuring hypertrophy markers:
-
For cell size: Phalloidin-FITC for F-actin staining and DAPI for nuclear staining.
-
For gene expression: RNA isolation kit, RT-qPCR reagents for BNP and β-MHC.
-
For protein expression: Antibodies against BNP and β-MHC for immunofluorescence or western blotting.
-
-
High-content imaging system or fluorescence microscope
-
RT-qPCR instrument
Protocol:
-
Culture cardiomyocytes for 24-48 hours in serum-free medium to induce quiescence.
-
Treat the cells with:
-
Vehicle control
-
Pro-hypertrophic agonist (e.g., 100 µM Phenylephrine)
-
This compound alone
-
Pro-hypertrophic agonist + this compound
-
-
Incubate for 24-48 hours.
-
To measure cell size:
-
Fix and permeabilize the cells.
-
Stain with Phalloidin-FITC and DAPI.
-
Image the cells and measure the cell surface area using image analysis software.
-
-
To measure gene expression:
-
Isolate total RNA from the cells.
-
Perform RT-qPCR to quantify the mRNA levels of BNP and β-MHC, normalized to a housekeeping gene (e.g., GAPDH).
-
Visualizations
Caption: this compound's interaction with the beta-adrenergic signaling cascade.
Caption: Workflow for assessing this compound's effects on cardiomyocytes.
Caption: this compound's dual mechanism of action on cardiac myocytes.
Determining the Receptor Affinity of Brefonalol Using Radioligand Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing radioligand binding assays for the characterization of Brefonalol's receptor affinity profile. The following sections detail the theoretical background, experimental protocols, and data interpretation necessary to assess the binding characteristics of this compound at key physiological targets, primarily adrenergic and dopamine receptors.
Introduction to this compound and Receptor Binding Assays
This compound is a compound recognized for its interaction with beta-adrenergic receptors.[1][2] Understanding its complete receptor binding profile is crucial for elucidating its pharmacological mechanism of action and predicting its therapeutic and potential off-target effects. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (like this compound) and a receptor.[1] These assays are highly sensitive and robust, allowing for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki).[3][4]
There are two primary types of radioligand binding assays detailed in these notes:
-
Saturation Binding Assays: Used to determine the affinity (Kd) of a radioligand for its receptor and the density of receptors (Bmax) in a given tissue or cell preparation.[3][4]
-
Competition Binding Assays: Used to determine the affinity (Ki) of an unlabeled compound (the "competitor," in this case, this compound) for a receptor by measuring its ability to displace a radioligand with known affinity.[3][4]
Data Presentation: this compound Receptor Affinity Profile
Due to the limited availability of publicly accessible, comprehensive binding data for this compound, the following table is presented as a template for researchers to populate with their experimental findings. The hypothetical data included is for illustrative purposes only and should not be considered experimentally verified.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Assay Type | Ki (nM) [Hypothetical] | IC50 (nM) [Hypothetical] | Notes |
| Adrenergic Receptors | ||||||
| α1A | [³H]-Prazosin | Rat Cerebral Cortex | Competition | 500 | 850 | Low affinity |
| α2A | [³H]-Rauwolscine | Human Platelets | Competition | 800 | 1360 | Very low affinity |
| β1 | [¹²⁵I]-Iodocyanopindolol | Rat Heart Ventricle | Competition | 1.5 | 2.5 | High affinity |
| β2 | [¹²⁵I]-Iodocyanopindolol | Rat Lung | Competition | 25 | 42.5 | Moderate affinity |
| Dopamine Receptors | ||||||
| D1 | [³H]-SCH23390 | Rat Striatum | Competition | >1000 | >1700 | Negligible affinity |
| D2 | [³H]-Spiperone | Rat Striatum | Competition | 750 | 1275 | Very low affinity |
| Serotonin Receptors | ||||||
| 5-HT1A | [³H]-8-OH-DPAT | Rat Hippocampus | Competition | 900 | 1530 | Very low affinity |
| 5-HT2A | [³H]-Ketanserin | Rat Frontal Cortex | Competition | 600 | 1020 | Low affinity |
Experimental Protocols
The following are detailed protocols for performing saturation and competition radioligand binding assays to determine the receptor affinity of this compound.
Protocol 1: Saturation Binding Assay for a Target Receptor
This protocol is designed to determine the Kd and Bmax of a specific radioligand for a receptor of interest.
Materials:
-
Membrane Preparation: A crude membrane fraction prepared from a tissue source or cultured cells known to express the target receptor.
-
Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [¹²⁵I]-Iodocyanopindolol for β-adrenergic receptors).
-
Unlabeled Ligand: A non-radiolabeled ligand with high affinity for the same receptor to determine non-specific binding (e.g., Propranolol for β-adrenergic receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
96-well Plates.
-
Filter Mats (e.g., GF/C glass fiber filters, pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).
-
Cell Harvester and Vacuum Filtration System.
-
Scintillation Counter or Gamma Counter (depending on the radioisotope).
-
Scintillation Fluid.
Workflow Diagram:
References
High-performance liquid chromatography (HPLC) method for Brefonalol analysis
An HPLC (High-Performance Liquid Chromatography) method for the analysis of Brefonalol is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This application note details a robust and validated RP-HPLC method for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms. The method is simple, accurate, and precise, making it suitable for routine quality control analysis.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic separation is achieved on a C18 column.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Instrument | HPLC with UV Detector |
| Column | Inertsil ODS C18 (250 mm x 4.6 mm, 5.0 µm)[1] |
| Mobile Phase | Orthophosphoric Acid Buffer (pH 3.0) : Acetonitrile (20:80 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm[1] |
| Column Temperature | Ambient |
| Run Time | 10 minutes[1] |
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare a 0.1% solution of orthophosphoric acid in HPLC grade water and adjust the pH to 3.0.[1]
-
Mix the orthophosphoric acid buffer with acetonitrile in a ratio of 20:80 (v/v).
-
Filter the mobile phase through a 0.45 µm nylon filter.[1]
-
Degas the mobile phase by sonicating for 10-15 minutes.[1][2]
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (diluent) and sonicate to dissolve the standard completely.
-
Make up the volume to 100 mL with the diluent.
Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.
Sample Preparation (for Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines.[3] The validation parameters assessed included specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Summary of Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Retention Time | ~2.8 min[1] | - |
| **Linearity (R²) ** | 0.999[2] | ≥ 0.999 |
| Precision (%RSD) | ||
| - Intraday | 0.7%[1] | ≤ 2.0% |
| - Interday | 0.4%[2] | ≤ 2.0% |
| Accuracy (% Recovery) | 100.50%[2] | 97.0% - 103.0%[2] |
| LOD | 2.97 µg/mL (calculated from regression)[2] | Signal-to-Noise ratio of 3:1 |
| LOQ | 9.97 µg/mL (calculated from regression)[2] | Signal-to-Noise ratio of 10:1 |
The results demonstrate that the method is linear, precise, and accurate for the intended purpose. The retention time allows for a rapid analysis.
Experimental Workflow and Logical Relationships
The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample and standard preparation to the final data analysis and reporting.
Caption: Workflow for this compound Analysis by HPLC.
References
Application Note: Chiral Separation of Brefonalol Enantiomers by High-Performance Liquid Chromatography
Introduction
Brefonalol is a beta-adrenergic antagonist with vasodilating properties, making it a subject of interest in the research of cardiovascular diseases such as hypertension and angina pectoris.[1][2][3] Like many pharmaceuticals, this compound is a chiral compound, existing as a pair of enantiomers. The stereochemistry of drug molecules is a critical factor in their pharmacological and toxicological profiles, as enantiomers can exhibit different activities and effects in a chiral biological environment.[4] Therefore, the ability to separate and quantify the individual enantiomers of this compound is essential for drug development, quality control, and pharmacokinetic studies.
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. As no specific established method for this compound was found in the public domain, this protocol is based on successful and widely published methods for the enantioseparation of structurally similar beta-blockers, particularly those of the aryloxyaminopropanol class.[4][5][6][7][8][9][10] Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and high selectivity for this class of compounds and are therefore recommended.[11][12][13][14][15]
Chemical Structure of this compound
-
IUPAC Name: 6-[1-hydroxy-2-[(2-methyl-4-phenylbutan-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one[16]
-
Chiral Center: The carbon atom bearing the hydroxyl group.
Proposed HPLC Method
This method is a starting point for the chiral separation of this compound enantiomers and may require further optimization for specific applications.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. The columns listed in the table below have shown good performance for similar compounds.
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA).
-
Sample: Racemic this compound standard.
Chromatographic Conditions
The following table summarizes the proposed chromatographic conditions. These are based on typical parameters used for the separation of other beta-blockers.[6][8][12]
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm (or as determined by UV scan of this compound) |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Rationale for Parameter Selection
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for their excellent enantiorecognition capabilities for a broad range of chiral compounds, including beta-blockers.[11][12][13][14][15]
-
Mobile Phase: A normal phase mobile system consisting of a non-polar solvent (n-hexane) and a polar modifier (isopropanol or ethanol) is commonly employed with polysaccharide CSPs. The addition of a small amount of a basic modifier like diethylamine is often crucial for improving peak shape and resolution for basic compounds like this compound.[6][12][17]
-
Detection Wavelength: The proposed wavelength of 230 nm is a common choice for aromatic compounds. An initial UV scan of a this compound solution is recommended to determine the wavelength of maximum absorbance for optimal sensitivity.
Experimental Protocol
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine.
-
Mix the components thoroughly in a suitable solvent reservoir.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of racemic this compound standard.
-
Dissolve the standard in 10 mL of the mobile phase to obtain a 1 mg/mL stock solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the chosen chiral column in the HPLC system.
-
Set the column temperature to 25 °C.
-
Set the UV detector to 230 nm.
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
-
Analysis:
-
Inject 10 µL of the prepared this compound sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Record the chromatogram and the retention times of the two enantiomeric peaks.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A resolution of >1.5 indicates baseline separation.
-
The enantiomeric excess (% ee) can be calculated if one enantiomer is in excess.
-
Expected Results and Data Presentation
The successful application of this method should result in the separation of the two this compound enantiomers. The following table illustrates how the quantitative data from the separation can be presented.
| Parameter | Value |
| Retention Time 1 (t₁) | (e.g., 8.5 min) |
| Retention Time 2 (t₂) | (e.g., 10.2 min) |
| Resolution (Rs) | (e.g., > 1.5) |
| Selectivity (α) | (e.g., > 1.1) |
Method Optimization
If the initial separation is not optimal, the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-hexane to the alcohol modifier. Increasing the alcohol content will generally decrease retention times. The type of alcohol (isopropanol vs. ethanol) can also affect selectivity.
-
Basic Additive Concentration: The concentration of diethylamine can be adjusted (e.g., from 0.05% to 0.2%) to improve peak shape.
-
Flow Rate: A lower flow rate can sometimes improve resolution, but will increase the analysis time.
-
Column Temperature: Temperature can influence selectivity. It is recommended to evaluate a range of temperatures (e.g., 15-35 °C).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the chiral HPLC separation process.
Caption: Workflow for the chiral HPLC separation of this compound enantiomers.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based chiral stationary phase. The provided methodology, based on the successful separation of analogous beta-blockers, offers a robust starting point for researchers, scientists, and drug development professionals. Further optimization of the chromatographic parameters may be necessary to achieve the desired resolution and analysis time for specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, pharmacological activity and chromatographic separation of some novel potential beta-blockers of the aryloxyaminopropanol type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. This compound | C22H28N2O2 | CID 65880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
Quantifying Brefonalol's Impact on Blood Pressure in Conscious Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to quantify the antihypertensive effects of Brefonalol, a third-generation beta-blocker, in conscious rat models. Due to the limited availability of specific quantitative data for this compound in published literature, this document leverages data from analogous third-generation beta-blockers with vasodilating properties to provide a framework for experimental design and data interpretation.
Introduction to this compound
This compound is a beta-adrenergic blocking agent with additional vasodilating properties.[1] This dual mechanism of action—reducing heart rate and cardiac output through beta-1 receptor antagonism and lowering peripheral resistance via vasodilation—positions it as a potentially effective antihypertensive agent.[2] The vasodilatory effect of third-generation beta-blockers is often mediated through the nitric oxide (NO) pathway.[1][2] Accurate quantification of its impact on blood pressure in conscious, unrestrained animal models is crucial for preclinical assessment.
Quantitative Data Summary
The following tables summarize expected dose-dependent effects of a third-generation beta-blocker, analogous to this compound, on key cardiovascular parameters in conscious, spontaneously hypertensive rats (SHR). These values are compiled from studies on similar compounds and serve as a predictive reference for designing dose-ranging studies for this compound.
Table 1: Hypothetical Dose-Response of this compound on Systolic Blood Pressure (SBP) in Conscious SHR
| Dosage (mg/kg, p.o.) | Vehicle Control | Low Dose (e.g., 1 mg/kg) | Medium Dose (e.g., 5 mg/kg) | High Dose (e.g., 10 mg/kg) |
| Baseline SBP (mmHg) | 175 ± 5 | 176 ± 6 | 174 ± 5 | 175 ± 7 |
| Peak Change in SBP (mmHg) | -2 ± 1 | -15 ± 3 | -25 ± 4 | -30 ± 5 |
| Time to Peak Effect (hours) | N/A | 2 - 4 | 2 - 4 | 2 - 4 |
| Duration of Action (hours) | N/A | > 6 | > 8 | > 12 |
Table 2: Hypothetical Effect of this compound on Heart Rate (HR) in Conscious SHR
| Dosage (mg/kg, p.o.) | Vehicle Control | Low Dose (e.g., 1 mg/kg) | Medium Dose (e.g., 5 mg/kg) | High Dose (e.g., 10 mg/kg) |
| Baseline HR (bpm) | 350 ± 15 | 352 ± 14 | 348 ± 16 | 351 ± 15 |
| Peak Change in HR (bpm) | -5 ± 3 | -30 ± 5 | -50 ± 7 | -65 ± 8 |
Experimental Protocols
Animal Model
-
Species: Spontaneously Hypertensive Rat (SHR) is a commonly used model for genetic hypertension.[3] Normotensive Wistar-Kyoto (WKY) rats should be used as a control strain.
-
Age and Weight: Young adult rats (12-16 weeks old) weighing between 250-350g are typically used.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to any experimental procedures. They should also be trained and acclimated to the blood pressure measurement apparatus to minimize stress-induced fluctuations in blood pressure.[4]
This compound Administration
-
Formulation: this compound should be dissolved or suspended in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be prepared fresh daily.
-
Route of Administration: For assessing chronic effects, oral gavage (per os, p.o.) is a common and clinically relevant route.[5] For acute dose-response studies, intravenous (i.v.) or intraperitoneal (i.p.) injections can be utilized.[3][6]
-
Dosage: A dose-ranging study should be performed to determine the optimal therapeutic dose. Based on analogous compounds, a range of 1 mg/kg to 10 mg/kg can be proposed as a starting point.[6] A vehicle control group must always be included.
Blood Pressure Measurement in Conscious Rats
To avoid the confounding effects of anesthesia, blood pressure should be measured in conscious animals.[7] The two primary methods are non-invasive tail-cuff plethysmography and invasive radiotelemetry.
Protocol 3.3.1: Non-Invasive Tail-Cuff Method
-
Animal Restraint: Conscious rats are placed in a restrainer.[4] It is critical to habituate the animals to the restrainer for several days before the actual measurement to minimize stress.
-
Warming: The rat's tail is gently warmed to increase blood flow, which is necessary for detecting the pulse.
-
Cuff Inflation/Deflation: A small cuff is placed around the base of the tail and is automatically inflated and then slowly deflated.
-
Signal Detection: A sensor detects the return of blood flow as the cuff pressure decreases. The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Data Acquisition: Multiple readings (e.g., 5-10) should be taken for each animal at each time point, and the average is used for analysis.
Protocol 3.3.2: Invasive Radiotelemetry (Gold Standard)
-
Transmitter Implantation: A pressure-sensing catheter connected to a small transmitter is surgically implanted. For systemic arterial pressure, the catheter is typically placed in the abdominal aorta. This is a survival surgery and requires sterile technique and appropriate post-operative care.
-
Recovery: Animals are allowed to recover for at least one week after surgery before any baseline recordings are made.
-
Data Acquisition: The implanted transmitter continuously measures blood pressure and heart rate and transmits the data to a receiver placed under the animal's cage. This allows for continuous, long-term monitoring without restraining the animal.
-
Data Analysis: Data is typically averaged over set time intervals (e.g., 15 minutes) to analyze trends and drug effects.
Visualizations
Signaling Pathway of this compound
References
- 1. Nebivolol: endothelium-mediated vasodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolving mechanisms of action of beta blockers: focus on nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of beta-adrenergic receptor blocking agents on blood pressure in conscious hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. drug-interaction-research.jp [drug-interaction-research.jp]
- 7. The impact of four different classes of anesthetics on the mechanisms of blood pressure regulation in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Vascular Relaxation in Isolated Aortic Rings with Brefonalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brefonalol is a non-selective beta-adrenergic receptor antagonist with additional vasodilating properties. This characteristic positions it as a compound of interest in cardiovascular research, particularly for its potential therapeutic applications in hypertension and other vascular disorders. Assessing the direct effects of this compound on vascular tissue is crucial for understanding its mechanism of action and pharmacological profile. The isolated aortic ring preparation is a classic and robust ex vivo model for studying vascular reactivity. This application note provides a detailed protocol for evaluating the vasorelaxant effects of this compound on isolated aortic rings, along with representative data and a depiction of the potential signaling pathways involved.
Data Presentation
The following table summarizes representative concentration-response data for the vasorelaxant effect of a vasodilating beta-blocker (Nebivolol) on phenylephrine-pre-contracted isolated rat aortic rings. This data is intended to serve as a template for the expected outcomes of experiments with this compound.
Table 1: Representative Vasorelaxant Effect of Nebivolol on Isolated Rat Aortic Rings
| Concentration (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻⁹ | 5.2 ± 1.1 |
| 1 x 10⁻⁸ | 15.8 ± 2.3 |
| 1 x 10⁻⁷ | 35.4 ± 4.5 |
| 1 x 10⁻⁶ | 65.7 ± 5.1 |
| 1 x 10⁻⁵ | 88.9 ± 3.8 |
| 1 x 10⁻⁴ | 95.2 ± 2.9 |
Note: This data is representative of the effects of Nebivolol and is provided for illustrative purposes. Actual results with this compound may vary.
Experimental Protocols
Materials and Reagents
-
Male Wistar rats (250-300 g)
-
This compound hydrochloride
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1
-
Distilled, deionized water
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Surgical instruments (forceps, scissors, etc.)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol for Isolation and Preparation of Aortic Rings
-
Animal Euthanasia and Aorta Dissection:
-
Humanely euthanize the rat according to approved institutional guidelines.
-
Make a midline abdominal incision and open the thoracic cavity to expose the heart and thoracic aorta.
-
Carefully dissect the thoracic aorta from the surrounding connective and adipose tissue, from the aortic arch to the diaphragm.
-
Immediately place the isolated aorta in ice-cold Krebs-Henseleit solution.
-
-
Preparation of Aortic Rings:
-
Under a dissecting microscope, remove any remaining connective tissue from the aorta.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
For experiments investigating endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface of the ring with a fine wire or wooden stick. The successful removal of the endothelium should be confirmed pharmacologically.
-
Protocol for Assessing Vasorelaxation
-
Mounting the Aortic Rings:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 2 g. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
-
To assess the viability of the vascular smooth muscle, induce a contraction with 60 mM KCl.
-
After washing out the KCl and allowing the tension to return to baseline, assess the integrity of the endothelium by inducing a contraction with phenylephrine (1 µM) followed by the addition of acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium. In endothelium-denuded rings, acetylcholine should not induce relaxation.
-
-
Induction of Contraction:
-
After a final washout and return to baseline tension, induce a stable submaximal contraction with phenylephrine (1 µM).
-
-
Concentration-Response to this compound:
-
Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the changes in isometric tension continuously using a data acquisition system.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the maximal contraction induced by phenylephrine.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) from the concentration-response curve.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Vasorelaxation
Caption: Proposed signaling pathway for this compound-induced vasorelaxation.
Experimental Workflow for Assessing Vascular Relaxation
Caption: Experimental workflow for isolated aortic ring studies.
References
Application Notes and Protocols for Noninvasive Assessment of Brefonalol's Hemodynamic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of noninvasive methods for assessing the hemodynamic effects of Brefonalol, a beta-adrenergic blocking agent with vasodilating properties. Detailed experimental protocols and data presentation guidelines are included to facilitate rigorous and reproducible research in the development and evaluation of this and similar cardiovascular drugs.
Introduction to this compound and its Hemodynamic Profile
This compound is a third-generation beta-blocker that exerts its antihypertensive effects through a dual mechanism of action: blockade of beta-1 adrenergic receptors in the heart and vasodilation of peripheral blood vessels. This combined action results in a reduction in heart rate and cardiac output, as well as a decrease in total peripheral resistance, leading to a balanced and effective lowering of blood pressure.[1] Noninvasive hemodynamic monitoring is crucial for characterizing the pharmacodynamic profile of this compound, allowing for a detailed assessment of its effects on cardiac function and peripheral vasculature without the risks and complexities of invasive procedures.
Noninvasive Assessment Methods: Principles and Applications
Several noninvasive techniques can be employed to comprehensively evaluate the hemodynamic effects of this compound. The following methods were utilized in key clinical trials and are recommended for their accuracy and patient comfort.[1]
Impedance Cardiography (ICG)
Principle: Impedance cardiography is a noninvasive technology that measures the total electrical conductivity of the thorax and its changes over time.[2] By passing a high-frequency, low-magnitude electrical current through the chest, ICG can continuously measure various cardiodynamic parameters, including stroke volume (SV), heart rate (HR), and cardiac output (CO).[2]
Application for this compound: ICG is particularly useful for assessing the beta-blocking effects of this compound on the heart. It allows for the continuous monitoring of changes in cardiac output and stroke volume in response to drug administration, providing insights into the drug's negative chronotropic and inotropic effects.
Doppler Echocardiography
Principle: Doppler echocardiography utilizes Doppler ultrasonography to examine the heart and measure the velocity and direction of blood flow.[3] This technique can accurately assess cardiac valve function, detect abnormal blood flow patterns, and calculate cardiac output.[3]
Application for this compound: This method provides a detailed assessment of cardiac function, including the measurement of stroke volume and cardiac output, which are key parameters affected by this compound's beta-blocking activity. It can also be used to assess diastolic function, providing a more complete picture of the drug's cardiac effects.
Venous Occlusion Plethysmography
Principle: Venous occlusion plethysmography is a noninvasive technique used to measure blood flow to a limb.[4] It works by temporarily occluding venous outflow from the limb while allowing arterial inflow to continue, causing a transient increase in limb volume that is proportional to the arterial blood flow.[4]
Application for this compound: This method is ideal for evaluating the vasodilating properties of this compound. By measuring forearm blood flow, researchers can quantify the drug's effect on peripheral vascular resistance, a key component of its antihypertensive action.
Quantitative Data Summary
The following tables summarize the quantitative hemodynamic effects of single oral doses of this compound (50 mg and 100 mg) as compared to placebo and propranolol (80 mg) in patients with arterial hypertension. Data is presented as mean values and reflects changes from baseline at various time points post-administration.[1]
Table 1: Effects on Blood Pressure (mmHg)
| Treatment | Time Point | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) |
| Placebo | Baseline | 160 | 105 |
| 2h | 158 | 103 | |
| 4h | 159 | 104 | |
| 6h | 161 | 105 | |
| This compound (50 mg) | Baseline | 161 | 106 |
| 2h | 145 | 95 | |
| 4h | 142 | 92 | |
| 6h | 143 | 93 | |
| This compound (100 mg) | Baseline | 162 | 106 |
| 2h | 140 | 91 | |
| 4h | 138 | 89 | |
| 6h | 139 | 90 | |
| Propranolol (80 mg) | Baseline | 160 | 105 |
| 2h | 143 | 94 | |
| 4h | 140 | 91 | |
| 6h | 141 | 92 |
Table 2: Effects on Heart Rate and Cardiac Output
| Treatment | Time Point | Heart Rate (beats/min) | Cardiac Output (L/min) |
| Placebo | Baseline | 78 | 5.8 |
| 2h | 77 | 5.7 | |
| 4h | 78 | 5.8 | |
| 6h | 79 | 5.9 | |
| This compound (50 mg) | Baseline | 79 | 5.9 |
| 2h | 68 | 5.1 | |
| 4h | 65 | 4.8 | |
| 6h | 66 | 4.9 | |
| This compound (100 mg) | Baseline | 80 | 6.0 |
| 2h | 65 | 4.9 | |
| 4h | 62 | 4.5 | |
| 6h | 63 | 4.6 | |
| Propranolol (80 mg) | Baseline | 78 | 5.8 |
| 2h | 66 | 5.0 | |
| 4h | 63 | 4.6 | |
| 6h | 64 | 4.7 |
Table 3: Effects on Stroke Volume and Total Peripheral Resistance
| Treatment | Time Point | Stroke Volume (mL) | Total Peripheral Resistance (dyn·s·cm⁻⁵) |
| Placebo | Baseline | 74 | 1650 |
| 2h | 74 | 1680 | |
| 4h | 74 | 1660 | |
| 6h | 75 | 1640 | |
| This compound (50 mg) | Baseline | 75 | 1640 |
| 2h | 75 | 1550 | |
| 4h | 74 | 1580 | |
| 6h | 74 | 1570 | |
| This compound (100 mg) | Baseline | 75 | 1630 |
| 2h | 75 | 1690 | |
| 4h | 73 | 1750 | |
| 6h | 73 | 1730 | |
| Propranolol (80 mg) | Baseline | 74 | 1660 |
| 2h | 76 | 1720 | |
| 4h | 73 | 1780 | |
| 6h | 73 | 1760 |
Experimental Protocols
The following are detailed protocols for the noninvasive assessment of this compound's hemodynamic effects.
Protocol for Impedance Cardiography (ICG)
Objective: To continuously measure cardiac output, stroke volume, and heart rate.
Materials:
-
ICG monitoring system
-
Dual disposable sensor strips (for neck and thorax)
-
Alcohol wipes
-
Skin preparation gel (optional)
Procedure:
-
Patient Preparation: The patient should be in a supine position and at rest for at least 10 minutes before the start of the measurement. Ensure the patient is comfortable and relaxed.
-
Electrode Placement:
-
Clean the electrode sites on the neck and thorax with alcohol wipes to ensure good electrical contact. If necessary, use a skin preparation gel to gently abrade the skin.
-
Place the first dual sensor strip on the left side of the neck, with the top sensor at the base of the neck and the bottom sensor just above the clavicle.
-
Place the second dual sensor strip along the left mid-axillary line at the level of the xiphoid process.
-
-
System Calibration and Baseline Measurement:
-
Connect the sensor leads to the ICG monitor.
-
Enter the patient's demographic data (age, sex, height, weight) into the system for accurate calculation of hemodynamic parameters.
-
Allow the system to calibrate and obtain a stable baseline reading for at least 5 minutes.
-
-
Data Acquisition:
-
Administer this compound or placebo according to the study protocol.
-
Continuously record ICG data for the duration of the study period, with specific time points for analysis (e.g., pre-dose, and at 2, 4, 6, 10, and 24 hours post-dose).[1]
-
-
Data Analysis:
-
Analyze the recorded data to determine mean values for heart rate, stroke volume, and cardiac output at each specified time point.
-
Protocol for Doppler Echocardiography
Objective: To measure stroke volume, cardiac output, and assess cardiac function.
Materials:
-
Echocardiography machine with Doppler capabilities
-
Appropriate ultrasound transducer (e.g., 2-4 MHz phased array)
-
Acoustic coupling gel
Procedure:
-
Patient Preparation: The patient should be in the left lateral decubitus position.
-
Image Acquisition:
-
Obtain standard 2D echocardiographic views (parasternal long-axis, apical four-chamber, and apical five-chamber).
-
From the parasternal long-axis view, measure the left ventricular outflow tract (LVOT) diameter at mid-systole.
-
From the apical five-chamber view, place the pulsed-wave Doppler sample volume in the LVOT, just proximal to the aortic valve.
-
-
Doppler Measurement:
-
Obtain a clear spectral Doppler waveform of the LVOT flow.
-
Trace the velocity-time integral (VTI) of the LVOT flow for at least three consecutive cardiac cycles and average the values.
-
-
Calculations:
-
Calculate the LVOT cross-sectional area (CSA) using the formula: CSA = π × (LVOT diameter/2)².
-
Calculate the stroke volume (SV) using the formula: SV = LVOT VTI × LVOT CSA.
-
Calculate the cardiac output (CO) using the formula: CO = SV × Heart Rate.
-
Total peripheral resistance can be estimated using the formula: TPR = (Mean Arterial Pressure / Cardiac Output) x 80.
-
-
Data Acquisition Schedule: Perform measurements at baseline and at specified time points after drug administration as per the study protocol.
Protocol for Venous Occlusion Plethysmography
Objective: To measure forearm blood flow as an indicator of peripheral vasodilation.
Materials:
-
Strain-gauge plethysmograph
-
Mercury-in-silastic strain gauges
-
Venous occlusion cuff
-
Wrist cuff
-
Pneumatic inflator
Procedure:
-
Patient Preparation: The patient should be in a supine position with the measurement arm slightly elevated above the level of the heart to ensure venous drainage.
-
Cuff and Gauge Placement:
-
Place the venous occlusion cuff around the upper arm.
-
Place the wrist cuff snugly around the wrist.
-
Place the strain gauge around the widest part of the forearm.
-
-
Measurement Cycle:
-
Inflate the wrist cuff to a suprasystolic pressure (e.g., 200 mmHg) to exclude hand circulation from the measurement.
-
Inflate the venous occlusion cuff to a pressure below diastolic blood pressure (e.g., 40-50 mmHg) for 7-10 seconds. This will occlude venous outflow while allowing arterial inflow.
-
Record the increase in forearm circumference as measured by the strain gauge during the venous occlusion period.
-
Rapidly deflate the venous occlusion cuff and allow for a 10-15 second recovery period before the next measurement.
-
-
Data Acquisition:
-
Perform a series of measurements (e.g., 4-6) at each time point to obtain an average forearm blood flow.
-
Conduct measurements at baseline and at specified intervals after drug administration.
-
-
Data Analysis:
-
The plethysmograph software will calculate the rate of change of forearm volume, which represents forearm blood flow, typically expressed in mL/100mL of tissue/minute.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's dual mechanism of action.
Experimental Workflow
Caption: Workflow for a clinical trial of this compound.
Logical Relationship of Hemodynamic Effects
Caption: Logical flow of this compound's hemodynamic effects.
References
- 1. Hemodynamic effects of brefanolol and propranolol assessed by noninvasive methods in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A “patient-tailored” treatment of hypertension with use of impedance cardiography: A randomized, prospective and controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Viability of Vascular Smooth Muscle Cells Treated with Brefonalol using a Live-Dead Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular smooth muscle cells (VSMCs) play a crucial role in the regulation of vascular tone and blood pressure.[1][2] Abnormal proliferation and viability of VSMCs are implicated in the pathogenesis of various cardiovascular diseases, including atherosclerosis and restenosis following angioplasty.[3][4] Brefonalol is a novel compound under investigation for its potential therapeutic effects on these conditions. A critical step in evaluating the pharmacological profile of this compound is to determine its impact on VSMC viability. This application note provides a detailed protocol for conducting a live-dead assay to quantify the cytotoxic effects of this compound on cultured VSMCs.
The live-dead assay is a fluorescent-based method that simultaneously identifies live and dead cells within a population.[5][6] This assay typically utilizes two fluorescent dyes: a cell-permeant dye that stains live cells and a cell-impermeant dye that stains dead or membrane-compromised cells.[5][7] In this protocol, we will describe the use of Calcein-AM (acetoxymethyl ester) and Ethidium Homodimer-1 (EthD-1). Calcein-AM is a non-fluorescent compound that readily enters viable cells, where intracellular esterases cleave the AM group, yielding the intensely green fluorescent Calcein.[5] Healthy cells with intact membranes retain Calcein.[5] Conversely, EthD-1 is excluded by the intact plasma membrane of live cells but can enter cells with damaged membranes, where it binds to nucleic acids and emits a bright red fluorescence.[5] This dual-staining approach allows for the accurate determination of the percentage of live and dead cells following treatment with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a live-dead assay of vascular smooth muscle cells treated with varying concentrations of this compound for 24 hours.
| This compound Concentration (µM) | % Live Cells (Green Fluorescence) | % Dead Cells (Red Fluorescence) | Total Cell Count (Approx.) |
| 0 (Vehicle Control) | 98.2 ± 1.5 | 1.8 ± 0.5 | 5.0 x 10^5 |
| 1 | 95.5 ± 2.1 | 4.5 ± 1.1 | 5.1 x 10^5 |
| 10 | 75.3 ± 4.8 | 24.7 ± 3.2 | 4.9 x 10^5 |
| 50 | 42.1 ± 6.2 | 57.9 ± 5.5 | 4.8 x 10^5 |
| 100 | 15.8 ± 3.9 | 84.2 ± 4.1 | 4.7 x 10^5 |
Caption: Hypothetical data illustrating a dose-dependent decrease in the viability of vascular smooth muscle cells upon treatment with this compound.
Experimental Protocols
Materials and Reagents
-
Vascular Smooth Muscle Cells (e.g., primary human aortic smooth muscle cells)
-
Complete cell culture medium (e.g., SmGM-2 Smooth Muscle Growth Medium)
-
This compound (stock solution in DMSO)
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium Homodimer-1)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
96-well black, clear-bottom microplates
-
Fluorescence microscope or microplate reader with appropriate filters
Cell Culture and Treatment
-
Cell Seeding: Culture VSMCs in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Once cells reach 80-90% confluency, wash them with PBS, and detach using Trypsin-EDTA. Resuspend the cells in a complete culture medium and perform a cell count. Seed the cells into a 96-well black, clear-bottom microplate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of medium.
-
Cell Adherence: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to adhere and spread.
-
This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium from a concentrated stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the seeding medium from the wells and add 100 µL of the medium containing the appropriate this compound concentrations (or vehicle control) to each well.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Live-Dead Staining Protocol
-
Preparation of Staining Solution: Prepare the Live-Dead staining solution by adding 2 µL of the supplied Calcein-AM stock solution and 1 µL of the EthD-1 stock solution to 1 mL of sterile PBS. This creates a 2X working solution. Protect the solution from light.
-
Staining: After the treatment period, carefully aspirate the culture medium from each well.
-
Gently wash the cells once with 100 µL of PBS.
-
Add 100 µL of the 2X Live-Dead staining solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[6][7]
Data Acquisition and Analysis
-
Fluorescence Microscopy:
-
Visualize the stained cells using a fluorescence microscope equipped with standard FITC (for Calcein, green) and TRITC/Texas Red (for EthD-1, red) filter sets.
-
Live cells will appear green, while dead cells will appear red.
-
Acquire images from multiple random fields per well.
-
Quantify the number of live and dead cells using image analysis software (e.g., ImageJ). The percentage of live or dead cells can be calculated as:
-
% Live Cells = (Number of Green Cells / Total Number of Cells) x 100
-
% Dead Cells = (Number of Red Cells / Total Number of Cells) x 100
-
-
-
Fluorescence Microplate Reader:
-
Measure the fluorescence intensity in each well using a microplate reader.
-
Set the excitation/emission wavelengths for Calcein (live cells) at ~485 nm / ~515 nm.
-
Set the excitation/emission wavelengths for EthD-1 (dead cells) at ~528 nm / ~617 nm.
-
The fluorescence intensity of each dye is proportional to the number of live and dead cells, respectively.
-
Calculate the percentage of cytotoxicity by comparing the fluorescence of treated cells to control wells (untreated and maximum kill).
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the Live-Dead Assay of this compound-treated VSMCs.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis in VSMCs
Caption: Postulated signaling cascade for this compound-induced apoptosis in VSMCs.
References
- 1. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 2. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular mechanisms of oligoclonal vascular smooth muscle cell expansion in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cellular ras prevents smooth muscle cell proliferation after vascular injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labs.pbrc.edu [labs.pbrc.edu]
- 6. LIVE/DEAD Cell Imaging Kit (488/570) | Thermo Fisher Scientific - US [thermofisher.com]
- 7. abcam.com [abcam.com]
Application Notes and Protocols for Brefonalol Metabolite Identification using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brefonalol is a non-selective beta-adrenergic receptor antagonist with partial agonist activity. Understanding the metabolic fate of this compound is a critical component of its preclinical and clinical development, providing insights into its efficacy, potential drug-drug interactions, and safety profile. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the identification and characterization of drug metabolites in complex biological matrices.[1][2][3] This document provides detailed application notes and protocols for the identification of this compound metabolites using mass spectrometry.
Due to the limited publicly available data on the specific metabolic pathways of this compound, the proposed biotransformation routes described herein are based on the well-characterized metabolism of structurally similar beta-blockers, such as Propranolol.[2][4] Propranolol undergoes extensive metabolism primarily through three major pathways: ring oxidation (hydroxylation), N-dealkylation of the isopropylamino side chain, and direct glucuronidation of the secondary alcohol.[2][4] The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP1A2 and CYP2D6, plays a crucial role in the oxidative metabolism of propranolol.[4]
Hypothetical Biotransformation of this compound
Based on the metabolism of analogous compounds, this compound is anticipated to undergo both Phase I and Phase II metabolic reactions.
Phase I Metabolism (Functionalization):
-
Aromatic Hydroxylation: Introduction of a hydroxyl group (-OH) onto the aromatic ring system. This is a common metabolic pathway for many aromatic drugs and is primarily mediated by CYP enzymes.
-
N-Dealkylation: Removal of the tert-butyl group from the nitrogen atom of the side chain.
-
Oxidation of the Alicyclic Ring: Hydroxylation or oxidation of the cyclobutyl ring.
Phase II Metabolism (Conjugation):
-
Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxyl groups, either on the parent molecule or Phase I metabolites. This process increases the water solubility of the compound, facilitating its excretion.
-
Sulfation: Conjugation of a sulfate group to hydroxyl groups.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro and in vivo metabolite profiling studies of this compound. These tables are provided as examples for data presentation and are not based on actual experimental results.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 62 |
| 30 | 38 |
| 60 | 15 |
Table 2: Putative this compound Metabolites Identified in Human Plasma Following Oral Administration
| Metabolite ID | Proposed Biotransformation | m/z [M+H]⁺ | Retention Time (min) | Relative Abundance (%) |
| M1 | Hydroxylated this compound | 308.2 | 4.2 | 25 |
| M2 | N-dealkylated this compound | 236.1 | 3.5 | 18 |
| M3 | This compound Glucuronide | 468.2 | 2.8 | 40 |
| M4 | Hydroxylated this compound Glucuronide | 484.2 | 2.5 | 12 |
| M5 | Oxidized Cyclobutyl this compound | 306.2 | 4.8 | 5 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
Objective: To investigate the in vitro metabolism of this compound using human liver microsomes and identify potential metabolites.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ultrapure water
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the NADPH regenerating system, and human liver microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the mixture. The final concentration of this compound should be in the low micromolar range (e.g., 1-10 µM).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for this compound Metabolite Identification
Objective: To separate and identify this compound and its metabolites using high-performance liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[1]
LC Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Data Acquisition Mode:
-
Full Scan MS: Acquire data over a mass range of m/z 100-1000 to detect the parent drug and potential metabolites.
-
Data-Dependent MS/MS (dd-MS/MS): Trigger fragmentation of the most intense ions from the full scan to obtain structural information. Set the collision energy to a range (e.g., 10-40 eV) to generate informative fragment ions.
-
Data Analysis:
-
Process the acquired LC-MS/MS data using appropriate software.
-
Extract ion chromatograms for the expected m/z values of this compound and its predicted metabolites.
-
Compare the full scan mass spectra of potential metabolites to the parent drug to identify mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -56 Da for N-de-tert-butylation, +176 Da for glucuronidation).
-
Analyze the MS/MS fragmentation patterns of the metabolites and compare them to the fragmentation pattern of the this compound parent drug to pinpoint the site of metabolic modification.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolite identification.
References
- 1. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative account of propranolol metabolism in urine of normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Stereoselective propranolol metabolism in two drug induced rat hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Beta-Blocker Efficacy in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of commonly used animal models of hypertension for evaluating the efficacy of beta-blockers. Detailed protocols for inducing hypertension and assessing pharmacological interventions are included, along with summarized data on the effects of various beta-blockers.
Introduction to Animal Models of Hypertension
The selection of an appropriate animal model is critical for the preclinical evaluation of antihypertensive drugs.[1][2] Animal models of hypertension can be broadly categorized into genetic, surgically induced, and pharmacologically induced models.[1] Each model offers distinct advantages for studying specific aspects of hypertension.[1] Rodent models, particularly rats and mice, are the most frequently used due to their cost-effectiveness, short gestation periods, and the availability of genetic manipulation tools.[2]
Commonly Used Models for Beta-Blocker Testing:
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.[2][3]
-
Deoxycorticosterone Acetate (DOCA)-Salt Model: A model of mineralocorticoid-induced, low-renin hypertension.[4][5][6][7][8]
-
Nω-Nitro-L-arginine Methyl Ester (L-NAME)-Induced Model: A model based on the inhibition of nitric oxide synthase, leading to increased peripheral resistance.[9][10]
-
Two-Kidney, One-Clip (2K1C) Goldblatt Model: A surgical model of renovascular hypertension characterized by activation of the renin-angiotensin system.[4][5]
Data Presentation: Efficacy of Beta-Blockers in Hypertensive Animal Models
The following tables summarize the quantitative effects of various beta-blockers on key cardiovascular parameters in different animal models of hypertension.
Table 1: Effects of Beta-Blockers in Spontaneously Hypertensive Rats (SHR)
| Beta-Blocker | Dose and Route of Administration | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate (HR) | Reference(s) |
| Propranolol | 1 and 5 mg/kg, acute injection | Acute | ↓ | ↓ | [11] |
| Propranolol | 5 mg/kg/day, 5-day infusion | 5 days | ↓ from day 2 | ↓ | [11] |
| Metoprolol | 5 and 45 mg/kg, subcutaneous | Acute | Significant ↓ | - | [12] |
| Metoprolol | 160 mg/kg/day in drinking water | 7 days | Significant ↓ | - | [12] |
| Pindolol | 0.1 and 1.0 mg/kg, subcutaneous | Acute | Greater and more consistent ↓ | - | [12] |
| Sotalol | 100 mg/kg, subcutaneous | Acute | Significant ↓ after 120 mins | - | [12] |
| Alprenolol | 20 mg/kg, subcutaneous | Acute | Significant ↓ after 120 mins | - | [12] |
| Labetalol | - | - | ↓ | - | [13][14] |
| Atenolol | - | Chronic | Retarded development of hypertension | ↓ | [13] |
Table 2: Effects of Beta-Blockers in Other Hypertensive Models
| Animal Model | Beta-Blocker | Dose and Route of Administration | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate (HR) | Reference(s) |
| DOCA-Salt | - | - | - | Beta-blockers generally have little effect | - | [15] |
| Renal Hypertension (e.g., 2K1C) | - | - | - | Beta-blockers generally have little effect | - | [15] |
Note: Data on the efficacy of beta-blockers in DOCA-salt and renal hypertension models is less prevalent in the provided search results, with some sources suggesting they have limited effects in these specific models.
Experimental Protocols
Protocol 1: Induction of Hypertension in Animal Models
A. Spontaneously Hypertensive Rat (SHR)
The SHR is a genetically hypertensive strain and does not require an induction protocol.[2] Hypertension develops spontaneously and progressively with age. Researchers should source these animals from reputable vendors. Age-matched Wistar-Kyoto (WKY) rats are typically used as normotensive controls.[3][12]
B. L-NAME-Induced Hypertension
-
Animal Selection: Use healthy adult male Wistar or Sprague-Dawley rats.
-
Hypertension Induction: Administer Nω-nitro-L-arginine methyl ester (L-NAME) in the drinking water at a concentration of 40 mg/kg/day.[9][16]
-
Duration: Continue L-NAME administration for a period of 4 weeks to establish sustained hypertension.[9]
-
Monitoring: Monitor blood pressure weekly using a non-invasive tail-cuff method to confirm the development of hypertension.[9]
C. DOCA-Salt-Induced Hypertension
-
Animal Selection: Use healthy adult male Sprague-Dawley rats.
-
Surgical Procedure: Perform a unilateral nephrectomy (removal of one kidney).[17]
-
DOCA Administration: Administer deoxycorticosterone acetate (DOCA) via subcutaneous injection (e.g., 30 mg/kg weekly) or implantation of a slow-release pellet.[7][18]
-
Diet: Provide the rats with drinking water containing 1% NaCl (saline).[8][18]
-
Duration: Continue the treatment for 4-5 weeks to induce hypertension.[17][18]
-
Monitoring: Regularly monitor blood pressure to track the progression of hypertension.
D. Two-Kidney, One-Clip (2K1C) Renal Hypertension
-
Animal Selection: Use healthy adult male rats.
-
Anesthesia and Surgery: Anesthetize the animal and expose the left renal artery through a flank incision.
-
Clipping: Place a silver or plastic clip with a specific internal diameter around the left renal artery to partially constrict it.[4] The contralateral kidney is left untouched.[5]
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Duration: Allow several weeks for hypertension to develop due to the activation of the renin-angiotensin system.[5]
-
Monitoring: Monitor blood pressure regularly to confirm the establishment of hypertension.
Protocol 2: Evaluation of Beta-Blocker Efficacy
-
Animal Acclimatization: Acclimatize the hypertensive animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each animal.
-
Grouping: Divide the animals into control and treatment groups. The control group receives the vehicle, while the treatment groups receive different doses of the beta-blocker.
-
Drug Administration: Administer the beta-blocker and vehicle according to the study design (e.g., oral gavage, subcutaneous injection, or in drinking water). Doses should be based on previous studies or dose-response pilot experiments.[3][11][12]
-
Blood Pressure and Heart Rate Monitoring:
-
Non-invasive method: Use tail-cuff plethysmography to measure SBP at regular intervals after drug administration.[2]
-
Invasive method (for continuous monitoring): For more precise and continuous data, surgical implantation of radiotelemetry devices or arterial catheters can be used to measure blood pressure and heart rate in conscious, freely moving animals.[2]
-
-
Data Collection: Record blood pressure and heart rate at multiple time points post-administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Analyze the data to compare the changes in blood pressure and heart rate between the control and beta-blocker-treated groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.
-
Tissue Collection (Optional): At the end of the study, tissues such as the heart, aorta, and kidneys can be collected for further analysis (e.g., histological examination for cardiac hypertrophy and fibrosis, gene expression studies).[3]
Visualization of Signaling Pathways and Experimental Workflows
Beta-Blocker Signaling Pathway in Cardiomyocytes
Caption: Beta-blocker antagonism of the β-adrenergic receptor signaling pathway in cardiomyocytes.
Experimental Workflow for Testing Beta-Blocker Efficacy
Caption: A generalized experimental workflow for evaluating the efficacy of beta-blockers.
References
- 1. Frontiers | Editorial: Animal models of hypertension [frontiersin.org]
- 2. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. umb.edu.pl [umb.edu.pl]
- 6. development-of-the-deoxycorticosterone-acetate-doca-salt-hypertensive-rat-model - Ask this paper | Bohrium [bohrium.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. besps.journals.ekb.eg [besps.journals.ekb.eg]
- 10. jphs.juw.edu.pk [jphs.juw.edu.pk]
- 11. Antihypertensive effect of propranolol in conscious spontaneously hypertensive rats: central hemodynamics, plasma volume, and renal function during beta-blockade with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta-adrenergic receptor blocking drugs in spontaneous hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
- 17. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
Application of UltraPerformance Convergence Chromatography for Beta-Blocker Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias.[1] They function by competitively blocking the β-adrenergic receptors in the heart muscle and other tissues of the sympathetic nervous system.[1] Due to their ability to reduce heart rate and blood pressure, they are also monitored by anti-doping agencies.[1] Many beta-blockers are chiral compounds, with enantiomers that can exhibit different pharmacological activities and potencies. For instance, the S-enantiomer of propranolol is known to be more potent than its R-isomer.[2] This necessitates efficient analytical methods for both achiral and chiral separation and quantification of these compounds in various matrices.
UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), offers a powerful alternative to traditional normal-phase and reversed-phase liquid chromatography for the analysis of beta-blockers.[2] UPC² utilizes compressed carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent, which provides several advantages including faster analysis times, reduced solvent consumption, and unique selectivity.[2][3] This application note provides a detailed overview and protocols for the analysis of beta-blockers using UPC².
Signaling Pathway of Beta-Blockers
Beta-blockers exert their effects by antagonizing the action of catecholamines (norepinephrine and epinephrine) at β-adrenergic receptors. These receptors are coupled to Gs-proteins, which, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent activation of protein kinase A (PKA) leads to various physiological responses, including increased heart rate and contractility. By blocking these receptors, beta-blockers interrupt this signaling cascade.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Brefonalol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Brefonalol in their experiments.
Disclaimer
Direct experimental solubility data for this compound is limited in publicly available literature. The quantitative data and protocols provided herein are based on the physicochemical properties of this compound and data from structurally similar lipophilic beta-blockers such as carvedilol, propranolol, and labetalol. These should be considered as starting points for your own experimental optimization.
Physicochemical Properties of this compound
A solid understanding of this compound's properties is crucial for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₂ | PubChem[1] |
| Molecular Weight | 352.5 g/mol | PubChem[1] |
| XLogP3-AA (Predicted Lipophilicity) | 2.7 | PubChem[1] |
| Predicted BCS Class | Class II or IV (Low Solubility) | Based on high lipophilicity and data from similar beta-blockers[2][3][4][5][6] |
The predicted high lipophilicity (XLogP3 > 2) suggests that this compound will exhibit poor aqueous solubility, which is a common characteristic of BCS Class II and IV compounds.[2][3][4][5][6] This necessitates the use of formulation strategies to enhance its dissolution and bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or aqueous buffers?
A1: this compound is a lipophilic molecule, as indicated by its predicted XLogP value of 2.7.[1] This inherent property leads to poor solubility in aqueous solutions. For effective dissolution, you will likely need to employ solubility enhancement techniques.
Q2: What is the Biopharmaceutical Classification System (BCS) and why is it relevant for this compound?
A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[3][4] Based on its lipophilicity, this compound is predicted to be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[2][5][6] This classification highlights that its absorption after oral administration is likely limited by its dissolution rate.
Q3: What are the primary strategies to overcome the poor aqueous solubility of this compound?
A3: The main approaches for enhancing the solubility of poorly water-soluble drugs like this compound include:
-
Co-solvency: Using a mixture of water and a miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.
Q4: Can I use DMSO or ethanol to dissolve this compound?
A4: Yes, Dimethyl sulfoxide (DMSO) and ethanol are common organic solvents that can dissolve this compound.[7][8][9][10][11][12] However, for many biological experiments, high concentrations of these organic solvents may be toxic to cells. It is crucial to determine the tolerance of your experimental system to these solvents and use the lowest effective concentration. Labetalol, a structurally similar beta-blocker, is soluble in DMSO at approximately 15 mg/mL and in ethanol at about 0.3 mg/mL.[13] This suggests this compound will have better solubility in DMSO than in ethanol.
Q5: Which cyclodextrin is most suitable for this compound?
A5: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for complexing lipophilic drugs due to its higher aqueous solubility and safety profile compared to natural cyclodextrins.[14] The choice of cyclodextrin and the drug-to-cyclodextrin molar ratio will need to be optimized for your specific application.
Troubleshooting Guides
Issue 1: this compound precipitates when I dilute my stock solution in aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Solvent Dumping | The concentration of the organic solvent in the final aqueous solution is too low to maintain this compound's solubility. |
| * Increase the proportion of the organic co-solvent in the final buffer, if your experimental system allows. | |
| * Use a less volatile organic solvent if evaporation is a contributing factor. | |
| * Prepare a cyclodextrin inclusion complex of this compound before adding it to the aqueous buffer. This will enhance its aqueous solubility. | |
| pH Effects | The pH of the aqueous buffer may be unfavorable for this compound's solubility. |
| * Determine the pKa of this compound (if not known) and adjust the buffer pH to a value where the ionized (more soluble) form of the drug is predominant. | |
| Low Kinetic Solubility | The rate of dissolution is very slow, leading to the appearance of precipitation. |
| * Prepare a nanosuspension of this compound to increase its surface area and dissolution rate. |
Issue 2: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Drug Precipitation in Culture Media | This compound may be precipitating out of the cell culture medium over time, leading to variable effective concentrations. |
| * Visually inspect the culture wells for any signs of precipitation. | |
| * Formulate this compound with HP-β-cyclodextrin to maintain its solubility in the aqueous media. | |
| * Reduce the final concentration of this compound to below its solubility limit in the culture medium. | |
| Toxicity of Co-solvents | The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve this compound may be toxic to the cells. |
| * Run a vehicle control experiment with the same concentration of the co-solvent to assess its toxicity. | |
| * Lower the concentration of the co-solvent to the minimum required to dissolve this compound. | |
| * Switch to a less toxic solubilization method , such as cyclodextrin complexation or a nanosuspension. |
Experimental Protocols
Protocol 1: Co-Solvent System for this compound
This protocol provides a starting point for using a co-solvent system to dissolve this compound for in vitro experiments.
Estimated Solubility of Structurally Similar Beta-Blockers:
| Solvent | Labetalol HCl Solubility |
| Water | Sparingly soluble[15] |
| Ethanol | ~0.3 mg/mL[13] |
| DMSO | ~15 mg/mL[13] |
| Dimethylformamide | ~30 mg/mL[13] |
Methodology:
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-20 mM. Gentle warming and vortexing may be required.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your aqueous experimental buffer.
-
Final Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to minimize solvent-induced artifacts.
-
Observation: Visually inspect for any precipitation upon dilution. If precipitation occurs, consider using a higher percentage of co-solvent (if tolerated by the assay) or switch to an alternative solubilization method.
Experimental Workflow for Co-Solvent System
Caption: Workflow for using a co-solvent system.
Protocol 2: this compound Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is adapted from methods used for other lipophilic drugs.[14][16][17][18]
Methodology:
-
Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 or 1:2 molar ratio.
-
This compound MW = 352.5 g/mol
-
HP-β-CD average MW ≈ 1460 g/mol
-
-
Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Addition of this compound: Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Complexation: Stir the mixture at room temperature for 24-48 hours. The solution should become clear as the inclusion complex forms.
-
Filtration (Optional): Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Lyophilization (for solid complex): For a solid powder, freeze-dry the solution. The resulting powder can be readily dissolved in aqueous solutions.
Signaling Pathway for Cyclodextrin Solubilization
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol 3: Preparation of this compound Nanosuspension by Anti-Solvent Precipitation
This protocol is based on methods developed for carvedilol, a beta-blocker with poor water solubility.[19][20][21][22][23]
Materials:
-
This compound
-
Organic Solvent (e.g., acetone, methanol)
-
Anti-solvent (e.g., deionized water)
-
Stabilizer (e.g., Poloxamer 407, Soya lecithin, TPGS)
-
Ultrasonicator
-
High-speed homogenizer
Methodology:
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetone) at a concentration of approximately 5-10 mg/mL.
-
Aqueous Phase Preparation: Dissolve a stabilizer (e.g., 0.5% w/v Poloxamer 407) in deionized water.
-
Precipitation: Inject the organic phase into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm).
-
Ultrasonication: Immediately sonicate the resulting suspension using a probe sonicator to reduce the particle size.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure.
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.
Quantitative Data for a Carvedilol Nanosuspension Formulation:
| Parameter | Value |
| Mean Particle Size | 71.65 to 142.5 nm[19] |
| Polydispersity Index (PDI) | 0.262 to 0.42[19] |
| Solubility Enhancement (at pH 6.8) | ~43-fold increase compared to plain drug[22] |
Logical Relationship in Nanosuspension Formulation
Caption: Logic of improving bioavailability via nanosuspension.
References
- 1. This compound | C22H28N2O2 | CID 65880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of solubility and permeability class membership: provisional BCS classification of the world's top oral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of Solubility and Permeability Class Membership: Provisional BCS Classification of the World’s Top Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive Potential of BCS and Pharmacokinetic Parameters on Study Outcome: Analysis of 198 In Vivo Bioequivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane solubility of ethanol in chronic alcoholism. The effect of ethanol feeding and its withdrawal on the protection by alcohol of rat red blood cells from hypotonic hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Effects of alcohol on the solubility and structure of native and disulfide-modified bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Development of a Hydroxypropyl-β-Cyclodextrin-Based Liquid Formulation for the Oral Administration of Propranolol in Pediatric Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pmda.go.jp [pmda.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Supramolecular Interaction of Atenolol and Propranolol with β-Cyclodextrin Spectroscopic Characterization and Analytical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iris.unina.it [iris.unina.it]
- 19. ijhacr.com [ijhacr.com]
- 20. Fabrication of Carvedilol Nanosuspensions Through the Anti-Solvent Precipitation–Ultrasonication Method for the Improvement of Dissolution Rate and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation and Evaluation of Carvedilol Nanosuspension for Enhanced Bioavailability | International Journal of Health Advancement and Clinical Research (tz) [ijhacr.com]
- 22. Nanosuspension Based In Situ Gelling Nasal Spray of Carvedilol: Development, In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
Addressing Brefonalol stability issues in solution
Disclaimer: The information provided in this technical support center is for a hypothetical compound, Brefonalol. As no specific data for this compound is publicly available, this guide has been developed using established principles of drug stability and the known properties of a representative beta-blocker, propranolol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several environmental and chemical factors. Key factors include pH, temperature, light exposure, the presence of oxidizing agents, and the composition of the solvent system.[1][2][3][4] It is crucial to control these factors to ensure the integrity and potency of your this compound solutions during experiments.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution can significantly impact the stability of this compound. Like many pharmaceuticals, this compound is susceptible to acid or base-catalyzed hydrolysis.[2][3] Optimal stability is typically observed at a neutral pH, while highly acidic or alkaline conditions can accelerate degradation.[5]
Q3: What is the recommended storage temperature for this compound solutions?
A3: To minimize degradation, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C).[6][7] Storing solutions at room temperature can lead to a faster rate of degradation.[6] For long-term storage, freezing (-20°C or lower) may be an option, but it is essential to conduct stability studies to ensure that freeze-thaw cycles do not affect the compound's integrity.[8]
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light, particularly UV light, can induce photochemical degradation of this compound.[2][3] It is advisable to protect this compound solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound potency in my experiments.
-
Question: What could be causing the rapid degradation of my this compound solution?
-
Answer: Several factors could be contributing to the rapid degradation of your this compound solution. First, verify the pH of your solution, as deviations from the optimal pH range can significantly increase the rate of hydrolysis.[5] Second, ensure that the solution is protected from light and stored at the recommended temperature.[2][3][6] Finally, consider the possibility of oxidative degradation, which can be accelerated by the presence of metal ions.[2][9]
Issue 2: I am seeing unexpected peaks in my HPLC analysis of this compound.
-
Question: What are these unexpected peaks in my chromatogram?
-
Answer: The presence of unexpected peaks in your HPLC analysis likely indicates the formation of degradation products. Common degradation pathways for similar compounds include cleavage of the ether bond, hydroxylation, and ring-opening of the naphthol moiety.[5] To identify these products, it may be necessary to perform further analytical studies, such as LC-MS/MS.
This compound Stability Data
The following tables summarize the hypothetical stability data for this compound under various conditions.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Half-life (t½) in hours |
| 3.0 | 10 |
| 5.5 | 30 |
| 7.0 | 100 |
| 9.0 | 45 |
| 11.0 | 20 |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature (°C) | Half-life (t½) in hours |
| 4 | 500 |
| 25 | 100 |
| 40 | 25 |
| 70 | 5 |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
-
Materials: this compound powder, appropriate solvent (e.g., DMSO, Ethanol), volumetric flask, magnetic stirrer.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a small amount of the chosen solvent in a beaker.
-
Transfer the solution to a volumetric flask.
-
Rinse the beaker with the solvent and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with the solvent.
-
Mix the solution thoroughly using a magnetic stirrer until the this compound is completely dissolved.
-
Store the solution in a tightly capped, light-protected container at the recommended temperature.
-
Protocol 2: Forced Degradation Study of this compound
-
Purpose: To identify potential degradation products and pathways.
-
Methodology:
-
Acid Hydrolysis: Incubate a this compound solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a this compound solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose a this compound solution to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 100°C for 24 hours.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the degradation products.
Visualizations
Caption: this compound's antagonistic effect on the β-adrenergic signaling pathway.
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 2. scitechnol.com [scitechnol.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of reconstituted methohexital sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physico-Chemical Stability of Busulfan in Injectable Solutions in Various Administration Packages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
Technical Support Center: Optimizing Brefonalol Dosage for In Vivo Hypertension Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Brefonalol in in vivo hypertension studies. The following information, presented in a question-and-answer format, addresses potential issues and offers detailed experimental protocols to ensure the successful optimization of this compound dosage.
Troubleshooting Guide
Q1: We are not observing a significant decrease in blood pressure in our hypertensive animal models after this compound administration. What are the potential reasons and troubleshooting steps?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosage: The initial dose may be too low. This compound is a beta-blocker with vasodilating properties, and an adequate dose is necessary to achieve a therapeutic effect. Review the dosage range used in preclinical studies with similar compounds (see Table 1) and consider a dose-escalation study.
-
Route of Administration: Ensure the chosen route of administration is appropriate and is being performed correctly. For oral gavage, confirm the compound is successfully delivered to the stomach. For intraperitoneal injections, ensure the injection is into the peritoneal cavity and not the intestines or bladder.
-
Animal Model: The choice of hypertension model is critical. The spontaneously hypertensive rat (SHR) is a widely used and appropriate model for studying essential hypertension.[1][2] Ensure the animals have reached the age at which hypertension is established (typically 5-6 weeks of age, with systolic pressures between 180 and 200 mmHg in adult animals).[2]
-
Blood Pressure Measurement Technique: Inaccurate blood pressure readings can mask the drug's effect.
-
Tail-cuff method: This non-invasive method can be prone to stress-induced fluctuations in blood pressure. Ensure proper acclimatization of the animals to the restraining device and maintain a consistent, quiet environment.
-
Radiotelemetry: This is the gold standard for continuous and accurate blood pressure monitoring in freely moving animals, minimizing stress artifacts.[1]
-
-
Pharmacokinetics: The bioavailability and metabolism of this compound in your specific animal model may differ from expectations. Consider conducting a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) and elimination half-life (t1/2) to optimize the timing of blood pressure measurements.
Q2: Our animals are exhibiting excessive bradycardia (slow heart rate) and hypotension after this compound administration. How should we address this?
A2: These are expected dose-dependent side effects of a combined alpha- and beta-blocker.
-
Dosage Reduction: The current dose is likely too high. Reduce the dosage to the next lower level in your study design.
-
Monitoring: Closely monitor the animals for signs of distress, such as lethargy, cold extremities, and labored breathing.
-
Dose-Response Curve: This highlights the importance of generating a full dose-response curve to identify the therapeutic window that provides significant antihypertensive effects without causing excessive adverse effects.
-
Consideration of Anesthesia: If blood pressure is measured under anesthesia, be aware that some anesthetics can potentiate the hypotensive effects of this compound.
Q3: We are observing inconsistent blood pressure readings within the same treatment group. What could be the cause?
A3: Variability in blood pressure measurements can stem from several sources:
-
Inconsistent Drug Administration: Ensure precise and consistent dosing for each animal. For oral gavage, technique variability can lead to differences in the amount of drug delivered.
-
Stress: As mentioned, stress significantly impacts blood pressure. Handle the animals gently and consistently. Ensure all personnel are well-trained in animal handling techniques.
-
Circadian Rhythm: Blood pressure exhibits a natural diurnal variation.[3] Conduct your measurements at the same time each day to minimize this variability.
-
Measurement Technique: If using the tail-cuff method, ensure the cuff size is appropriate for the animal's tail and that it is placed in the same position for every measurement.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a third-generation beta-blocker that also possesses vasodilating properties through its action as an alpha-1 adrenergic antagonist.
- Beta-1 Adrenergic Blockade: By blocking beta-1 receptors primarily in the heart, this compound decreases heart rate and cardiac contractility, leading to a reduction in cardiac output and subsequently, blood pressure.[4]
- Alpha-1 Adrenergic Blockade: By blocking alpha-1 receptors on vascular smooth muscle, this compound inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a decrease in peripheral resistance.[5]
Q2: What is a recommended starting dose for this compound in spontaneously hypertensive rats (SHR)?
A2: While specific preclinical dosage data for this compound is limited, a rational starting dose can be extrapolated from studies on similar compounds. For carvedilol, a combined alpha/beta-blocker, a dose of 2 mg/kg/day orally has been used in rats.[6] Studies with propranolol, a non-selective beta-blocker, in SHR rats have explored a wide range of oral doses from 0.1 mg/kg to 100 mg/kg.[7] A conservative starting dose for a this compound dose-finding study in SHR rats could be in the range of 1-5 mg/kg/day via oral gavage.
Q3: What are the common routes of administration for this compound in in vivo studies?
A3: The most common and convenient route for repeated dosing in hypertension studies is oral gavage (p.o.) . Other potential parenteral routes include intraperitoneal (i.p.) and subcutaneous (s.c.) injections. Intravenous (i.v.) administration is typically used for acute studies or to determine absolute bioavailability.
Q4: What adverse effects should we monitor for during our in vivo studies with this compound?
A4: Based on the pharmacology of combined alpha- and beta-blockers, potential adverse effects in animal models may include:
- Cardiovascular: Bradycardia, hypotension, and at higher doses, potential for heart block.[8]
- General: Dizziness (which may manifest as ataxia or uncoordinated movement in rodents), fatigue (lethargy), and potential for bronchoconstriction (labored breathing), especially at higher doses.[8][9]
- Metabolic: Potential for masking signs of hypoglycemia.
Data Presentation
Table 1: Recommended Starting Oral Dosage Ranges for Beta-Blockers in Rat Hypertension Models
| Drug | Mechanism of Action | Animal Model | Effective Oral Dose Range (mg/kg/day) | Reference |
| This compound (proposed) | Beta-1 and Alpha-1 Blocker | Spontaneously Hypertensive Rat (SHR) | 1 - 20 (for dose-finding study) | Extrapolated |
| Carvedilol | Beta-1, Beta-2, and Alpha-1 Blocker | Rat (Dilated Cardiomyopathy) | 2 | [6] |
| Propranolol | Non-selective Beta-Blocker | Spontaneously Hypertensive Rat (SHR) | 0.1 - 100 | [7] |
| Labetalol | Non-selective Beta and Alpha-1 Blocker | Human (for reference) | 100 mg twice daily (initial) | [10] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.
-
Acclimatization: Acclimatize animals to the housing facility for at least one week before the experiment. Acclimatize them to the blood pressure measurement procedure for 3-5 days.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). Prepare fresh daily.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (e.g., 1 mg/kg)
-
Group 3: this compound (e.g., 5 mg/kg)
-
Group 4: this compound (e.g., 20 mg/kg)
-
-
Administration: Administer the designated treatment via oral gavage once daily for the duration of the study (e.g., 14-28 days). The volume should be consistent across all groups (e.g., 5 ml/kg).
-
Blood Pressure Measurement:
-
Method: Use either tail-cuff plethysmography or radiotelemetry.
-
Timing: Measure blood pressure at baseline (before the first dose) and at regular intervals throughout the study (e.g., weekly or bi-weekly). On the day of measurement, record blood pressure at a consistent time point relative to drug administration (e.g., 2-4 hours post-dose, based on expected Tmax).
-
-
Data Analysis: Analyze changes in systolic blood pressure, diastolic blood pressure, and heart rate from baseline. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
References
- 1. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 3. Treatment of spontaneously hypertensive rats during pregnancy and lactation with the antioxidant tempol lowers blood pressure and reduces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Effects of propranolol on bone metabolism in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Labetalol: Side Effects, Dosage, Uses, and More [healthline.com]
- 9. Carvedilol: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 10. Trandate (labetalol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Technical Support Center: Brefonalol HPLC Chiral Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of Brefonalol using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound to consider for chiral HPLC method development?
A1: this compound is a beta-adrenergic receptor blocker with a molecular formula of C22H28N2O2 and a molecular weight of approximately 352.47 g/mol .[1][2] Its structure includes a stereogenic center at the carbon atom bearing the hydroxyl group in the side chain, which is the basis for its chirality. The presence of a secondary amine makes this compound a basic compound. This basicity is a critical consideration for mobile phase composition and potential for peak tailing on certain columns.
Q2: Which type of chiral stationary phase (CSP) is recommended for this compound separation?
Q3: What are typical starting conditions for a this compound chiral separation method?
A3: A good starting point for method development would be a polysaccharide-based chiral column (e.g., one based on a cellulose or amylose derivative). For the mobile phase in normal phase mode, a mixture of a hydrocarbon (like n-hexane or n-heptane) and an alcohol modifier (such as ethanol or isopropanol) is common.[3][5] Due to the basic nature of this compound, adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is crucial to prevent peak tailing and improve peak shape.
Troubleshooting Guide
Below is a table summarizing common issues encountered during the chiral HPLC separation of this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation of Enantiomers | - Incorrect chiral stationary phase (CSP) selection. | - Screen different types of CSPs, with a focus on polysaccharide-based columns.[4] Consider both cellulose and amylose derivatives. |
| - Inappropriate mobile phase composition. | - Optimize the ratio of the hydrocarbon to the alcohol modifier. - Vary the type of alcohol (e.g., switch from isopropanol to ethanol). | |
| - Insufficient interaction with the CSP. | - In normal phase, ensure the mobile phase is not too polar. | |
| Poor Resolution | - Mobile phase composition is not optimal. | - Fine-tune the percentage of the alcohol modifier. A small change can significantly impact resolution. - Experiment with different basic additives and their concentrations. |
| - Flow rate is too high. | - Reduce the flow rate to allow for better equilibration and interaction with the stationary phase. | |
| - Temperature is not optimal. | - Investigate the effect of column temperature. Both increasing and decreasing the temperature can improve resolution depending on the method. | |
| Peak Tailing | - Secondary interactions between the basic analyte and the silica support of the column. | - Add or increase the concentration of a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase.[3] This will compete for active sites on the silica surface. |
| - The sample solvent is too strong. | - Dissolve the sample in the mobile phase or a weaker solvent whenever possible. | |
| Poor Peak Shape (Broadening) | - Column overload. | - Reduce the injection volume or the sample concentration. |
| - Extra-column band broadening. | - Ensure all tubing and connections are as short and narrow as possible. | |
| - Column degradation. | - Flush the column according to the manufacturer's instructions or replace it if performance does not improve. | |
| Unstable Retention Times | - Inadequate column equilibration. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. This is especially important for isocratic methods.[2] |
| - Fluctuations in mobile phase composition. | - Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| - Temperature fluctuations. | - Use a column oven to maintain a constant temperature. |
Detailed Experimental Protocol (Recommended Starting Point)
This protocol is a hypothetical starting point for developing a chiral separation method for this compound based on methods for similar compounds.
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at a wavelength where this compound has significant absorbance |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in the mobile phase to a concentration of 1 mg/mL |
Visualizations
Caption: Troubleshooting workflow for this compound HPLC chiral separation.
Caption: Relationship between experimental parameters and separation performance.
References
- 1. This compound | C22H28N2O2 | CID 65880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Interpreting unexpected results in Brefonalol pharmacodynamic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during pharmacodynamic studies of Brefonalol.
Frequently Asked Questions (FAQs)
Q1: We are observing a less pronounced decrease in heart rate than expected with this compound, especially at lower doses. Is this normal?
A1: This is a plausible, and potentially expected, observation. This compound possesses both beta-adrenergic antagonist and vasodilating properties.[1][2] At lower doses, the vasodilatory effect may predominate, leading to a decrease in peripheral resistance. This can trigger a baroreceptor reflex, causing a compensatory increase in heart rate that partially counteracts the beta-blockade effect. The study by Halabi et al. (1990) showed that at a 50 mg dose, the reduction in heart rate was less pronounced compared to the 100 mg dose, where the beta-blocking effects were more dominant.
Q2: Our study shows a significant increase in stroke volume with the 50 mg dose of this compound, which was not observed at the 100 mg dose. Why is this happening?
A2: This finding is consistent with the known dose-dependent effects of this compound. The increase in stroke volume at the lower dose is likely a consequence of the drug's vasodilating properties reducing the afterload on the heart.[3] This makes it easier for the heart to pump blood out with each contraction. At the higher 100 mg dose, the more potent beta-blockade effect likely dampens this response by reducing myocardial contractility, resulting in no significant change in stroke volume, similar to the effects observed with the non-vasodilating beta-blocker, propranolol.[3]
Q3: We are seeing a paradoxical increase in peripheral resistance in some subjects after this compound administration. What could be the cause?
A3: This is an unexpected result, as this compound's vasodilating properties should lead to a decrease in total peripheral resistance.[3] Potential explanations to investigate include:
-
Patient-specific factors: Certain individuals may have a unique physiological response. Consider examining baseline sympathetic tone and genetic variations in adrenergic receptors.
-
Experimental error: Ensure accurate measurement of blood pressure and cardiac output, as these are used to calculate peripheral resistance. Recalibrate equipment and review data acquisition procedures.
-
Drug formulation or administration issues: Verify the integrity and correct dosage of the administered this compound.
-
Concomitant medications: Review any other medications the subjects are taking that could interfere with this compound's vasodilatory effects.
Q4: What is the specific molecular mechanism of this compound's vasodilating effect?
A4: The precise molecular pathway for this compound's vasodilating properties is not definitively established in the currently available literature. While it is known to cause vasodilation, it is unclear if this is due to alpha-1 adrenergic blockade (like carvedilol), stimulation of nitric oxide release (like nebivolol), or another mechanism.[4] Further research, such as receptor binding assays or functional studies on isolated blood vessels, would be needed to elucidate this. When designing your experiments, consider including controls that can help differentiate between these potential pathways. For example, co-administration with an alpha-1 agonist or a nitric oxide synthase inhibitor could provide insights.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| Greater than expected drop in blood pressure (Hypotension) | Synergistic effect with other vasodilators or antihypertensive agents. Overdose or incorrect dosage administration. High baseline parasympathetic tone. | Review subject's concomitant medications. Verify dosage and administration protocol. Assess autonomic function of the subject. |
| Blunted response in hypertensive subjects | Upregulation of beta-adrenergic receptors due to chronic hypertension. Altered baroreflex sensitivity. | Consider a higher dose titration study in this population. Assess baroreflex sensitivity using appropriate methods. |
| Significant variability in hemodynamic responses between subjects | Genetic polymorphisms in adrenergic receptors or drug-metabolizing enzymes. Differences in baseline sympathetic nervous system activity. | Genotype subjects for relevant polymorphisms. Measure baseline catecholamine levels or heart rate variability. |
| Lack of vasodilatory effect (no change or increase in peripheral resistance) | As mentioned in FAQ 3, this is highly unexpected. | Investigate patient-specific factors, experimental error, and drug administration issues. Consider the possibility of a non-responder population. |
Data Presentation
Table 1: Hemodynamic Effects of Single Oral Doses of this compound and Propranolol in Patients with Arterial Hypertension.
| Parameter | Placebo | Propranolol (80 mg) | This compound (50 mg) | This compound (100 mg) |
| Systolic Blood Pressure (mmHg) | No significant change | Significant decrease | Significant decrease | Significant decrease |
| Diastolic Blood Pressure (mmHg) | No significant change | Significant decrease | Significant decrease | Significant decrease |
| Heart Rate (beats/min) | No significant change | Significant decrease | Significant decrease | Significant decrease |
| Cardiac Output (L/min) | No significant change | Significant decrease | Significant decrease | Significant decrease |
| Stroke Volume (mL) | No significant change | Significant decrease | Increase | No significant change |
| Total Peripheral Resistance | No significant change | Increase | Decrease | Decrease |
| Reactive Hyperemia | No significant change | Not reported | Increase | Not reported |
Data summarized from Halabi A, et al. J Cardiovasc Pharmacol. 1990 Jul;16(1):81-6.[3]
Experimental Protocols
Measurement of Hemodynamic Parameters by Impedance Cardiography
Impedance cardiography (ICG) is a non-invasive method used to measure various hemodynamic parameters, including stroke volume, cardiac output, and systolic time intervals.
Methodology:
-
Electrode Placement: Place four dual disposable sensors on the neck and chest of the subject in a supine position. The outer electrodes transmit a high-frequency, low-amplitude electrical current across the thorax, while the inner electrodes detect the changes in impedance.
-
Signal Acquisition: The ICG device measures the baseline thoracic impedance (Z₀) and the changes in impedance during the cardiac cycle (dZ/dt). Simultaneously, an electrocardiogram (ECG) is recorded to provide timing for the cardiac events.
-
Data Analysis: The ICG software calculates the following parameters:
-
Stroke Volume (SV): Calculated using the Kubicek or Sramek-Bernstein equation, which relates the change in impedance to the volume of blood ejected from the left ventricle.
-
Heart Rate (HR): Determined from the R-R interval of the ECG.
-
Cardiac Output (CO): Calculated as CO = SV x HR.
-
Systolic Time Intervals: Including the pre-ejection period (PEP) and the left ventricular ejection time (LVET).
-
Assessment of Forearm Blood Flow by Venous Occlusion Plethysmography
Venous occlusion plethysmography is a non-invasive technique used to measure blood flow to a limb.
Methodology:
-
Subject Preparation: The subject should be in a supine position with the forearm supported above the level of the heart to ensure venous drainage.
-
Cuff and Gauge Placement: Place a venous occlusion cuff around the upper arm and a strain gauge around the thickest part of the forearm.
-
Baseline Measurement: Record the baseline forearm circumference.
-
Venous Occlusion: Inflate the upper arm cuff to a pressure above venous pressure but below diastolic pressure (typically 40-50 mmHg). This prevents venous outflow while allowing arterial inflow to continue.
-
Forearm Volume Measurement: As blood flows into the forearm, its volume increases, which is detected by the strain gauge as an increase in circumference. Record this change for a short period (e.g., 10-15 seconds).
-
Cuff Deflation: Rapidly deflate the cuff to allow for venous drainage.
-
Data Analysis: The rate of increase in forearm volume during occlusion is proportional to the arterial blood inflow. Forearm blood flow is typically expressed as ml per 100 ml of forearm tissue per minute.
Signaling Pathways
Beta-Adrenergic Receptor Signaling
This compound acts as an antagonist at beta-adrenergic receptors, primarily in the heart. The diagram below illustrates the canonical signaling pathway that is inhibited by this compound.
References
Technical Support Center: Enhancing the Resolution of Brefonalol Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Brefonalol enantiomers. Given the limited specific data on this compound, the guidance provided is based on established principles for the chiral separation of β-blockers, the class of drugs to which this compound belongs. These recommendations should serve as a robust starting point for method development and optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound and other β-blocker enantiomers.
| Problem | Possible Causes | Solutions |
| Poor or No Resolution | Inappropriate chiral stationary phase (CSP) selection. | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based, protein-based). Polysaccharide-based CSPs are often a good starting point for β-blockers.[1][2][3] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by adjusting the organic modifier (e.g., methanol, ethanol, isopropanol) and its ratio with the bulk solvent (e.g., hexane or carbon dioxide in SFC).[4][5][6] Consider adding acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and selectivity.[7][8] | |
| Incorrect temperature. | Evaluate a range of column temperatures. Lower temperatures often improve resolution, but this is not always the case for every separation.[9][10][11] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions between the analyte and the stationary phase. | Add mobile phase additives like triethylamine or trifluoroacetic acid to mask active sites on the stationary phase.[7][8] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[5][10] | |
| Long Retention Times | Mobile phase is too weak. | Increase the percentage of the organic modifier in the mobile phase.[5][12] |
| Flow rate is too low. | Increase the flow rate, but monitor the effect on resolution and back pressure.[5][11] | |
| Irreproducible Results | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including the precise measurement of all components. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[9][10] | |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. If performance declines, consider flushing or replacing the column. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating this compound enantiomers?
A1: While specific data for this compound is limited, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly successful for the enantioseparation of a wide range of β-blockers and represent an excellent starting point.[1][2][3] It is recommended to screen a selection of different polysaccharide CSPs to find the optimal selectivity.
Q2: How does the mobile phase composition affect the resolution?
A2: The mobile phase composition is a critical factor in achieving chiral separation.[5] The choice of organic modifier (e.g., alcohols like ethanol and isopropanol in normal phase or SFC) and its concentration directly influences retention and selectivity.[4][6] Additives, such as acids or bases, can significantly improve peak shape and resolution by minimizing undesirable secondary interactions.[7][8]
Q3: What is the role of temperature in chiral separations?
A3: Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures lead to better resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[9][11] However, in some cases, increasing the temperature can improve efficiency and even alter the elution order of the enantiomers.[3][13] Therefore, temperature should be optimized for each specific method.
Q4: Should I use HPLC or SFC for the chiral separation of this compound?
A4: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[8][14] SFC often offers advantages such as faster analysis times, higher efficiency, and reduced solvent consumption due to the use of supercritical CO2 as the main mobile phase component.[4][15] However, HPLC is a more widely available technique and has a long history of successful chiral separations.[13][16] The choice will depend on the available instrumentation and the specific requirements of the analysis.
Q5: How can I improve the peak shape of my this compound enantiomers?
A5: Poor peak shape is often due to secondary interactions or column overload. To improve peak shape, try adding a small amount of an acidic or basic modifier to the mobile phase. For basic compounds like this compound, an amine additive such as diethylamine or triethylamine can be effective.[7] Also, ensure that the sample concentration is not overloading the column by injecting a more dilute sample.
Experimental Protocols
The following are generalized experimental protocols for the chiral separation of β-blockers that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Additives: To improve peak shape, 0.1% of an amine modifier (e.g., diethylamine) can be added to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a wavelength where this compound has strong absorbance (e.g., 220-280 nm).
Supercritical Fluid Chromatography (SFC) Method
-
Column: Polysaccharide-based chiral stationary phase immobilized on silica.
-
Mobile Phase: Supercritical CO2 and a polar organic co-solvent (e.g., methanol, ethanol). A typical starting gradient is 5% to 40% co-solvent over 5-10 minutes.
-
Additives: 0.1-0.5% of an amine modifier (e.g., diethylamine) in the co-solvent.
-
Back Pressure: 150 bar.
-
Flow Rate: 2-4 mL/min.
-
Temperature: 35-40°C.
-
Detection: UV-Vis or Mass Spectrometry (MS).
Data Presentation
The following tables provide example data for the separation of β-blocker enantiomers, illustrating the effect of different chromatographic parameters.
Table 1: Effect of Mobile Phase Composition on Resolution (HPLC)
| Organic Modifier (in Hexane) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 10% Isopropanol | 8.2 | 9.5 | 1.8 |
| 20% Isopropanol | 5.1 | 5.8 | 1.5 |
| 10% Ethanol | 9.5 | 11.2 | 2.1 |
Table 2: Effect of Temperature on Resolution (SFC)
| Temperature (°C) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 25 | 3.1 | 3.8 | 2.5 |
| 35 | 2.8 | 3.3 | 2.1 |
| 45 | 2.5 | 2.9 | 1.7 |
Visualizations
The following diagrams illustrate key workflows and concepts in enhancing the resolution of this compound enantiomers.
Caption: A typical experimental workflow for chiral chromatography.
Caption: A logical flowchart for troubleshooting poor resolution.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromedia.org [chromedia.org]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Modeling Study of Chiral Separation and Recognition Mechanism of β-Adrenergic Antagonists by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Progress in the Enantioseparation of β-Blockers by Chromatographic Methods | Semantic Scholar [semanticscholar.org]
- 15. fagg.be [fagg.be]
- 16. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Intrinsic Sympathomimetic Activity of Beta-Blockers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and experimentally accounting for the Intrinsic Sympathomimetic Activity (ISA) of beta-blockers.
Frequently Asked Questions (FAQs)
Q1: What is Intrinsic Sympathomimetic Activity (ISA)?
Intrinsic Sympathomimetic Activity (ISA) refers to the partial agonist effect that some beta-blockers exert at β-adrenergic receptors. Unlike neutral antagonists that only block the receptor, beta-blockers with ISA can weakly activate the receptor in addition to preventing the binding of full agonists like epinephrine and norepinephrine.[1][2] This dual action results in a baseline level of sympathomimetic stimulation, which can be observed, for example, as a smaller reduction in resting heart rate compared to beta-blockers without ISA.[2]
Q2: Which beta-blockers are known to possess ISA?
Several beta-blockers have been identified as having ISA. Some of the most common examples include:
Q3: Why is it important to account for ISA in my experiments?
Accounting for ISA is crucial for several reasons:
-
Accurate Interpretation of Results: Failing to consider ISA can lead to misinterpretation of a compound's pharmacological profile. A beta-blocker with ISA may produce effects that are not solely due to antagonism, potentially confounding the results of studies on cardiac function, blood pressure, or other physiological parameters.
-
Translational Relevance: The presence and degree of ISA can significantly impact the clinical effects of a beta-blocker. For instance, beta-blockers with ISA may be preferred in patients with bradycardia because they cause less of a decrease in heart rate.[1] Understanding the ISA of a drug candidate is therefore vital for predicting its clinical performance.
-
Structure-Activity Relationship (SAR) Studies: In drug development, accurately characterizing the ISA of a series of compounds is essential for establishing a clear SAR and optimizing lead compounds.
Q4: What is the underlying mechanism of ISA?
ISA arises from the ability of a beta-blocker to act as a partial agonist at the β-adrenergic receptor. When a ligand binds to a G-protein coupled receptor (GPCR) like the β-adrenergic receptor, it stabilizes a specific conformation of the receptor. Full agonists induce a receptor conformation that leads to a maximal cellular response, typically through the activation of adenylyl cyclase and production of cyclic AMP (cAMP).[4] Neutral antagonists bind to the receptor without changing its conformation and prevent agonist binding. Beta-blockers with ISA bind to the receptor and induce a conformational change that is intermediate between the fully active and inactive states, resulting in a submaximal response.[5][6][7]
Quantitative Data Summary
The intrinsic activity of beta-blockers is typically expressed as a percentage of the maximal response induced by a full agonist, such as isoproterenol. The following table summarizes the intrinsic activity of several common beta-blockers with ISA.
| Beta-Blocker | Receptor Selectivity | Intrinsic Activity (% of Isoproterenol max response) | Reference |
| Pindolol | Non-selective (β1/β2) | High | [8] |
| Acebutolol | β1-selective | Moderate (approx. 17-28%) | [2] |
| Celiprolol | β1-selective | Low to Moderate | [3] |
| Carteolol | Non-selective (β1/β2) | Moderate | [1] |
| Oxprenolol | Non-selective (β1/β2) | Moderate | |
| Alprenolol | Non-selective (β1/β2) | Moderate | |
| Penbutolol | Non-selective (β1/β2) | Low |
Note: The exact intrinsic activity can vary depending on the experimental system (e.g., cell type, tissue) and the specific assay used.
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to quantify ISA, along with troubleshooting guides to address common issues.
In Vitro Functional Assay: cAMP Accumulation
This assay measures the ability of a beta-blocker to stimulate the production of the second messenger cyclic AMP (cAMP) in cells expressing β-adrenergic receptors.
Detailed Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293, CHO) stably or transiently expressing the β-adrenergic receptor subtype of interest (β1 or β2).
-
Cell Plating: Seed the cells into 96- or 384-well plates at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test beta-blocker, a full agonist (e.g., isoproterenol) as a positive control, and a neutral antagonist (e.g., propranolol) as a negative control.
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Add the prepared compounds to the respective wells. Include wells with vehicle control.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis:
-
Generate concentration-response curves for the test compounds and the full agonist.
-
Determine the Emax (maximal effect) for each compound.
-
Calculate the intrinsic activity of the beta-blocker as a percentage of the Emax of the full agonist.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No detectable cAMP production with the test compound | The compound has very low intrinsic efficacy. The assay is not sensitive enough. | - Increase the sensitivity of the assay by using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. - Use a different cAMP detection kit with a lower limit of detection. - Consider using a different cell line with higher receptor expression. |
| High background signal | Endogenous GPCR activation in the cell line. High basal adenylyl cyclase activity. | - Use a cell line with low endogenous expression of the target receptor. - Serum-starve the cells before the assay to reduce the presence of activating factors. - Include a neutral antagonist control to determine the level of basal activity. |
| Poor Z'-factor | High variability in cell number per well. Inconsistent compound addition. | - Ensure even cell seeding and check for cell monolayer confluency before the assay. - Use automated liquid handling for precise compound addition. - Increase the number of replicates. |
| Unexpected antagonist effect at high concentrations | Receptor desensitization or downregulation. Compound cytotoxicity. | - Reduce the incubation time. - Perform a cell viability assay in parallel to rule out cytotoxicity. |
Radioligand Binding Assay
This assay determines the affinity of the beta-blocker for the β-adrenergic receptor. While it doesn't directly measure functional activity, it is a crucial complementary assay.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the β-adrenergic receptor of interest.
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [125I]-Iodocyanopindolol).
-
Add increasing concentrations of the unlabeled test beta-blocker.
-
Add the prepared cell membranes.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High non-specific binding | Radioligand sticking to the filters or plate. Insufficient blocking of non-specific sites. | - Pre-soak the filters in a solution like polyethyleneimine (PEI). - Use a higher concentration of a non-labeled ligand to define non-specific binding. - Optimize the membrane protein concentration. |
| Low specific binding | Low receptor expression in the membrane preparation. Degraded radioligand. | - Use a cell line with higher receptor expression or a tissue known to be rich in the receptor. - Check the age and storage conditions of the radioligand. - Optimize the incubation time to ensure equilibrium is reached. |
| Inconsistent results between replicates | Inaccurate pipetting. Incomplete washing of filters. | - Use calibrated pipettes and ensure proper mixing. - Ensure consistent and thorough washing of the filters to remove all unbound radioligand. |
Isolated Organ Bath Experiment
This ex vivo method assesses the functional effect of beta-blockers with ISA on intact tissues, such as the heart or vascular smooth muscle.
Detailed Methodology:
-
Tissue Preparation: Isolate the organ of interest (e.g., rat atria or aorta) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Compound Addition:
-
For cardiac tissue, measure the basal heart rate. Add increasing concentrations of the beta-blocker and record the change in heart rate.
-
For vascular tissue, pre-contract the tissue with an agent like phenylephrine. Then, add increasing concentrations of the beta-blocker and measure the relaxation response.
-
-
Positive Control: Generate a concentration-response curve for a full agonist (e.g., isoproterenol) to determine the maximal response of the tissue.
-
Data Analysis:
-
Express the response to the beta-blocker as a percentage of the maximal response to the full agonist.
-
Determine the EC50 and Emax for the beta-blocker.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Tissue is not responding or has a weak response | Tissue damage during dissection. Improper mounting in the organ bath. | - Handle the tissue gently during preparation. - Ensure the tissue is properly secured to the force transducer and is under the optimal resting tension. - Check the viability of the tissue with a known contracting or relaxing agent. |
| High variability in responses | Differences in tissue preparation between experiments. Temperature or pH fluctuations in the organ bath. | - Standardize the dissection and mounting procedure. - Ensure the organ bath has stable temperature and pH control. - Allow for an adequate equilibration period before adding compounds. |
| Tachyphylaxis (decreasing response to repeated agonist administration) | Receptor desensitization. | - Allow for sufficient washout periods between agonist additions. - Use a cumulative concentration-response protocol to minimize desensitization. |
Visualizations
Signaling Pathway of a Beta-Blocker with ISA
Caption: Signaling pathway of a beta-blocker with ISA compared to a full agonist.
Experimental Workflow for Quantifying ISA
Caption: General experimental workflow for the characterization of ISA.
Logical Relationship for Troubleshooting Low Efficacy Detection
Caption: A logical approach to troubleshooting the lack of a detectable response for a low-efficacy partial agonist.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilating properties of beta-adrenoceptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. [PDF] β2-Adrenergic receptors: Structure, regulation and signaling by partial and full agonists | Semantic Scholar [semanticscholar.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Cardiac effects of beta-adrenoceptor blockade with intrinsic sympathomimetic activity during submaximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cardiodepressant Effects of Brefonalol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the potential cardiodepressant effects of Brefonalol in experimental settings.
Troubleshooting Guides
Issue 1: Unexpected Severe Bradycardia or Hypotension Observed
Possible Cause:
-
Overdose or Miscalculation of Dose: this compound, as a beta-adrenergic antagonist, directly reduces heart rate and blood pressure.[1] An error in dose calculation can lead to an exaggerated pharmacological response.
-
Individual Subject Variability: Biological systems exhibit inherent variability. Some subjects may be more sensitive to the cardiodepressant effects of this compound.
-
Interaction with Anesthetics: Anesthetics can have their own cardiovascular effects, which may potentiate the cardiodepressant actions of this compound.
Troubleshooting Steps:
-
Immediately Stop this compound Administration: Cease the infusion or administration of the compound.
-
Confirm Vital Signs: Re-measure heart rate and blood pressure to confirm the initial observation.
-
Administer Rescue Agents (as per approved protocol):
-
Glucagon: Considered a first-line antidote for beta-blocker overdose. It acts by increasing intracellular cAMP, thereby increasing heart rate and contractility, bypassing the beta-adrenergic receptor.
-
Atropine: Can be used to counteract bradycardia by blocking vagal nerve activity.
-
Intravenous Fluids: To manage hypotension by increasing intravascular volume.
-
High-Dose Insulin Euglycemia (HIE) Therapy: In severe cases, this can improve cardiac contractility. Careful monitoring of glucose and potassium is essential.
-
-
Review Dosing Calculations and Experimental Protocol: Double-check all calculations and ensure the correct protocol was followed.
-
Document the Event: Record all observations, interventions, and outcomes for future reference and protocol refinement.
Issue 2: Gradual but Significant Decrease in Cardiac Output
Possible Cause:
-
Cumulative Effect of this compound: Prolonged exposure or repeated dosing can lead to a gradual accumulation of the drug's cardiodepressant effects.
-
Negative Inotropic Effect: this compound can reduce the force of myocardial contraction, leading to a decrease in stroke volume and, consequently, cardiac output.[1]
Troubleshooting Steps:
-
Continuous Monitoring: Implement continuous monitoring of cardiovascular parameters, including cardiac output, if possible.
-
Dose Adjustment: Consider reducing the dose or the frequency of administration in subsequent experiments.
-
Assess Subject's Condition: Look for other signs of cardiovascular compromise, such as changes in ECG or signs of poor perfusion.
-
Consider a Washout Period: If the experimental design allows, introduce a washout period to allow for the drug to be cleared and cardiovascular function to return to baseline.
Frequently Asked Questions (FAQs)
Q1: What are the expected hemodynamic effects of this compound at different doses?
A1: this compound is a beta-adrenergic blocking agent with vasodilating properties. Studies have shown that single oral doses of 50 mg and 100 mg can lead to significant reductions in blood pressure, heart rate, and cardiac output. The 50 mg dose appears to have a more balanced relationship between its beta-blocking and vasodilating properties.[1]
Q2: What is the mechanism of action of this compound that leads to its cardiodepressant effects?
A2: this compound is a beta-adrenergic antagonist. It competitively blocks beta-adrenergic receptors in the heart (primarily β1 receptors), which are normally stimulated by endogenous catecholamines like epinephrine and norepinephrine. This blockade leads to decreased heart rate (negative chronotropy), reduced force of contraction (negative inotropy), and lower blood pressure.
Q3: What are the key parameters to monitor during in vivo experiments with this compound?
A3: Continuous monitoring of the following cardiovascular parameters is crucial:
-
Heart Rate: To detect bradycardia.
-
Blood Pressure: To monitor for hypotension.
-
Electrocardiogram (ECG): To observe for any arrhythmias or conduction abnormalities.
-
Cardiac Output: If technically feasible, to assess overall cardiac function.
Q4: Are there any known antidotes for severe this compound-induced cardiodepression?
A4: Yes, for severe beta-blocker toxicity, the following can be considered as per established guidelines and approved institutional protocols:
-
Glucagon: Often considered the first-line treatment.
-
High-Dose Insulin Euglycemia (HIE) Therapy: Can be effective in refractory cases.
-
Vasopressors: To manage persistent hypotension.
-
Intravenous lipid emulsion therapy: May be beneficial for lipophilic beta-blockers.
Q5: How should I design my experimental protocol to minimize the risk of severe cardiodepressant effects?
A5:
-
Start with a Low Dose: Begin with the lowest effective dose and titrate upwards based on the observed response.
-
Staggered Dosing: Administer the total dose in smaller increments with monitoring in between.
-
Establish Clear Endpoints: Define clear cardiovascular endpoints that would trigger the cessation of the experiment or the administration of rescue agents.
-
Pilot Studies: Conduct pilot studies with a small number of subjects to determine the appropriate dose range and to identify potential adverse effects.
Data Presentation
Table 1: Hemodynamic Effects of Single Oral Doses of this compound in Hypertensive Patients
| Parameter | Placebo (Change from Baseline) | This compound (50 mg) (Change from Baseline) | This compound (100 mg) (Change from Baseline) | Propranolol (80 mg) (Change from Baseline) |
| Systolic Blood Pressure (mmHg) | - | ↓ Significant | ↓ Significant | ↓ Significant |
| Diastolic Blood Pressure (mmHg) | - | ↓ Significant | ↓ Significant | ↓ Significant |
| Heart Rate (beats/min) | - | ↓ Significant | ↓ Significant | ↓ Significant |
| Cardiac Output (L/min) | - | ↓ Significant | ↓ Significant | ↓ Significant |
| Stroke Volume (mL/beat) | - | ↑ | ↓ | ↓ |
| Total Peripheral Resistance | - | - | ↑ | ↑ |
Source: Adapted from a study on the hemodynamic effects of brefanolol and propranolol in patients with arterial hypertension.[1] Note: "↓ Significant" indicates a statistically significant decrease from baseline. "↑" indicates an increase.
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Monitoring During this compound Administration
Objective: To continuously monitor cardiovascular parameters in an animal model during the administration of this compound.
Materials:
-
Anesthetized animal model (e.g., rat, rabbit)
-
This compound solution of known concentration
-
Infusion pump
-
ECG electrodes and monitoring system
-
Blood pressure transducer and monitoring system
-
Data acquisition system
Methodology:
-
Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.
-
Surgically implant catheters for drug administration (e.g., femoral vein) and blood pressure monitoring (e.g., femoral artery).
-
Attach ECG electrodes for continuous monitoring of heart rate and rhythm.
-
Allow the animal to stabilize and record baseline cardiovascular parameters for at least 30 minutes.
-
Initiate a continuous intravenous infusion of this compound at the predetermined starting dose.
-
Continuously record blood pressure and ECG throughout the infusion period.
-
If a dose-response study is being conducted, incrementally increase the infusion rate at set intervals, allowing for a steady-state to be reached at each dose level.
-
Monitor the animal for any signs of distress or severe cardiodepression.
-
At the end of the experiment, euthanize the animal according to the approved IACUC protocol.
Protocol 2: Management of this compound-Induced Cardiodepression in an Experimental Setting
Objective: To provide a standardized approach to managing severe cardiodepressant events during in vivo experiments with this compound.
Materials:
-
Emergency drug kit containing:
-
Glucagon (1 mg/mL)
-
Atropine (0.4 mg/mL)
-
Epinephrine (1 mg/mL)
-
Sterile saline
-
-
Syringes and needles
-
Ventilator (if required)
Methodology:
-
Define Trigger Points: Establish clear, pre-defined thresholds for intervention (e.g., a drop in mean arterial pressure below 50 mmHg, a heart rate below 150 beats/min in a rat).
-
Stop this compound Administration: Immediately cease the administration of this compound if a trigger point is reached.
-
Administer Glucagon: Administer a bolus of glucagon (e.g., 50-150 µg/kg IV). This can be followed by a continuous infusion if necessary.
-
Administer Atropine (for bradycardia): If severe bradycardia persists, administer atropine (e.g., 0.02-0.04 mg/kg IV).
-
Provide Fluid Support: Administer a bolus of sterile saline (e.g., 10-20 mL/kg IV) to manage hypotension.
-
Consider Vasopressor Support: If hypotension is refractory to fluids and glucagon, a continuous infusion of a vasopressor like epinephrine may be initiated under veterinary guidance.
-
Maintain Airway and Ventilation: Ensure the animal's airway is clear and provide mechanical ventilation if respiratory depression occurs.
-
Document All Interventions: Record the time, dose, and route of administration for all drugs and fluids, as well as the animal's response.
Mandatory Visualization
References
Technical Support Center: Selecting the Appropriate Animal Model for Brefonalol Research
Disclaimer: Publicly available preclinical data for Brefonalol is limited. This guide is based on the general principles of selecting animal models for beta-blockers with vasodilating properties, using this compound as a representative compound. The proposed mechanisms of action are based on the known pharmacology of similar agents and should be confirmed through in-vitro characterization before initiating in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound based on its classification?
A1: this compound is classified as a beta-adrenergic receptor antagonist with vasodilating properties. For the purpose of this guide, we will hypothesize a pharmacological profile of non-selective beta-blockade (β1 and β2) combined with alpha-1 adrenergic receptor antagonism as the primary mechanism for vasodilation. This profile is common among third-generation beta-blockers and provides a basis for selecting appropriate animal models to study its cardiovascular effects.
Q2: What are the primary therapeutic indications for this compound that I should focus on in my preclinical research?
A2: Based on its pharmacological profile, this compound is intended for the treatment of hypertension, cardiac arrhythmias, and angina pectoris. Your preclinical studies should aim to model these conditions to evaluate the efficacy and safety of this compound.
Q3: Which animal species are most commonly used for preclinical cardiovascular research of beta-blockers?
A3: Rodents (rats and mice) and larger animals such as dogs and pigs are the most common choices. Rodents are often used for initial efficacy and toxicity screening due to their cost-effectiveness and the availability of well-characterized disease models. Dogs and pigs are frequently used in later-stage preclinical development due to their greater physiological similarity to humans in terms of cardiovascular anatomy and physiology.
Q4: How do I choose between a rodent and a larger animal model for my this compound research?
A4: The choice depends on the specific research question and the stage of drug development.
-
Rodent models are suitable for:
-
Initial proof-of-concept studies for antihypertensive effects.
-
High-throughput screening.
-
Genetic models of cardiovascular disease.
-
-
Larger animal models (dogs, pigs) are preferred for:
-
More translational studies of cardiac electrophysiology (arrhythmia).
-
Studies requiring surgical induction of disease (e.g., myocardial infarction for angina models).
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling to inform human dose selection.
-
Q5: What are the key considerations regarding the metabolism of this compound when selecting an animal model?
A5: There are significant species differences in drug metabolism. For beta-blockers, the liver is the primary site of metabolism, involving cytochrome P450 enzymes. It is crucial to perform preliminary in-vitro metabolic stability assays using liver microsomes from different species (rat, dog, human) to identify the species that most closely resembles human metabolism. This will increase the predictive value of your preclinical studies. For instance, some beta-blockers undergo extensive first-pass metabolism in rats, which may not be reflective of the human situation.[1][2]
Troubleshooting Guides
Issue 1: Unexpected Hemodynamic Responses in Rodent Hypertension Models
| Symptom | Possible Cause | Troubleshooting Steps |
| Exaggerated Hypotension | High sensitivity to alpha-1 blockade in the chosen model (e.g., Wistar-Kyoto rats). Inappropriate dose selection. | 1. Re-evaluate Dose: Conduct a dose-response study starting with a much lower dose. 2. Model Selection: Consider using a model with a more robust hypertensive phenotype, such as the Spontaneously Hypertensive Rat (SHR). 3. Confirm Mechanism: Perform in-vitro receptor binding assays to confirm the alpha-1 antagonist potency of this compound. |
| Lack of Efficacy (No significant blood pressure reduction) | Poor oral bioavailability in rodents due to high first-pass metabolism. The chosen model is not responsive to beta-blockade (e.g., a model of salt-sensitive hypertension). | 1. Check Pharmacokinetics: Determine the oral bioavailability of this compound in the specific rat strain. Consider intravenous administration for initial efficacy studies. 2. Alternative Model: Switch to a model known to be responsive to beta-blockers, such as the SHR, which has an overactive sympathetic nervous system.[3][4] 3. Investigate Vasodilation: If the beta-blockade is confirmed, the lack of efficacy might point to a weak vasodilatory effect in that species. |
| Reflex Tachycardia | The vasodilatory effect (alpha-1 blockade) is dominant over the negative chronotropic effect (beta-1 blockade) at the tested dose. | 1. Adjust Dose: A higher dose may be needed to achieve sufficient beta-1 blockade to counteract the reflex tachycardia. 2. PK/PD Modeling: Correlate plasma drug concentrations with heart rate and blood pressure changes to understand the relationship between exposure and effect. |
Issue 2: Difficulty in Inducing and Assessing Arrhythmias in Dog Models
| Symptom | Possible Cause | Troubleshooting Steps |
| Failure to Induce Sustained Arrhythmias | The chosen arrhythmia induction protocol is not robust enough. High degree of inter-animal variability. | 1. Refine Protocol: Consider using a combination of rapid atrial pacing and a cholinergic agonist like carbachol to increase the success rate of atrial fibrillation induction.[5] 2. Increase Sample Size: Account for inter-animal variability by increasing the number of animals in the study. 3. Characterize Baseline Electrophysiology: Perform baseline electrophysiological studies to ensure the animals have normal cardiac conduction before arrhythmia induction. |
| Inconclusive Anti-arrhythmic Effects of this compound | Inappropriate timing of drug administration relative to arrhythmia induction. The chosen arrhythmia model is not suitable for beta-blocker evaluation. | 1. Optimize Dosing Regimen: Administer this compound as a pre-treatment to assess its prophylactic effects or as a post-treatment to evaluate its ability to terminate an existing arrhythmia. 2. Consider a Different Model: If studying ventricular arrhythmias, consider a model of ischemia-reperfusion injury or a chronic myocardial infarction model, as these are known to be sensitive to beta-blocker therapy. |
Data Presentation
Table 1: Comparison of Commonly Used Animal Models for this compound Research
| Animal Model | Indication | Advantages | Disadvantages | Key Parameters to Measure |
| Spontaneously Hypertensive Rat (SHR) | Hypertension | Genetically inherited hypertension resembling human essential hypertension. Well-characterized model.[3][4] | May not fully represent all forms of human hypertension. | Systolic and diastolic blood pressure, heart rate, cardiac output. |
| Dahl Salt-Sensitive Rat | Hypertension | Models salt-sensitive hypertension, a common feature in human hypertension. | Requires a high-salt diet to induce hypertension. | Blood pressure response to salt loading, renal function parameters. |
| Dog (various induced models) | Arrhythmia | Similar cardiac electrophysiology to humans.[6][7] Allows for sophisticated electrophysiological measurements. | Ethical considerations and higher cost. | ECG parameters (PR, QRS, QT intervals), arrhythmia inducibility and duration. |
| Pig (coronary artery ligation model) | Angina Pectoris | Coronary anatomy and collateral circulation are similar to humans. | Technically demanding surgery. High cost. | Infarct size, left ventricular function, exercise tolerance. |
| Rabbit (ischemia-reperfusion model) | Angina Pectoris | Relatively low cost compared to larger animals. Well-established models of myocardial ischemia. | Differences in coronary anatomy compared to humans. | Myocardial infarct size, cardiac enzyme levels (e.g., troponin). |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
-
Animals: Male SHR and normotensive Wistar-Kyoto (WKY) rats, 14-16 weeks old.
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Blood Pressure Measurement: Train animals for tail-cuff plethysmography for several days to minimize stress-induced blood pressure variations.
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for 4 weeks. Include multiple dose groups to establish a dose-response relationship.
-
Data Collection: Measure systolic blood pressure and heart rate at baseline and at regular intervals throughout the study.
-
Terminal Procedures: At the end of the study, collect blood for pharmacokinetic analysis and tissues (heart, aorta) for histological and molecular analysis (e.g., assessment of cardiac hypertrophy and vascular remodeling).
Protocol 2: Assessment of Anti-arrhythmic Effects in a Canine Model of Atrial Fibrillation
-
Animals: Healthy adult Beagle dogs.
-
Surgical Preparation: Under general anesthesia, implant a pacemaker for rapid atrial pacing. Allow for a recovery period of at least two weeks.
-
Electrophysiological Study: Perform a baseline electrophysiological study to assess atrial refractory period and conduction velocity.
-
Arrhythmia Induction: Induce atrial fibrillation (AF) through a protocol of rapid atrial pacing.
-
Drug Administration: In a crossover design, administer this compound or vehicle intravenously.
-
Data Analysis: Measure the duration of AF episodes and the time to conversion to sinus rhythm. Assess changes in atrial effective refractory period.
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: General experimental workflow for this compound research.
Caption: Decision tree for animal model selection.
References
- 1. Stereoselective propranolol metabolism in two drug induced rat hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of tanshinol borneol ester in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of two preclinical canine models of atrial fibrillation to facilitate drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-arrhythmic investigations in large animal models of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Brefonalol Administration in Chronic Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the key considerations for the long-term administration of Brefonalol in chronic experimental studies. Given that this compound is a beta-adrenergic antagonist investigated for cardiovascular conditions, this guide extrapolates from the established knowledge of beta-blockers to address potential challenges and provide practical solutions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a beta-adrenergic antagonist with vasodilatory properties.[1] Its primary mechanism involves blocking beta-adrenergic receptors, which leads to a reduction in heart rate and blood pressure.[1][2] Like other beta-blockers, it antagonizes the effects of endogenous catecholamines such as epinephrine and norepinephrine on the heart and blood vessels.[3]
Q2: What are the potential therapeutic applications of this compound that might be investigated in chronic studies?
This compound has been studied for its potential use in managing hypertension, arrhythmias, and angina pectoris.[2] Chronic studies would likely aim to evaluate its long-term efficacy and safety in animal models of these cardiovascular diseases.
Q3: What are the expected hemodynamic effects of long-term this compound administration?
Chronic administration of this compound is expected to cause a sustained reduction in heart rate and blood pressure.[1] Researchers should anticipate these physiological changes and establish appropriate baseline parameters and monitoring schedules.
Q4: Are there any specific considerations regarding the stereochemistry of this compound?
Yes, for beta-blockers, stereochemistry is crucial as the pharmacological activity often resides in one enantiomer.[4][5] The (-)-enantiomer is typically the more active form for beta-adrenergic receptor blockade.[5][6] It is essential to use a consistent and well-characterized form of this compound (racemate or specific enantiomer) throughout long-term studies to ensure reproducible results.
Q5: What are the general side effects observed with long-term beta-blocker administration that might be relevant for this compound studies?
Common side effects of beta-blockers that could manifest in chronic studies include bradycardia (excessively slow heart rate), hypotension, fatigue, and potential metabolic changes such as hyperglycemia.[7] Some beta-blockers can also cause bronchospasm, particularly non-selective agents.[7] Close monitoring of animals for these signs is critical.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive Bradycardia or Hypotension | - Dose of this compound is too high.- Individual animal sensitivity.- Interaction with other administered agents. | - Review and potentially lower the dose.- Temporarily halt administration and monitor the animal's recovery.- Ensure no unintended drug interactions are occurring. |
| Development of Drug Tolerance (Tachyphylaxis) | - Downregulation or desensitization of beta-adrenergic receptors. | - Consider intermittent dosing schedules if the study design allows.- Measure receptor density or downstream signaling markers to investigate the mechanism. |
| Unexpected Changes in Animal Behavior (e.g., lethargy, reduced activity) | - A potential side effect of this compound (fatigue is common with beta-blockers).- Could be a sign of excessive cardiovascular depression. | - Perform a thorough clinical examination of the animal.- Monitor cardiovascular parameters (heart rate, blood pressure) to rule out excessive effects.- Consider dose reduction. |
| Variability in Pharmacokinetic Profiles Between Animals | - Differences in drug metabolism (e.g., due to genetic polymorphisms in metabolic enzymes).- Inconsistent drug administration. | - Ensure consistent administration technique (e.g., gavage, osmotic pump).- If possible, measure plasma concentrations of this compound to correlate with effects.- Stratify animals based on baseline characteristics if significant variability is observed.[8] |
| Signs of Organ Toxicity in Histopathology | - Off-target effects of this compound.- Accumulation of the drug or its metabolites. | - Conduct thorough dose-ranging studies to establish a no-observed-adverse-effect level (NOAEL).[9]- Perform comprehensive histopathological analysis of key organs (liver, kidney, heart). |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Parameters in a Chronic Rodent Model
Objective: To monitor the long-term effects of this compound on heart rate and blood pressure in rodents.
Methodology:
-
Animal Model: Utilize a relevant rodent model of hypertension or other cardiovascular disease.
-
Surgical Implantation: Surgically implant telemetry transmitters for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG). Allow for a sufficient recovery period (e.g., 7-10 days) post-surgery.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 24-48 hours before the first administration of this compound.
-
Drug Administration: Administer this compound at the predetermined dose and route (e.g., oral gavage, subcutaneous injection, or via osmotic minipump for continuous delivery). The vehicle used for control animals should be identical.
-
Data Acquisition: Continuously record telemetry data throughout the study period.
-
Data Analysis: Analyze the data to determine changes in heart rate, systolic and diastolic blood pressure, and any ECG abnormalities over time. Compare the this compound-treated group to the vehicle-treated control group.
Protocol 2: Chronic Toxicity and Tolerability Study
Objective: To evaluate the safety and tolerability of long-term this compound administration.
Methodology:
-
Animal Species: Use at least two mammalian species (one rodent, one non-rodent) as per regulatory guidelines for toxicity studies.
-
Dose Selection: Based on acute toxicity and dose-ranging studies, select at least three dose levels (low, medium, and high) and a control group.
-
Administration: Administer this compound daily for the duration of the study (e.g., 90 days). The route of administration should be relevant to the intended clinical use.
-
Clinical Observations: Conduct and record detailed clinical observations daily, including changes in behavior, appearance, and signs of toxicity.
-
Body Weight and Food Consumption: Measure and record body weight and food consumption weekly.
-
Interim Blood and Urine Analysis: Collect blood and urine samples at specified intervals (e.g., monthly) for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, perform a complete necropsy. Collect and weigh major organs. Preserve tissues in formalin for histopathological examination by a qualified veterinary pathologist.
-
Data Evaluation: Analyze all collected data for dose-dependent changes and establish the NOAEL.[9]
Visualizations
Caption: this compound's mechanism of action via beta-adrenergic receptor blockade.
Caption: Workflow for a chronic this compound administration study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 4. This compound | 104051-20-9 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetic variability of beta‐adrenergic blocking agents used in cardiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute and sub-chronic toxicity study of novel polyherbal formulation in non-alcoholic fatty liver using Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Hemodynamic Effects of Brefonalol and Propranolol
This guide provides a detailed comparison of the hemodynamic effects of Brefonalol and Propranolol, intended for researchers, scientists, and professionals in drug development. The information is based on available experimental data to facilitate an objective evaluation of these two beta-adrenergic antagonists.
Introduction
Propranolol is a well-established non-selective beta-adrenergic receptor antagonist widely used in the management of cardiovascular diseases.[1][2][3] Its primary mechanism of action involves the competitive blockade of both β1- and β2-adrenergic receptors.[3][4] This blockade results in reductions in heart rate, myocardial contractility, and cardiac output.[1] this compound is also a beta-adrenergic receptor blocker that was investigated for its antihypertensive effects.[5][6] Notably, this compound is described as a beta-blocker with additional vasodilating properties, suggesting a different hemodynamic profile compared to traditional non-selective beta-blockers like Propranolol.[5]
Hemodynamic Effects: A Comparative Analysis
A key study by Halabi et al. provides a direct comparison of the hemodynamic effects of single oral doses of this compound and Propranolol in patients with arterial hypertension. The study highlights the distinct profiles of the two drugs, particularly concerning their effects on peripheral vascular resistance.
Quantitative Data Summary
The following table summarizes the key hemodynamic parameters measured after the administration of Propranolol (80 mg), this compound (50 mg and 100 mg), and placebo.
| Hemodynamic Parameter | Propranolol (80 mg) | This compound (50 mg) | This compound (100 mg) | Placebo |
| Blood Pressure | Significant Reduction | Significant Reduction | Significant Reduction | No Significant Change |
| Heart Rate | Significant Reduction | Significant Reduction | Significant Reduction | No Significant Change |
| Cardiac Output | Significant Reduction | Significant Reduction | Significant Reduction | No Significant Change |
| Stroke Volume | Reduction | Increase | Comparable to Propranolol | No Significant Change |
| Total Peripheral Resistance | Increase | No Significant Change/Slight Decrease | Increase | No Significant Change |
| Reactive Hyperemia | Not Reported | Increase | Not Reported | No Significant Change |
Data synthesized from Halabi A, et al. J Cardiovasc Pharmacol. 1990.[5]
Experimental Protocols
The comparative data presented above was obtained from a placebo-controlled, randomized, cross-over study involving 16 patients with arterial hypertension (WHO stages I and II).[5]
Study Design:
-
Participants: 16 patients (10 male, 6 female), with a mean age of 50.6 ± 10.4 years.
-
Interventions: Single oral doses of:
-
Placebo
-
Propranolol (80 mg)
-
This compound (50 mg)
-
This compound (100 mg)
-
-
Methodology: The study followed a randomized, cross-over design.
-
Measurements: Hemodynamic parameters were assessed noninvasively at baseline and at 2, 4, 6, 10, and 24 hours post-administration.
-
Techniques:
-
Mechano- and impedance cardiography were used to measure cardiac parameters.
-
Venous occlusion plethysmography was employed to assess peripheral hemodynamics.[5]
-
Below is a workflow diagram of the experimental protocol.
Caption: Experimental workflow for the comparative hemodynamic study.
Signaling Pathways
The distinct hemodynamic profiles of this compound and Propranolol stem from their interactions with adrenergic receptors and potentially other signaling pathways.
Propranolol Signaling Pathway
Propranolol is a non-selective antagonist of β1 and β2-adrenergic receptors. Its primary effects are mediated through the blockade of the canonical Gs-protein signaling cascade in response to catecholamines like epinephrine and norepinephrine.
Caption: Propranolol's mechanism of action via β-adrenergic blockade.
This compound Signaling Pathway
This compound also acts as a beta-adrenergic receptor antagonist, sharing the core mechanism of Propranolol. However, its vasodilating properties suggest an additional mechanism of action that counteracts the typical beta-blocker-induced increase in peripheral resistance. While the precise molecular mechanism of this compound's vasodilatory effect is not fully elucidated in publicly available literature, it is hypothesized to involve direct smooth muscle relaxation or modulation of other vasoactive pathways.
Caption: this compound's dual mechanism: β-blockade and vasodilation.
Conclusion
Propranolol exerts its hemodynamic effects primarily through non-selective beta-adrenergic blockade, leading to reductions in heart rate, cardiac output, and an increase in total peripheral resistance.[5] In contrast, this compound, while also a beta-blocker, demonstrates a more balanced or even favorable hemodynamic profile at certain doses due to its vasodilating properties.[5] The 50 mg dose of this compound, in particular, was shown to decrease blood pressure and heart rate without the concomitant increase in peripheral resistance seen with Propranolol, and it even increased stroke volume.[5] This suggests that this compound's vasodilatory action effectively counteracts the reflex vasoconstriction typically associated with beta-blockade. These findings indicate that this compound may offer a therapeutic advantage in certain hypertensive patient populations where maintaining or improving peripheral blood flow is desirable. Further research would be beneficial to fully elucidate the molecular mechanisms underlying this compound's vasodilatory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 104051-20-9 | Benchchem [benchchem.com]
- 4. CV Pharmacology | Vasodilator Drugs [cvpharmacology.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
A Comparative Analysis of Brefonalol and Carvedilol on Vascular Relaxation
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the vascular relaxation properties of Brefonalol and Carvedilol. The available scientific literature presents a significant disparity in the depth of research, with extensive data on Carvedilol and limited information on this compound.
Introduction
This compound and Carvedilol are both classified as beta-adrenergic receptor antagonists with vasodilatory properties.[1][2] While Carvedilol is a well-established therapeutic agent with a multifaceted mechanism of action, this compound was the subject of research around 1990 and is not currently marketed.[1] This guide synthesizes the available experimental data and mechanistic understanding of both compounds to facilitate a comparative assessment of their effects on vascular relaxation.
Comparative Overview of Mechanistic Profiles
| Feature | This compound | Carvedilol |
| Primary Mechanism | Beta-adrenergic receptor blockade[3] | Non-selective beta-adrenergic receptor blockade and alpha-1 adrenergic receptor blockade[2][4] |
| Vasodilatory Mechanism | Implied to have vasodilatory effects, but the specific mechanism is not well-documented in available literature.[1] | Primarily through alpha-1 receptor antagonism, leading to relaxation of vascular smooth muscle.[4] Also possesses antioxidant and potential calcium channel blocking activities at higher concentrations.[5] |
| Receptor Selectivity | Beta-adrenergic receptor blocker[3] | Non-selective beta-blocker (β1 and β2) and alpha-1 blocker[2] |
| Clinical Use | Not marketed[1] | Treatment of hypertension, heart failure, and angina pectoris[5] |
Note: The information available for this compound is significantly limited, preventing a detailed quantitative comparison.
In-Depth Analysis of Carvedilol's Vascular Effects
Carvedilol's vasodilatory action is a key feature that distinguishes it from many other beta-blockers.[2] This effect is primarily attributed to its potent antagonism of alpha-1 adrenergic receptors located on vascular smooth muscle.[4] Blockade of these receptors inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral vascular resistance.[4]
Furthermore, Carvedilol exhibits antioxidant properties, which may contribute to its vascular benefits.[5] It has been shown to inhibit lipid peroxidation and scavenge free radicals, which can improve endothelial function.[5] Some studies also suggest a calcium channel blocking effect at higher concentrations, which would further contribute to vasodilation.
Signaling Pathways of Carvedilol-Induced Vasodilation
The vasodilatory effects of Carvedilol are mediated through distinct signaling pathways. The primary pathway involves the blockade of alpha-1 adrenergic receptors, which prevents the activation of the Gq-protein coupled signaling cascade. This, in turn, inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium levels and subsequent smooth muscle relaxation.
Simultaneously, as a non-selective beta-blocker, Carvedilol antagonizes beta-adrenergic receptors in various tissues, including the heart and blood vessels.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasodilatory Mechanisms of Labetalol and Nebivolol
In the landscape of cardiovascular therapeutics, third-generation beta-blockers have emerged as a significant advancement, offering vasodilatory effects in addition to their primary beta-adrenergic receptor antagonism. This dual action provides a more comprehensive approach to managing conditions such as hypertension. This guide provides a detailed comparison of the distinct vasodilatory mechanisms of two prominent third-generation beta-blockers: labetalol and nebivolol. While the initially requested "Brefonalol" is not a recognized beta-blocker, labetalol serves as an excellent comparative agent to nebivolol due to its different vasodilatory pathway.
This comparison is intended for researchers, scientists, and drug development professionals, offering insights into the nuanced pharmacological actions that differentiate these agents.
Core Vasodilatory Mechanisms: A Tale of Two Pathways
Labetalol and nebivolol achieve vasodilation through fundamentally different signaling pathways. Labetalol's vasodilatory effect is primarily attributed to its ability to block alpha-1 adrenergic receptors, while nebivolol's action is mediated through the stimulation of nitric oxide synthase.
Labetalol: Alpha-1 Adrenergic Receptor Blockade
Labetalol is a non-selective beta-blocker that also possesses antagonistic activity at alpha-1 adrenergic receptors.[1][2][3] This dual blockade is the cornerstone of its vasodilatory action. The binding of catecholamines (e.g., norepinephrine) to alpha-1 adrenergic receptors on vascular smooth muscle cells typically triggers a signaling cascade that leads to vasoconstriction. By blocking these receptors, labetalol inhibits this process, resulting in the relaxation of vascular smooth muscle and subsequent vasodilation.[4][5] This reduction in peripheral vascular resistance contributes significantly to its antihypertensive effect.[2]
Nebivolol: Nitric Oxide Synthase Stimulation
Nebivolol, in contrast, is a highly selective beta-1 adrenergic receptor antagonist.[6] Its vasodilatory properties are not a result of alpha-blockade but rather its unique ability to stimulate the endothelial L-arginine/nitric oxide (NO) pathway.[7] This is primarily achieved through agonism of beta-3 adrenergic receptors located on endothelial cells. Activation of these receptors leads to the stimulation of endothelial nitric oxide synthase (eNOS), which in turn catalyzes the production of NO.[7] Nitric oxide then diffuses to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and ultimately causing vasodilation.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the vasodilatory and receptor-binding properties of labetalol and nebivolol.
| Parameter | Labetalol | Nebivolol | Reference |
| Primary Vasodilatory Mechanism | Alpha-1 Adrenergic Blockade | Nitric Oxide Synthase Stimulation | [1][7] |
| Receptor Selectivity | Non-selective beta-blocker (β1 and β2), Selective alpha-1 blocker | Highly selective beta-1 blocker | [1][6] |
| Beta to Alpha Blocking Potency Ratio (Oral) | 3:1 | Not Applicable | [1] |
| Beta to Alpha Blocking Potency Ratio (Intravenous) | 6.9:1 | Not Applicable | [1] |
Experimental Protocols
The understanding of these distinct mechanisms is built upon a foundation of rigorous experimental studies. Below are representative protocols for investigating the vasodilatory actions of these drugs.
Protocol 1: Assessment of Alpha-1 Adrenergic Blockade (for Labetalol)
Objective: To determine the antagonistic effect of labetalol on alpha-1 adrenergic receptor-mediated vasoconstriction.
Methodology:
-
Tissue Preparation: Isolated arterial rings (e.g., from rat aorta) are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Contraction Induction: A cumulative concentration-response curve is generated for an alpha-1 adrenergic agonist (e.g., phenylephrine) to establish a baseline contractile response.
-
Antagonist Incubation: The arterial rings are washed and then incubated with varying concentrations of labetalol for a predetermined period (e.g., 30 minutes).
-
Repeat Agonist Response: The cumulative concentration-response curve for the alpha-1 agonist is repeated in the presence of labetalol.
-
Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of labetalol is quantified to determine its potency as an alpha-1 antagonist (pA2 value).
Protocol 2: Measurement of Nitric Oxide Production (for Nebivolol)
Objective: To quantify the ability of nebivolol to stimulate nitric oxide production in endothelial cells.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate growth media.
-
Nitric Oxide Detection: A fluorescent probe for nitric oxide (e.g., DAF-FM diacetate) is loaded into the cells.
-
Drug Stimulation: The cells are then stimulated with various concentrations of nebivolol.
-
Fluorescence Measurement: The increase in fluorescence, which is proportional to the amount of nitric oxide produced, is measured using a fluorescence microscope or a plate reader.
-
Inhibitor Control: To confirm the involvement of eNOS, the experiment is repeated in the presence of an eNOS inhibitor (e.g., L-NAME). A significant reduction in nebivolol-induced fluorescence in the presence of the inhibitor confirms the NO-dependent mechanism.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct vasodilatory signaling pathways of labetalol and nebivolol.
Caption: Labetalol's vasodilatory mechanism.
Caption: Nebivolol's vasodilatory mechanism.
Conclusion
Labetalol and nebivolol, both classified as third-generation beta-blockers, offer vasodilatory effects through distinct and well-characterized mechanisms. Labetalol's vasodilation is a direct consequence of its alpha-1 adrenergic receptor blockade, a property not shared by nebivolol.[1][7] Conversely, nebivolol's vasodilatory action is mediated by the stimulation of nitric oxide production via beta-3 adrenergic receptor agonism, a unique mechanism among clinically used beta-blockers.[7] This fundamental difference in their mode of action has important implications for their hemodynamic profiles and potential clinical applications. A thorough understanding of these divergent pathways is crucial for the rational design and development of future cardiovascular drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Role of vasodilation in the antihypertensive and antianginal effects of labetalol: implications for therapy of combined hypertension and angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism for labetalol | Filo [askfilo.com]
- 4. goodrx.com [goodrx.com]
- 5. What is the mechanism of Labetalol Hydrochloride? [synapse.patsnap.com]
- 6. Beta blocker - Wikipedia [en.wikipedia.org]
- 7. The vasodilatory beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the antihypertensive effect of Brefonalol in multiple animal models
A Note to Our Readers: The initial intent of this guide was to provide a comparative analysis of the antihypertensive effects of Brefonalol. However, a comprehensive search of the scientific literature did not yield sufficient experimental data on this compound in animal models. Therefore, this guide has been adapted to provide a robust comparison of two well-established beta-blockers, Labetalol and Propranolol , and the angiotensin-converting enzyme (ACE) inhibitor, Benazepril , in relevant animal models of hypertension. This guide serves as a practical framework for researchers and drug development professionals to design and evaluate preclinical studies for novel antihypertensive agents.
Executive Summary
This guide provides a comparative overview of the antihypertensive efficacy of Labetalol, Propranolol, and Benazepril in two widely used preclinical models of hypertension: the Spontaneously Hypertensive Rat (SHR) and a canine model of induced renal hypertension. The data presented is collated from multiple studies to offer a comprehensive understanding of the dose-dependent effects and experimental considerations for these agents. Detailed experimental protocols for inducing hypertension and assessing drug efficacy are provided to facilitate the design of future preclinical trials.
Comparative Efficacy of Antihypertensive Agents
The following tables summarize the quantitative data on the antihypertensive effects of Labetalol, Propranolol, and Benazepril in the respective animal models.
Table 1: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Drug | Dose | Route of Administration | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Reference |
| Labetalol | 25 mg/kg/day | Oral | 1.5 weeks | Prevention of hypertension development noted | [1] |
| 50 mg/kg/day | Oral | 1.5 weeks | Prevention of hypertension development noted | [1] | |
| 100 mg/kg/day | Oral | 1.5 weeks | Prevention of hypertension development noted | [1] | |
| 4 mg/kg | Oral | Daily | Decreased by ~30 mmHg | [2] | |
| 8 mg/kg | Oral | Daily | Decreased by ~30 mmHg | [2] | |
| Propranolol | 16 mg/kg/day | Oral | 8 weeks | No significant effect | [3] |
| 64 mg/kg/day | Oral | 8 weeks | Significantly lower than untreated SHR | [3] | |
| 0.2 mg/kg | Oral | Daily | Delayed development of hypertension | [2] | |
| 0.4 mg/kg | Oral | Daily | Prevented development of hypertension | [2] |
Table 2: Antihypertensive Effects in a Canine Model of Renal Hypertension
| Drug | Dose | Route of Administration | Duration of Treatment | Change in Blood Pressure | Reference |
| Benazepril | 2 mg/kg | Oral | 2 weeks | Significant decrease in blood pressure | [4] |
| 0.25-0.5 mg/kg | Oral | Once or twice daily | Standard dosage for hypertension | [5][6] |
Experimental Protocols
Spontaneously Hypertensive Rat (SHR) Model
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[7][8]
Protocol for Hypertension Development:
-
Animal Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[9]
-
Development of Hypertension: Hypertension in SHR develops spontaneously without any surgical or chemical induction.[10][11] Blood pressure starts to rise from 5-6 weeks of age and reaches a systolic pressure of 180-200 mmHg in adulthood.[8]
-
Blood Pressure Measurement: Systolic blood pressure is typically measured non-invasively using the tail-cuff method.[9] For continuous and more accurate measurements, radiotelemetry devices can be surgically implanted.
dot
Canine Model of Renal Hypertension
This model mimics secondary hypertension caused by renal disease.
Protocol for Induction of Renal Hypertension:
-
Animal Model: Adult mongrel dogs are commonly used.[4]
-
Induction Method: A common method is the 7/8 renal ablation. This involves surgical removal of one kidney and infarction of two-thirds of the contralateral kidney.[4] Another method is the "wrapping" technique where one or both kidneys are wrapped in cellophane to induce a fibrocollagenous shell, leading to compression and hypertension.
-
Confirmation of Hypertension: Blood pressure is monitored post-surgery. A significant and sustained increase in blood pressure confirms the hypertensive state. This is often accompanied by an increase in blood urea nitrogen (BUN) and creatinine, and a decrease in creatinine clearance.[4]
-
Blood Pressure Measurement: Blood pressure can be measured directly via telemetry, which provides continuous and accurate readings.[4]
dot
Mechanism of Action Signaling Pathways
The antihypertensive effects of beta-blockers and ACE inhibitors are mediated through distinct signaling pathways.
dot
Conclusion
This comparative guide provides valuable insights into the preclinical evaluation of antihypertensive agents. The data on Labetalol and Propranolol in the SHR model demonstrate the dose-dependent efficacy of beta-blockers in a genetic model of hypertension. The findings for Benazepril in the canine renal hypertension model highlight the effectiveness of ACE inhibitors in a model of secondary hypertension. The detailed experimental protocols and signaling pathway diagrams offer a practical resource for researchers designing and interpreting preclinical studies in the field of cardiovascular pharmacology. While direct data for this compound was unavailable, the framework presented here can be readily adapted to evaluate novel antihypertensive compounds.
References
- 1. [Antihypertensive effects of labetalol in three types of hypertensive models of rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of labetalol and propranolol on the development of hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of chronic treatment with propranolol on blood pressure and cardiovascular reactivity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benazepril for Dogs: Heart and kidney health benefits [singlecare.com]
- 6. Benazepril (Fortekor®, Lotensin®) for Dogs and Cats [petplace.com]
- 7. inotiv.com [inotiv.com]
- 8. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 9. Treatment of spontaneously hypertensive rats during pregnancy and lactation with the antioxidant tempol lowers blood pressure and reduces oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 11. Mechanisms of spontaneous hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Brefonalol with third-generation beta-blockers
In the landscape of cardiovascular therapeutics, beta-blockers have evolved from non-selective agents to highly specialized third-generation drugs with vasodilatory properties. This guide provides a detailed head-to-head comparison of the lesser-known beta-blocker, Brefonalol, with prominent third-generation beta-blockers: Nebivolol, Carvedilol, and Labetalol. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, hemodynamic effects, and the experimental data supporting these findings.
Overview of Mechanisms of Action
Third-generation beta-blockers are distinguished by their vasodilatory effects, which are achieved through various mechanisms beyond simple beta-adrenoceptor antagonism. This dual action allows for blood pressure reduction not only by decreasing cardiac output but also by reducing peripheral vascular resistance.
This compound is a beta-adrenergic antagonist with demonstrated vasodilating properties.[1][2] While its complete mechanism of vasodilation is not extensively documented in recent literature, studies from around 1990 suggest it provides a balanced effect of beta-blockade and vasodilation.[3]
Nebivolol is a highly selective beta-1 adrenergic receptor antagonist.[4] Its vasodilatory effect is unique among beta-blockers and is mediated by the stimulation of endothelial nitric oxide synthase (eNOS) via beta-3 adrenergic receptor agonism, leading to nitric oxide (NO)-mediated vasodilation.[5]
Carvedilol is a non-selective beta-blocker that also blocks alpha-1 adrenergic receptors.[6][7] This alpha-1 blockade is the primary mechanism for its vasodilatory action, leading to a reduction in peripheral vascular resistance.[7]
Labetalol also exhibits a dual mechanism of action, acting as a non-selective beta-blocker and an alpha-1 adrenergic antagonist.[8][9] The ratio of its beta- to alpha-blocking activity varies depending on the route of administration.[8]
Comparative Hemodynamic Effects
The following tables summarize the quantitative hemodynamic data from clinical studies investigating the effects of this compound, Nebivolol, Carvedilol, and Labetalol. It is important to note that direct head-to-head trials of this compound against third-generation beta-blockers are not available in the reviewed literature. The data for this compound is presented from a comparative study against the second-generation beta-blocker, propranolol.
Table 1: Hemodynamic Effects of this compound vs. Propranolol in Hypertensive Patients
| Parameter | This compound (50 mg) | This compound (100 mg) | Propranolol (80 mg) | Placebo |
| Change in Blood Pressure | Significant Decrease | Significant Decrease | Significant Decrease | No Significant Change |
| Change in Heart Rate | Significant Decrease | Significant Decrease | Significant Decrease | No Significant Change |
| Change in Cardiac Output | Significant Decrease | Significant Decrease | Significant Decrease | No Significant Change |
| Change in Stroke Volume | Increase | Comparable to Propranolol | Decrease | No Significant Change |
| Change in Total Peripheral Resistance | Not specified | Increase | Increase | No Significant Change |
| Change in Reactive Hyperemia | Increase | Not specified | Not specified | No Significant Change |
Source: Halabi A, et al. J Cardiovasc Pharmacol. 1990.[3]
Table 2: Hemodynamic Effects of Nebivolol in Hypertensive Patients
| Parameter | Nebivolol (5 mg/day for 8 weeks) | Placebo |
| Change in Central Aortic Systolic BP (mmHg) | -6.5 | No Significant Change |
| Change in Central Aortic Diastolic BP (mmHg) | -7.8 | No Significant Change |
| Change in Heart Rate (bpm) | -7.6 | No Significant Change |
| Change in Urinary Nitrate/Nitrite Excretion | ~+60% | No Significant Change |
Source: Avolio A, et al. J Hypertens. 2012.[10]
Table 3: Comparative Hemodynamic Effects of Carvedilol vs. Metoprolol in Hypertensive Patients (4 weeks of monotherapy)
| Parameter | Carvedilol | Metoprolol |
| Change in Cardiac Output | No significant change | Significant Decrease |
| Change in Systemic Vascular Resistance | Significant Decrease | Significant Increase |
| Change in Femoral Artery Resistance | Significant Decrease | Significant Increase |
Source: Düsing R, et al. Am J Hypertens. 1998.[11][12]
Table 4: Acute Hemodynamic Effects of Labetalol in Hypertensive Patients (Single Oral Dose)
| Parameter | Labetalol (200 mg) | Placebo |
| Change in Systolic Blood Pressure (mmHg) | -11 to -23 | +4 to +5 |
| Change in Diastolic Blood Pressure (mmHg) | -9 to -12 | +2 to +5 |
| Change in Total Systemic Resistance (dynes-sec·cm⁻⁵) | -259 to -390 | +42 to +74 |
| Change in Heart Rate | No significant change | No significant change |
| Change in Cardiac Index | No significant change | No significant change |
Source: Wallin JD, et al. Clin Pharmacol Ther. 1983.[13]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for the vasodilatory effects of this compound and the established pathways for Nebivolol, Carvedilol, and Labetalol.
Figure 1: Hypothesized signaling pathway for this compound's vasodilatory effect.
Figure 2: Nebivolol's NO-mediated vasodilatory signaling pathway.
Figure 3: Alpha-1 blockade-mediated vasodilation by Carvedilol and Labetalol.
Experimental Protocols
The hemodynamic data presented in this guide were obtained through various experimental methodologies. A summary of the key protocols is provided below.
4.1. This compound vs. Propranolol Study
-
Study Design: A placebo-controlled, randomized, cross-over study.
-
Participants: 16 patients with arterial hypertension (WHO stages I and II).
-
Interventions: Single oral doses of placebo, 80 mg of propranolol, and 50 mg and 100 mg of this compound.
-
Hemodynamic Measurements:
-
Noninvasive Mechano- and Impedance Cardiography: These techniques were used to assess cardiac parameters. Impedance cardiography measures changes in thoracic electrical impedance to estimate stroke volume and cardiac output.
-
Venous Occlusion Plethysmography: This method was employed to measure limb blood flow and assess vascular resistance. It involves inflating a cuff on a limb to occlude venous outflow while monitoring the increase in limb volume, which reflects arterial inflow.
-
-
Data Collection: Measurements were taken before and at 2, 4, 6, 10, and 24 hours after drug administration.[3]
4.2. Nebivolol Study
-
Study Design: A double-blind, placebo-controlled, parallel-group randomized clinical trial.
-
Participants: 50 individuals with prehypertension.
-
Interventions: Nebivolol (5 mg per day) or placebo for 8 weeks.
-
Hemodynamic Measurements:
-
Pulse Wave Analysis: Applanation tonometry was used to measure the radial artery pressure waveform, from which central aortic pressures and the aortic augmentation index were derived.
-
Pulse Wave Velocity (PWV): Carotid-to-femoral PWV was measured to assess arterial stiffness.
-
-
Biochemical Analysis: Urinary nitrate/nitrite excretion was measured as a surrogate for nitric oxide production.[10]
4.3. Carvedilol vs. Metoprolol Study
-
Study Design: A randomized, single-blind study.
-
Participants: 24 hypertensive patients.
-
Interventions: Monotherapy with either metoprolol or carvedilol for 4 weeks.
-
Hemodynamic Measurements: Resting hemodynamics were measured using undisclosed specific methods, but parameters included cardiac output, systemic vascular resistance, and femoral artery resistance.
-
Data Collection: Measurements were taken before, at 2 and 24 hours after the first dose, and after 4 weeks of therapy.[11][12]
4.4. Labetalol Study
-
Study Design: A randomized, placebo-controlled study.
-
Participants: 20 young (≤45 years) and 20 older (≥55 years) adult patients with mild hypertension.
-
Interventions: A single oral dose of labetalol (200 mg) or placebo.
-
Hemodynamic Measurements: Hemodynamic parameters were recorded, including systolic and diastolic blood pressure, total systemic resistance, heart rate, stroke volume index, and cardiac index. The specific non-invasive or invasive methods used were not detailed in the abstract.
-
Data Collection: Measurements were taken immediately before and two hours after ingestion of the study drug.[13]
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and the third-generation beta-blockers Nebivolol, Carvedilol, and Labetalol. While all possess vasodilatory properties, their underlying mechanisms differ significantly, leading to varied hemodynamic effects. Nebivolol's unique NO-mediated vasodilation and Carvedilol and Labetalol's alpha-1 blockade represent significant advancements in beta-blocker therapy.
The available data on this compound, although limited, suggests it has a favorable hemodynamic profile compared to traditional non-vasodilating beta-blockers, with an ability to increase stroke volume at certain doses. However, the lack of modern, direct comparative studies with third-generation agents makes it difficult to definitively position this compound in the current therapeutic landscape. Further research into this compound's precise mechanism of vasodilation and its comparative efficacy and safety would be necessary to fully elucidate its potential role in cardiovascular medicine. This guide serves as a foundational resource for understanding the key differences and to inform future research and development in this important class of drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nitric oxide mechanisms of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of labetalol, an alpha and beta adrenergic blocking agent, in hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Central Hemodynamics in Prehypertension: Effect of the β‐Adrenergic Antagonist Nebivolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemodynamic differences between metoprolol and carvedilol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Hemodynamic effects of labetalol in young and older adult hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Results for Brefonalol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Brefonalol and alternative third-generation beta-blockers, Carvedilol and Nebivolol. The objective is to cross-validate available in vitro and in vivo findings to inform preclinical and clinical research. Due to the limited availability of specific quantitative data for this compound in the public domain, this comparison relies on its known qualitative effects and more detailed data for its alternatives.
Mechanism of Action & Signaling Pathway
This compound is a beta-adrenoceptor antagonist with vasodilating properties. Like other third-generation beta-blockers, it targets the beta-adrenergic signaling pathway. Beta-1 adrenergic receptor blockade in the heart reduces heart rate and contractility, while vasodilation helps to lower blood pressure.
A Comparative Guide to the Efficacy of Brefonalol and Other Vasodilating Beta-Blockers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the vasodilating beta-blocker Brefonalol with other agents in its class, supported by available experimental data. Due to the limited clinical research on this compound, which was primarily studied around 1990 and is not currently marketed, this comparison relies on the key available studies and draws parallels with more extensively researched vasodilating beta-blockers such as Carvedilol, Labetalol, and Nebivolol.[1]
Data Presentation: Hemodynamic Effects
The following tables summarize the quantitative data from a key clinical trial comparing this compound to the non-vasodilating beta-blocker Propranolol.[2] This data provides insight into this compound's combined beta-blocking and vasodilating properties.
Table 1: Hemodynamic Effects of Single Oral Doses of this compound and Propranolol in Patients with Arterial Hypertension [2]
| Parameter | Placebo | Propranolol (80 mg) | This compound (50 mg) | This compound (100 mg) |
| Blood Pressure | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Heart Rate | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Cardiac Output | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Stroke Volume | No significant change | Significant reduction | Increased | Comparable to Propranolol |
| Total Peripheral Resistance | No significant change | Increased | No significant change | Increased |
| Reactive Hyperemia | No significant change | No significant change | Increased | No significant change |
Note: "Significant reduction" or "Increased" indicates a statistically significant change from baseline as reported in the study. Exact percentage changes were not consistently provided in the abstract.
Experimental Protocols
The primary clinical trial assessing the hemodynamic effects of this compound employed a rigorous methodology to compare its acute effects against a standard beta-blocker and placebo.
Study Design: Hemodynamic Assessment of this compound[2]
-
Design: A placebo-controlled, randomized, cross-over study.
-
Participants: 16 patients (10 males, 6 females; mean age 50.6 years) with arterial hypertension (WHO stages I and II).
-
Interventions: Single oral doses of placebo, 80 mg of propranolol, 50 mg of brefanolol, and 100 mg of brefanolol were administered to each patient in a randomized sequence.
-
Measurements: Hemodynamic parameters were assessed noninvasively at baseline and at 2, 4, 6, 10, and 24 hours post-administration.
-
Techniques:
-
Mechano- and Impedance Cardiography: Used to determine cardiac output and stroke volume.
-
Venous Occlusion Plethysmography: Employed to measure peripheral blood flow and assess reactive hyperemia.
-
Standard Blood Pressure and Heart Rate Monitoring.
-
Signaling Pathways and Mechanisms of Action
Vasodilating beta-blockers achieve their effects through various signaling pathways. While the precise vasodilatory mechanism of this compound is not extensively documented, other third-generation beta-blockers provide established models.
-
This compound: Possesses both beta-adrenergic blocking and vasodilating properties. The increase in stroke volume and reactive hyperemia at the 50 mg dose suggests a reduction in peripheral vascular resistance, though the specific molecular pathway for this vasodilation is not clearly elucidated in available literature.[2]
-
Carvedilol and Labetalol: These agents exhibit non-selective beta-blockade and additional alpha-1 adrenergic receptor antagonism.[3][4] The blockade of alpha-1 receptors in vascular smooth muscle prevents norepinephrine-induced vasoconstriction, leading to vasodilation.
-
Nebivolol: This cardioselective beta-1 blocker has a unique vasodilatory mechanism mediated by the stimulation of nitric oxide (NO) production from the vascular endothelium.[5][6] NO activates guanylyl cyclase in vascular smooth muscle, leading to increased cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.
Diagrams of Signaling Pathways
Caption: Alpha-1 Adrenergic Receptor Blockade by Carvedilol and Labetalol.
Caption: Nitric Oxide-Mediated Vasodilation by Nebivolol.
Experimental Workflow Diagram
Caption: Cross-over Clinical Trial Experimental Workflow.
Concluding Remarks
This compound demonstrated a capacity for both beta-blockade and vasodilation, with a seemingly more balanced hemodynamic profile at a 50 mg dose compared to a 100 mg dose, which more closely resembled the effects of the non-vasodilating beta-blocker propranolol.[2] The increase in stroke volume and reactive hyperemia at the lower dose suggests a beneficial effect on peripheral circulation. However, the lack of extensive clinical data and its absence from the current market limit a direct and comprehensive comparison with widely used vasodilating beta-blockers like Carvedilol, Labetalol, and Nebivolol. These latter agents have well-defined vasodilatory mechanisms, either through alpha-1 blockade or nitric oxide pathway stimulation, and their efficacy and safety have been established in numerous large-scale clinical trials. Future research, should it be undertaken, would need to elucidate the specific molecular mechanisms of this compound's vasodilatory action and evaluate its long-term clinical outcomes against current standards of care.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hemodynamic effects of brefanolol and propranolol assessed by noninvasive methods in patients with arterial hypertension [pubmed.ncbi.nlm.nih.gov]
- 3. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 5. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]
- 6. ccjm.org [ccjm.org]
Assessing the reproducibility of Brefonalol's effects across different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed look at the reported effects of Brefonalol, a beta-adrenergic antagonist with vasodilating properties. While a comprehensive assessment of the reproducibility of its effects across different laboratories is hampered by a lack of publicly available studies, this document summarizes the existing data, outlines experimental protocols, and presents relevant biological pathways to serve as a resource for researchers in the field.
Hemodynamic Effects of this compound: A Single-Center Study
To date, the most comprehensive publicly available data on the hemodynamic effects of this compound in humans comes from a study conducted by Halabi et al. (1990).[1] This placebo-controlled, randomized, cross-over study compared single oral doses of this compound (50 mg and 100 mg) with propranolol (80 mg) and a placebo in 16 patients with arterial hypertension.[1]
The key findings from this study are summarized in the table below.
| Parameter | Placebo | Propranolol (80 mg) | This compound (50 mg) | This compound (100 mg) |
| Systolic Blood Pressure | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Diastolic Blood Pressure | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Heart Rate | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Cardiac Output | No significant change | Significant reduction | Significant reduction | Significant reduction |
| Stroke Volume | No significant change | Significant reduction | Increased | Not specified |
| Total Peripheral Resistance | No significant change | Increased | Not specified | Comparable to Propranolol |
| Reactive Hyperemia | No significant change | Not specified | Increased | Not specified |
Note: "Significant reduction" indicates a statistically significant decrease compared to baseline or placebo. The study by Halabi et al. (1990) noted that the 50 mg dose of this compound appeared to provide a more balanced relationship between its beta-blocking and vasodilating properties.[1]
Experimental Protocol: Halabi et al. (1990)
The following is a summary of the experimental protocol used in the pivotal study of this compound's hemodynamic effects.
Study Design: A placebo-controlled, randomized, cross-over study.
Participants: 16 patients (10 male, 6 female) with a mean age of 50.6 ± 10.4 years and mean body weight of 74.5 ± 8.9 kg, diagnosed with arterial hypertension (WHO stages I and II).[1]
Treatments: Single oral doses of:
-
Placebo
-
Propranolol (80 mg)
-
This compound (50 mg)
-
This compound (100 mg)
Hemodynamic Assessments: Measurements were taken before and at 2, 4, 6, 10, and 24 hours after drug administration.[1] The following noninvasive methods were used:
-
Mechano- and Impedance Cardiography: To assess cardiac output, stroke volume, and other cardiac parameters.[1]
-
Venous Occlusion Plethysmography: To measure blood flow and assess vascular resistance.[1]
This compound's Presumed Signaling Pathway
As a beta-adrenergic antagonist, this compound's primary mechanism of action is the blockade of β-adrenergic receptors.[2] These are G protein-coupled receptors that, when activated by catecholamines like epinephrine and norepinephrine, trigger a cascade of intracellular signaling events. The diagram below illustrates the generalized signaling pathway inhibited by a beta-blocker like this compound.
Caption: Generalized β-adrenergic signaling pathway blocked by this compound.
A Note on Reproducibility
The core principle of scientific validation rests on the ability of independent researchers to reproduce experimental findings. In the case of this compound, the current body of publicly accessible, peer-reviewed literature is dominated by a single key study investigating its hemodynamic effects in humans. While this study provides valuable initial data, the absence of corroborating or conflicting data from other laboratories makes a thorough assessment of the reproducibility of this compound's effects impossible at this time.
For a robust understanding of any compound's pharmacological profile, data from multiple independent research groups using consistent and well-documented methodologies is essential. The diagram below outlines a logical workflow for assessing such reproducibility, should further studies on this compound become available.
Caption: Logical workflow for assessing the reproducibility of experimental findings.
Conclusion
This compound is a beta-blocker with vasodilating properties that has shown efficacy in reducing blood pressure and heart rate in a single clinical study. However, the lack of further published research from independent laboratories prevents a comprehensive analysis of the reproducibility of its effects. This guide serves to present the available data and to highlight the need for further research to fully characterize the pharmacological profile and therapeutic potential of this compound. Researchers are encouraged to consider the existing data as a starting point for further investigation into this compound.
References
A comparative analysis of the safety profiles of Brefonalol and other beta-blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of Brefonalol, a lesser-known beta-adrenergic antagonist, and other widely prescribed beta-blockers, including propranolol, metoprolol, carvedilol, and bisoprolol. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds. Due to the limited publicly available data on this compound, this comparison is based on the available clinical and preclinical findings.
Executive Summary
Beta-blockers are a cornerstone in the management of various cardiovascular diseases. While their efficacy is well-established, their safety profiles can vary, influencing clinical decision-making. This guide synthesizes available data on the adverse effects, contraindications, and drug interactions of this compound in comparison to other commonly used beta-blockers. A notable limitation of this analysis is the sparse clinical trial data for this compound, with the primary source being a 1990 study by Halabi et al.
Comparative Safety Profiles: A Tabular Overview
The following table summarizes the known safety profiles of this compound and other selected beta-blockers. It is important to note that the data for this compound is significantly less comprehensive than for the other agents.
| Adverse Event | This compound | Propranolol | Metoprolol | Carvedilol | Bisoprolol |
| Cardiovascular | |||||
| Bradycardia | Reported | Common | Common | Common | Common |
| Hypotension | Reported | Common | Common | Common | Common |
| Heart Failure Exacerbation | Data not available | Possible | Possible | Possible | Possible |
| Cold Extremities | Data not available | Common | Common | Less Common | Less Common |
| Central Nervous System | |||||
| Dizziness/Lightheadedness | Data not available | Common | Common | Common | Common |
| Fatigue | Data not available | Common | Common | Common | Common |
| Insomnia/Nightmares | Data not available | Common | Less Common | Less Common | Less Common |
| Depression | Data not available | Possible | Possible | Possible | Possible |
| Respiratory | |||||
| Bronchospasm (in asthmatics) | Contraindicated (Non-selective) | Contraindicated (Non-selective) | Lower Risk (β1-selective) | Contraindicated (Non-selective) | Lower Risk (β1-selective) |
| Metabolic | |||||
| Masking of Hypoglycemia | Likely | Yes | Yes | Yes | Yes |
| Other | |||||
| Sexual Dysfunction | Data not available | Possible | Possible | Possible | Possible |
Note: "Data not available" for this compound indicates that specific information regarding these adverse events was not found in the reviewed literature. "Reported" signifies that the adverse event has been noted, but the incidence rate is not well-quantified in publicly available sources.
Key Experimental Protocols
A critical component of evaluating safety data is understanding the methodologies of the studies from which the data are derived.
Protocol for the Comparative Study of this compound and Propranolol (Halabi et al., 1990)
-
Study Design: A placebo-controlled, randomized, crossover study.
-
Participants: 16 patients with arterial hypertension (WHO stages I and II).
-
Intervention: Single oral doses of placebo, 80 mg of propranolol, and 50 mg and 100 mg of this compound.
-
Assessments: Hemodynamic parameters including blood pressure, heart rate, cardiac output, stroke volume, and total peripheral resistance were measured at baseline and at 2, 4, 6, 10, and 24 hours post-administration.
-
Methods: Non-invasive techniques were employed, including mechano- and impedance cardiography and venous occlusion plethysmography.
-
Key Findings: Both this compound and propranolol significantly reduced blood pressure and heart rate. The study noted that this compound possesses vasodilating properties in addition to its beta-blocking activity. Specific adverse event data beyond hemodynamic effects were not detailed in the abstract.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes is crucial for a deeper understanding of drug action and safety assessment.
Beta-Adrenergic Receptor Signaling Pathway
Beta-blockers exert their effects by antagonizing the action of catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors. This diagram illustrates the canonical signaling cascade.
Caption: Canonical beta-adrenergic receptor signaling pathway and the point of intervention for beta-blockers.
General Workflow for Preclinical Safety Assessment of a Novel Beta-Blocker
This diagram outlines a typical workflow for the preclinical safety and toxicology evaluation of a new chemical entity, such as a novel beta-blocker.
Caption: A generalized workflow for the preclinical safety evaluation of a novel beta-blocker.
Discussion and Conclusion
The available evidence suggests that this compound is a beta-blocker with additional vasodilating properties. The limited clinical data from the Halabi et al. study indicates its efficacy in reducing blood pressure and heart rate, comparable to propranolol. However, a comprehensive understanding of its safety profile is hampered by the lack of extensive clinical trials and post-marketing surveillance data that are readily available for other beta-blockers.
For researchers and drug development professionals, the case of this compound underscores the importance of robust and publicly accessible safety data for all investigational compounds. While its unique hemodynamic profile may offer therapeutic advantages, the absence of a detailed safety database makes it difficult to position it relative to established beta-blockers. Further studies would be required to fully characterize the safety and tolerability of this compound, including its potential for the common adverse effects associated with this drug class.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of any therapeutic agent should be evaluated based on a comprehensive review of all available clinical data and in consultation with qualified healthcare professionals.
Investigating the Differential In Vivo Effects of Brefonalol's Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Stereoisomerism in Beta-Blockers
Most beta-blockers are chiral molecules, existing as a pair of enantiomers which are non-superimposable mirror images of each other.[2][3] These enantiomers often interact differently with the chiral environment of the body, particularly with their target receptors and metabolizing enzymes.[5][6] For the majority of beta-blockers, the (-)-enantiomer (often the S-configuration) possesses significantly higher beta-blocking activity, while the (+)-enantiomer (often the R-configuration) is considerably less active at beta-adrenoceptors.[2][3][4] However, the less active enantiomer is not always inert and may contribute to other pharmacological effects or side effects.[2] Understanding these differences is crucial for rational drug design and therapy.
Comparative Pharmacodynamics of Beta-Blocker Enantiomers
The primary pharmacodynamic effect of beta-blockers is the antagonism of endogenous catecholamines (epinephrine and norepinephrine) at beta-adrenoceptors.[7][8] This action leads to a reduction in heart rate, myocardial contractility, and blood pressure. The stereoselectivity of this interaction is a well-established phenomenon.
Receptor Binding Affinity and Selectivity
The differential effects of enantiomers begin at the receptor level. One enantiomer typically exhibits a much higher affinity for the beta-adrenoceptor binding site. This is attributed to the three-point attachment model of drug-receptor interaction, where the specific spatial arrangement of functional groups in one enantiomer allows for a more favorable interaction.
Table 1: Comparative Receptor Blocking Activity of Beta-Blocker Enantiomers (Hypothetical for Brefonalol)
| Compound | Enantiomer | β1-Adrenoceptor Blocking Potency Ratio (vs. (+)-enantiomer) | β2-Adrenoceptor Blocking Potency Ratio (vs. (+)-enantiomer) | α1-Adrenoceptor Blocking Activity |
| Propranolol | (S)-(-)-Propranolol | ~100 | ~100 | None |
| (R)-(+)-Propranolol | 1 | 1 | None | |
| Metoprolol | (S)-(-)-Metoprolol | >43 | - | None |
| (R)-(+)-Metoprolol | 1 | - | None | |
| Carvedilol | (S)-(-)-Carvedilol | High | High | Equal to (R)-enantiomer |
| (R)-(+)-Carvedilol | Low | Low | Equal to (S)-enantiomer | |
| This compound (Hypothetical) | (S)-(-)-Brefonalol | Expected to be significantly higher | Expected to be significantly higher | To be determined |
| (R)-(+)-Brefonalol | 1 | 1 | To be determined |
Data for Propranolol, Metoprolol, and Carvedilol are based on published findings.[3][9]
In Vivo Cardiovascular Effects
The differences in receptor affinity translate to distinct in vivo cardiovascular effects. The enantiomer with higher beta-blocking activity will be primarily responsible for the therapeutic effects of the racemic mixture.
Experimental Protocol: In Vivo Assessment of Cardiovascular Effects in a Canine Model
This protocol is a standard method to assess the differential cardiovascular effects of beta-blocker enantiomers.
-
Animal Model: Anesthetized or conscious dogs instrumented for the measurement of heart rate, blood pressure, and cardiac contractility.
-
Drug Administration: Intravenous administration of escalating doses of (R)-Brefonalol, (S)-Brefonalol, and racemic this compound.
-
Isoproterenol Challenge: Before and after each dose of the study drug, an intravenous bolus of isoproterenol (a non-selective beta-agonist) is administered to induce a tachycardic and hypotensive response.
-
Data Analysis: The dose-dependent inhibition of the isoproterenol-induced changes in heart rate and blood pressure is quantified to determine the beta-blocking potency of each enantiomer.
-
Statistical Analysis: Dose-response curves are constructed, and the ED50 (the dose required to produce 50% of the maximal effect) is calculated for each enantiomer to compare their potencies.
Comparative Pharmacokinetics of Beta-Blocker Enantiomers
Stereoselectivity is also observed in the absorption, distribution, metabolism, and excretion (ADME) of beta-blocker enantiomers.[1][6] These differences can lead to variations in the plasma concentrations and duration of action of the individual enantiomers.
Table 2: Comparative Pharmacokinetic Parameters of Beta-Blocker Enantiomers (Hypothetical for this compound)
| Compound | Enantiomer | Oral Bioavailability | Plasma Protein Binding | Metabolism | Elimination Half-life |
| Propranolol | (S)-(-)-Propranolol | Lower | Higher | Slower clearance | Longer |
| (R)-(+)-Propranolol | Higher | Lower | Faster clearance | Shorter | |
| Metoprolol | (S)-(-)-Metoprolol | Similar to (R) | Similar to (R) | Slower clearance | Longer |
| (R)-(+)-Metoprolol | Similar to (S) | Similar to (S) | Faster clearance | Shorter | |
| This compound (Hypothetical) | (S)-(-)-Brefonalol | To be determined | To be determined | Expected to differ from (R) | Expected to differ from (R) |
| (R)-(+)-Brefonalol | To be determined | To be determined | Expected to differ from (S) | Expected to differ from (S) |
Data for Propranolol and Metoprolol are based on published findings.
Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers
-
Study Design: A randomized, double-blind, three-way crossover study.
-
Subjects: A cohort of healthy male and female volunteers.
-
Drug Administration: A single oral dose of (R)-Brefonalol, (S)-Brefonalol, and racemic this compound, with a washout period between each treatment.
-
Blood Sampling: Serial blood samples are collected at predefined time points over 24-48 hours post-dose.
-
Bioanalysis: Plasma concentrations of each enantiomer are determined using a validated stereospecific analytical method, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) for each enantiomer.
Visualizing the Mechanisms of Action and Experimental Design
Signaling Pathway of Beta-Adrenoceptor Blockade
The following diagram illustrates the general signaling pathway of a beta-adrenoceptor and the mechanism of action of a beta-blocker.
Caption: Beta-adrenoceptor signaling pathway and antagonism by a beta-blocker.
Experimental Workflow for In Vivo Cardiovascular Assessment
The following diagram outlines the workflow for the proposed in vivo study to assess the cardiovascular effects of this compound's enantiomers.
References
- 1. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 2. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 4. [beta-Adrenergic receptor blockers--a group of chiral drugs: different effects of each enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 9. Studies on the stereoisomers of beta-adrenoceptor antagonists in conscious A-V blocked dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Brefonalol: A Comparative Potency Analysis Against Established Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brefonalol is classified as a beta-adrenergic antagonist with vasodilating properties.[1] To contextualize its potential therapeutic efficacy, this document details the potencies of three leading beta-blockers:
-
Metoprolol: A cardioselective (β1-selective) beta-blocker.[4][5][6][7][8][9][10]
-
Carvedilol: A non-selective beta-blocker with additional alpha-1 blocking activity.[11][12][13][14]
The primary mechanisms of action for these drugs involve competitive antagonism at β-adrenergic receptors, leading to reduced heart rate, blood pressure, and cardiac contractility.[2][3][5][12] Potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency.
Data Presentation: Comparative Potency of Established Beta-Blockers
The following table summarizes the reported potency values (Ki and IC50) for Propranolol, Metoprolol, and Carvedilol at β1 and β2 adrenergic receptors. It is important to note that these values can vary based on the specific experimental conditions, such as the radioligand used, tissue source, and assay methodology.
| Drug | Target Receptor | Potency (Ki) [nM] | Potency (IC50) [nM] | Selectivity |
| Propranolol | β1-adrenergic | 1.8[15] | 18[16] | Non-selective |
| β2-adrenergic | 0.8[15] | - | ||
| Metoprolol | β1-adrenergic | - | 2573 (for human β1)[17] | β1-selective |
| β2-adrenergic | - | - | ||
| Carvedilol | β1-adrenergic | 0.32[11] | - | Non-selective (with α1 blockade) |
| β2-adrenergic | 0.13 - 0.40[11] | - |
Note: The absence of specific, publicly available IC50 or Ki values for this compound prevents a direct quantitative comparison.
Mandatory Visualization
Beta-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the activation of beta-adrenergic receptors and the mechanism of inhibition by beta-blockers.
Caption: Beta-adrenergic receptor signaling pathway and beta-blocker antagonism.
Experimental Protocols
The potency of beta-blockers is primarily determined through two key in vitro experimental methodologies: radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels.
Radioligand Binding Assay
This assay directly measures the affinity of a drug for a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for β-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target β-adrenergic receptor subtype (β1 or β2) are isolated from tissue homogenates or cultured cells.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol), which is known to bind to the receptor with high affinity, is incubated with the membrane preparation.
-
Incubation with Test Compound: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound).
-
Separation and Detection: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand via rapid filtration. The radioactivity of the filter-bound membrane fraction is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[18][19]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the functional consequence of receptor blockade.
Objective: To determine the IC50 of a test compound in inhibiting agonist-induced cAMP production.
Methodology:
-
Cell Culture: Whole cells expressing the target β-adrenergic receptor are cultured.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the beta-blocker (antagonist).
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to induce the production of cAMP.
-
Cell Lysis and cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available bioluminescent assays (e.g., GloSensor™ cAMP Assay).[20][21]
-
Data Analysis: The concentration of the beta-blocker that causes a 50% reduction in the agonist-induced cAMP production is determined as the IC50 value.
Conclusion
While a direct quantitative comparison of this compound's potency is hampered by the lack of specific IC50 and Ki values in the available literature, its classification as a beta-adrenergic antagonist places it within a well-understood therapeutic class. The provided data for Propranolol, Metoprolol, and Carvedilol offer a benchmark for the range of potencies and selectivities observed in established beta-blockers. The detailed experimental protocols for radioligand binding and cAMP functional assays provide a clear methodological framework for any future in vitro characterization of this compound's pharmacological profile. Such studies would be essential to definitively position this compound's potency relative to these established therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Metoprolol - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]
- 11. Carvedilol - Wikipedia [en.wikipedia.org]
- 12. GoodRx - Error [blocked.goodrx.com]
- 13. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Beta-1 adrenergic receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 17. metoprolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
A Head-to-Head Battle: Meta-Analysis of Vasodilating Beta-Blockers in Clinical Trials
A Comprehensive Comparison for Researchers and Drug Development Professionals
In the landscape of cardiovascular therapeutics, vasodilating beta-blockers have carved out a significant niche, offering a dual mechanism of action that combines beta-adrenergic blockade with vasodilation. This unique profile has made them a cornerstone in the management of heart failure and hypertension. This guide provides a meta-analysis of clinical trial data, offering an objective comparison of the performance of key vasodilating beta-blockers, supported by experimental data and detailed methodologies.
Unveiling the Mechanism: The Signaling Pathways of Vasodilating Beta-Blockers
Vasodilating beta-blockers exert their effects through distinct signaling pathways. Carvedilol and labetalol, for instance, also block alpha-1 adrenergic receptors, leading to vasodilation. Nebivolol, on the other hand, stimulates the release of nitric oxide (NO) from endothelial cells, a potent vasodilator.
The Meta-Analysis Workflow: A Systematic Approach to Evidence Synthesis
The evidence presented in this guide is the culmination of a rigorous meta-analysis process, adhering to the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines. This systematic approach ensures a comprehensive and unbiased synthesis of the available clinical trial data.
Comparative Efficacy: A Look at the Numbers
The following tables summarize the quantitative data from meta-analyses of key clinical trials, comparing vasodilating beta-blockers with non-vasodilating beta-blockers and with each other.
Table 1: Vasodilating vs. Non-Vasodilating Beta-Blockers in Heart Failure
| Outcome | Subgroup | Risk Ratio (95% CI) | p-value | Reference |
| All-Cause Mortality | Overall | 0.55 (0.38, 0.78) for vasodilating0.73 (0.64, 0.83) for non-vasodilating | 0.007 | [1][2][3] |
| Ischemic Heart Disease | 0.70 (0.60, 0.81) | 0.08 | [1][2] | |
| Non-Ischemic Heart Disease | 0.38 (0.18, 0.83) for vasodilating0.78 (0.63, 0.96) for non-vasodilating | 0.03 | [1][2] | |
| Cardiovascular Mortality | Overall | Similar, but wider CI for vasodilating | 0.14 | [2] |
| Hospitalization for Heart Failure | Overall | 0.64 (0.43, 0.94) for vasodilating0.67 (0.57, 0.78) for non-vasodilating | Similar | [2] |
Key Finding: A meta-analysis of 21 trials with 5,849 patients suggests that vasodilating beta-blockers have a greater effect on reducing overall mortality than non-vasodilating agents, particularly in patients with non-ischemic heart failure[1][2][3]. The reduction in overall mortality was 45% with vasodilating agents versus 27% with non-vasodilating agents[3].
Table 2: Carvedilol vs. Nebivolol in Heart Failure
| Outcome | Study Population | Hazard Ratio (95% CI) or Finding | Reference |
| Composite of All-Cause Mortality or Cardiovascular Hospital Admission | Elderly (≥70 years) with HF | Nebivolol: 0.86 (0.74, 0.99) vs. Placebo | [4][5][6] |
| All-Cause Mortality | Elderly (≥70 years) with HF | Nebivolol: 0.88 (0.71, 1.08) vs. Placebo (not significant) | [4][5][6] |
| Left Ventricular Ejection Fraction (LVEF) | Hypertensive CHF patients | Similar improvement in both groups | [7] |
| Cardiac Events (including death) | Hypertensive CHF patients | 26% in Carvedilol group vs. 22% in Nebivolol group (not significant) | [7] |
| Diastolic Function | Elderly HFpEF patients | No significant difference in improvement | [8] |
| Adverse Events Leading to Discontinuation | Elderly HFpEF patients | 12.9% in Carvedilol group vs. 16.1% in Nebivolol group | [8] |
Key Finding: In the SENIORS trial, nebivolol was effective in a composite endpoint of all-cause mortality or cardiovascular hospital admission in elderly patients with heart failure[4][5][6]. However, direct comparison studies have not consistently shown the superiority of one agent over the other in terms of improving LVEF or reducing cardiac events in hypertensive heart failure patients[7]. One study in elderly patients with heart failure with preserved ejection fraction found no significant difference between carvedilol and nebivolol in improving diastolic function[8]. A meta-analysis comparing carvedilol to β1-selective beta-blockers (including nebivolol) suggested a reduction in all-cause mortality with carvedilol in patients with heart failure[9].
Experimental Protocols: A Closer Look at Landmark Trials
The following are detailed methodologies for the key clinical trials that have shaped our understanding of vasodilating beta-blockers.
U.S. Carvedilol Heart Failure Trials Program
-
Objective: To evaluate the effect of carvedilol on survival in patients with chronic heart failure.
-
Study Design: A double-blind, placebo-controlled, stratified program with patients assigned to one of four protocols based on exercise capacity[10].
-
Patient Population: 1,094 patients with chronic heart failure (mild, moderate, or severe) and a left ventricular ejection fraction of ≤ 0.35[10]. Patients were on background therapy with digoxin, diuretics, and an ACE inhibitor[10].
-
Intervention: Patients were randomly assigned to receive either placebo (n=398) or carvedilol (n=696)[10]. The dose of carvedilol was gradually increased to target levels of 25-50mg twice daily[11].
-
Primary Endpoint: All-cause mortality[11].
-
Secondary Endpoints: Hospitalization for cardiovascular reasons, and the combined risk of hospitalization or death[10].
SENIORS (Study of Effects of Nebivolol Intervention on Outcomes and Rehospitalisation in Seniors with Heart Failure)
-
Objective: To assess the effects of nebivolol on mortality and cardiovascular hospital admission in elderly patients with heart failure[4][5][6].
-
Study Design: A randomized, double-blind, placebo-controlled trial[4][5][6].
-
Patient Population: 2,128 patients aged ≥70 years with a history of heart failure (hospital admission within the previous year or known ejection fraction ≤35%)[4][5][6].
-
Intervention: Patients were randomly assigned to nebivolol (titrated from 1.25 mg to a target of 10 mg once daily) or placebo[4][5][6].
-
Primary Endpoint: A composite of all-cause mortality or cardiovascular hospital admission[4][5][6].
MERIT-HF (Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure)
-
Objective: To determine the effects of controlled-release metoprolol succinate on mortality in patients with chronic heart failure[12][13][14][15].
-
Study Design: A randomized, double-blind, placebo-controlled trial[14][16].
-
Patient Population: 3,991 patients with symptomatic heart failure (NYHA class II-IV) and a left ventricular ejection fraction of ≤0.40, who were on optimal standard therapy[14][16].
-
Intervention: Patients were randomized to metoprolol CR/XL (starting at 12.5 or 25 mg once daily and titrated to a target of 200 mg once daily) or placebo[12][13].
-
Primary Endpoints: Total mortality and the combined endpoint of total mortality or all-cause hospitalization[12][15].
CIBIS-II (Cardiac Insufficiency Bisoprolol Study II)
-
Objective: To evaluate the effect of bisoprolol on all-cause mortality in patients with chronic heart failure[1][17].
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial[17].
-
Patient Population: 2,647 symptomatic patients in NYHA class III or IV with a left-ventricular ejection fraction of ≤35% who were receiving standard therapy with diuretics and ACE inhibitors[1][17][18].
-
Intervention: Patients were randomly assigned to bisoprolol (starting at 1.25 mg daily and titrated to a maximum of 10 mg per day) or placebo[1][17][18].
-
Secondary Endpoints: Cardiovascular mortality, hospital admissions, and a combination of cardiovascular mortality and hospital admissions[19][20].
This guide provides a snapshot of the current evidence on vasodilating beta-blockers. For researchers and drug development professionals, a deep understanding of the nuances of these clinical trials is paramount for informing future research and development in the field of cardiovascular medicine.
References
- 1. Design of the cardiac insufficiency bisoprolol study II (CIBIS II). The CIBIS II Scientific Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-adrenergic blocking agents in heart failure: benefits of vasodilating and nonvasodilating agents according to patients' characteristics: a meta-analysis of clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A meta-analysis of the effects of β-adrenergic blockers in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized trial to determine the effect of nebivolol on mortality and cardiovascular hospital admission in elderly patients with heart failure (SENIORS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] Randomized trial to determine the effect of nebivolol on mortality and cardiovascular hospital admission in elderly patients with heart failure (SENIORS). | Semantic Scholar [semanticscholar.org]
- 7. Comparative long term effects of nebivolol and carvedilol in hypertensive heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of nebivolol and carvedilol on left ventricular diastolic function in older patients with heart failure and preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nebivolol versus Carvedilol or Metoprolol in Patients Presenting with Acute Myocardial Infarction Complicated by Left Ventricular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of carvedilol on morbidity and mortality in patients with chronic heart failure. U.S. Carvedilol Heart Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cardiologytrials.substack.com [cardiologytrials.substack.com]
- 12. Rationale, design, and organization of the Metoprolol CR/XL Randomized Intervention Trial in Heart Failure (MERIT-HF). The International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. The Cardiac Insufficiency Bisoprolol Study II (CIBIS-II): a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Cardiac Insufficiency Bisoprolol Study II - American College of Cardiology [acc.org]
- 19. CIBIS-II TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 20. cardiologytrials.substack.com [cardiologytrials.substack.com]
Comparative Pharmacokinetics of Brefonalol and Bisoprolol: A Guide for Researchers
This guide provides a comparative analysis of the pharmacokinetic profiles of Brefonalol and bisoprolol, two beta-blockers of clinical interest. The information herein is intended for researchers, scientists, and professionals engaged in drug development and pharmacological studies.
Pharmacokinetic Profiles at a Glance
A side-by-side comparison of the key pharmacokinetic parameters for this compound and bisoprolol is essential for understanding their clinical behavior. The following table summarizes the available data.
| Pharmacokinetic Parameter | This compound | Bisoprolol |
| Bioavailability | ~30% | ~90% |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 2-4 hours |
| Plasma Protein Binding | ~25% | ~30% |
| Volume of Distribution (Vd) | 3.5 L/kg | 3.5 L/kg |
| Elimination Half-life (t1/2) | ~3 hours | 10-12 hours |
| Metabolism | Extensive first-pass metabolism | Hepatic (CYP3A4) |
| Excretion | Primarily renal | 50% unchanged in urine, rest as inactive metabolites |
Experimental Methodologies
The determination of the pharmacokinetic parameters listed above involves standardized experimental protocols. While specific studies on this compound are limited in publicly accessible literature, the general methodologies are well-established in the field of pharmacology.
General Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, applicable to both oral and intravenous administration of drugs like this compound and bisoprolol.
Figure 1. Generalized workflow for a clinical pharmacokinetic study.
Mechanism of Action: Beta-Adrenergic Blockade
Both this compound and bisoprolol are beta-adrenergic receptor antagonists, or "beta-blockers." Their primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline, at beta-receptors. Bisoprolol is known for its high selectivity for β1-receptors, which are predominantly located in the heart. This selectivity is a key differentiator in its clinical profile.
The signaling pathway affected by these drugs is the beta-adrenergic signaling cascade. The diagram below illustrates the canonical pathway and the point of inhibition by beta-blockers.
Figure 2. Inhibition of the β-adrenergic signaling pathway by beta-blockers.
Concluding Remarks
The pharmacokinetic profiles of this compound and bisoprolol exhibit notable differences, particularly in bioavailability and elimination half-life. Bisoprolol's high bioavailability and longer half-life contribute to its once-daily dosing regimen. The extensive first-pass metabolism of this compound results in lower bioavailability. These distinctions are critical for consideration in drug development and clinical application, guiding dosage form design and therapeutic indications. Further research into the specific metabolic pathways of this compound would be beneficial for a more complete comparative understanding.
A Comparative Analysis of Brefonalol and Atenolol: Evaluating Long-Term Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the long-term efficacy of Brefonalol and atenolol. It is important to note at the outset that while atenolol is a well-established beta-blocker with extensive long-term clinical data, this compound is an investigational drug that was studied around 1990 and has not been marketed. Consequently, the available data for this compound is limited, and a direct, comprehensive comparison of long-term efficacy is not possible. This guide summarizes the available preclinical and limited clinical data for this compound and contrasts it with the extensive body of evidence for atenolol.
Mechanism of Action
Both this compound and atenolol are classified as beta-adrenergic antagonists. These drugs exert their effects by blocking the action of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors.
Atenolol is a cardioselective beta-blocker, meaning it primarily targets beta-1 receptors in the heart tissue. This selectivity leads to a reduction in heart rate, myocardial contractility (the force of heart muscle contraction), and blood pressure.[1][2][3][4][5] At higher doses, its selectivity for beta-1 receptors can diminish, leading to the blockade of beta-2 receptors in other tissues.[2]
This compound is also a beta-adrenergic antagonist and has been described as having vasodilating properties.[6] This suggests a broader mechanism of action compared to atenolol, potentially involving the blockade of other receptors or a direct effect on vascular smooth muscle.
Signaling Pathways
The primary signaling pathway affected by both drugs is the beta-adrenergic receptor signaling cascade.
Quantitative Data Summary
Due to the limited availability of data for this compound, a direct comparison of long-term efficacy endpoints is not possible. The following tables present the available hemodynamic data from a single-dose study of this compound and representative long-term data for atenolol in the treatment of hypertension and angina pectoris.
Table 1: Hemodynamic Effects of Single Oral Doses of this compound and Propranolol in Hypertensive Patients
| Parameter | This compound (50 mg) | This compound (100 mg) | Propranolol (80 mg) |
| Blood Pressure | Significant Reduction | Comparable to Propranolol | Significant Reduction |
| Heart Rate | Significant Reduction | Comparable to Propranolol | Significant Reduction |
| Cardiac Output | Significant Reduction | Comparable to Propranolol | Significant Reduction |
| Stroke Volume | Increase | Not specified | Reduction |
| Total Peripheral Resistance | Not specified | Not specified | Increase |
Data from a placebo-controlled, randomized, cross-over study in 16 patients with arterial hypertension.
Table 2: Long-Term Efficacy of Atenolol in Hypertension (Representative Data)
| Study Endpoint | Atenolol | Placebo/Other Antihypertensives |
| All-Cause Mortality | No significant benefit vs. placebo | - |
| Cardiovascular Mortality | No significant benefit vs. placebo | - |
| Stroke | Significant disadvantage vs. other antihypertensives | - |
| Myocardial Infarction | No significant benefit vs. placebo | - |
Data from a meta-analysis of randomized trials in patients with primary hypertension with a mean follow-up of 4.6 years.
Table 3: Long-Term Efficacy of Atenolol in Angina Pectoris (Representative Data)
| Study Endpoint (after 1 year) | Atenolol (100-200 mg/day) | Placebo |
| Angina Frequency | Decreased (p < 0.01 to < 0.001) | - |
| Nitroglycerin Consumption | Decreased (p < 0.01 to < 0.001) | - |
| Exercise Duration until Angina | Prolonged | - |
Data from a long-term study in nine coronary disease patients.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. The following are summaries of the methodologies as described in the publications.
This compound Hemodynamic Study
A placebo-controlled, randomized, cross-over study was conducted in 16 patients with arterial hypertension (WHO stages I and II). Patients received single oral doses of placebo, 80 mg of propranolol, and 50 mg and 100 mg of this compound. Hemodynamic parameters, including blood pressure, heart rate, cardiac output, and stroke volume, were assessed noninvasively by mechano- and impedance cardiography, as well as by venous occlusion plethysmography at 2, 4, 6, 10, and 24 hours after drug administration.
Atenolol Long-Term Hypertension Trials (General Methodology)
The long-term efficacy of atenolol in hypertension has been evaluated in numerous large-scale, randomized, controlled trials. A common methodology involves:
-
Patient Population: Adults with a diagnosis of essential hypertension.
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator controlled trials.
-
Intervention: Atenolol administered at daily doses typically ranging from 50 mg to 100 mg.
-
Follow-up: Long-term follow-up, often for several years.
-
Primary Endpoints: Major cardiovascular events, including all-cause mortality, cardiovascular mortality, stroke, and myocardial infarction.
Atenolol Long-Term Angina Pectoris Trial
A long-term study on the efficacy of once-daily atenolol for chronic stable angina pectoris involved nine patients with coronary disease. The protocol included:
-
A placebo-controlled, single-blind, dose-ranging phase with 2-week periods of 25, 50, 100, and 200 mg of atenolol daily.
-
A long-term phase where patients continued on 100 or 200 mg daily for one year.
-
Treadmill exercise tests were performed at peak and trough serum atenolol concentrations.
-
24-hour ambulatory ECG recordings were obtained at baseline and at multiple time points throughout the study.
Experimental Workflow
The following diagram illustrates a typical workflow for a long-term clinical trial evaluating an antihypertensive agent like atenolol.
References
- 1. Hemodynamic effects of brefanolol and propranolol assessed by noninvasive methods in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Atenolol in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of long-term, once-daily administration of atenolol on ambulatory blood pressure of hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of once and twice daily atenolol for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term benefit of cardioselective beta blockade with once-daily atenolol therapy in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Brefonalol in a Research Environment
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Brefonalol, a beta-adrenergic antagonist, understanding the correct disposal procedures is essential to ensure compliance with regulations and to prevent potential environmental contamination. This guide provides a comprehensive overview of the necessary steps and considerations for the safe disposal of this compound.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). A crucial first step in determining the proper disposal route for any chemical is to ascertain whether it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Step-by-Step Disposal Protocol for this compound
Due to the absence of specific public information on the hazardous waste classification of this compound, a systematic approach is required to ensure its safe and compliant disposal.
1. Consult the Safety Data Sheet (SDS): The most critical source of information for chemical handling and disposal is the manufacturer-provided Safety Data Sheet (SDS). Section 13 of the SDS should provide specific disposal considerations. If this section is incomplete or unavailable, the information within other sections, such as "Toxicological Information" and "Ecological Information," can help in assessing the potential hazards.
2. Hazardous Waste Determination: If the SDS does not explicitly state whether this compound is a hazardous waste, a hazardous waste determination must be performed. This involves evaluating the compound against the characteristics of hazardous waste as defined by the EPA:
-
Ignitability: The ability to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The presence of certain toxic chemicals at or above specified concentrations.
Without specific data, it is prudent to handle this compound as a hazardous waste until proven otherwise.
3. Segregation and Labeling: Proper segregation of waste is paramount in a laboratory setting.[1] this compound waste should be collected in a designated, sealed, and clearly labeled container. The label should include the chemical name ("this compound"), the concentration, and the appropriate hazard warnings (e.g., "Caution: Hazardous Chemical Waste"). Do not mix this compound with other waste streams unless compatibility has been confirmed.
4. Disposal as Non-Hazardous Pharmaceutical Waste (if confirmed): If it is definitively determined that this compound is not a hazardous waste, it should still be disposed of responsibly as a non-hazardous pharmaceutical.
-
Do not pour down the drain: To prevent environmental contamination, avoid disposing of this compound in the sanitary sewer.
-
Incineration: The recommended method for destroying non-hazardous pharmaceuticals is through incineration by a licensed waste management facility.[1]
-
Landfill (as a last resort): If incineration is not an option, the compound may be prepared for landfill disposal. This involves rendering the drug unusable by mixing it with an inert material such as cat litter or coffee grounds, sealing it in a plastic bag, and placing it in the municipal solid waste. This method is generally more applicable to household pharmaceutical disposal and may not be appropriate for a research laboratory setting.
5. Disposal as Hazardous Chemical Waste (recommended approach): Given the lack of specific disposal information and the potential for beta-blockers to have environmental effects, treating this compound as hazardous waste is the most cautious and compliant approach.
-
Engage a Licensed Hazardous Waste Contractor: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Packaging: Ensure the waste is packaged in accordance with EPA and Department of Transportation (DOT) regulations. This typically involves using robust, leak-proof containers.
-
Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal facility.
Quantitative Data Summary
| Parameter | General Consideration for Pharmaceutical Waste |
| EPA Hazardous Waste Codes | To be determined based on the characteristics of this compound. Common codes for pharmaceutical waste include P-listed (acutely toxic) and U-listed (toxic) wastes. |
| Aquatic Toxicity | Many pharmaceuticals, including beta-blockers, can have ecotoxicological effects on aquatic organisms even at low concentrations. Therefore, discharge to waterways must be avoided. |
| Persistence in the Environment | The environmental persistence of this compound is not well-documented. However, many pharmaceutical compounds are designed to be stable and may persist in the environment. |
| Incineration Temperature | Hazardous waste incinerators typically operate at high temperatures (e.g., 850-1150°C) to ensure complete destruction of the chemical compounds. |
Experimental Protocols for Inactivation
Research into the degradation of beta-blockers has explored advanced oxidation processes. One study demonstrated the effectiveness of electrochemical degradation for beta-blockers like atenolol, metoprolol, and propranolol.[2] The electro-Fenton process, in particular, showed high mineralization rates.[2] It is important to note that these are experimental methods and are not standard disposal procedures for laboratory waste. The implementation of such a protocol would require specialized equipment and a thorough safety assessment.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
